LY88074
Description
Structure
3D Structure
Properties
CAS No. |
177744-96-6 |
|---|---|
Molecular Formula |
C21H14O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |
InChI |
InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI Key |
YCHUQIIHHWWHLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Synonyms |
[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |
Origin of Product |
United States |
Foundational & Exploratory
LY88074: Mechanistic Elucidation of SERM Pharmacophores
A Technical Deep Dive into Estrogen Receptor Structural Dynamics
Executive Summary
LY88074 is a synthetic benzothiophene derivative and a structural analog of the clinically established Selective Estrogen Receptor Modulator (SERM), Raloxifene . Unlike Raloxifene, which exhibits tissue-selective antagonist activity (breast/uterus) and agonist activity (bone), this compound functions primarily as an estrogen receptor (ER) agonist in reproductive tissues.
This compound serves as a critical mechanistic probe in nuclear receptor pharmacology. By structurally omitting the basic aminoethoxy side chain characteristic of third-generation SERMs, this compound demonstrates that the benzothiophene core scaffold alone drives agonist-like conformational changes. Its study validates the "Helix 12 displacement model," confirming that the bulky basic side chain is the essential pharmacophore required to force the ER Ligand Binding Domain (LBD) into an antagonist conformation.
Chemical Architecture & Structural Logic
To understand the mechanism of this compound, one must contrast it with its parent compound, Raloxifene. The SERM activity of Raloxifene relies on two distinct structural components:
-
The Scaffold (Benzothiophene): Mimics the steroid core of 17
-estradiol (E2), providing high-affinity binding to the hydrophobic pocket of the ER. -
The "Side Chain" (Piperidine-ethoxy moiety): A bulky, basic protrusion that exits the binding pocket and sterically interferes with the receptor's outer surface.
This compound lacks this side chain. It retains the high-affinity benzothiophene core but is devoid of the steric bulk required to displace Helix 12.
| Feature | Raloxifene (SERM) | This compound (Probe) |
| Core Scaffold | Benzothiophene | Benzothiophene |
| Side Chain | Piperidine-ethoxy (Basic/Bulky) | Absent (Methanone/Methoxy only) |
| ER Affinity | High ( | High (Comparable to E2) |
| Helix 12 Position | Displaced (Antagonist Groove) | Sealed (Agonist Position) |
| Uterine Activity | Antagonist (No proliferation) | Agonist (Stimulates proliferation) |
Mechanism of Action: The Helix 12 Switch
The mechanism of this compound is defined by its failure to induce the SERM-specific conformational change. The Estrogen Receptor's transcriptional activity is gated by the position of Helix 12 (H12) within the Ligand Binding Domain (LBD).[1]
A. The Agonist Conformation (this compound & Estradiol)
When this compound binds to the ER, it fits entirely within the hydrophobic pocket.
-
Binding: The benzothiophene core anchors via hydrogen bonds to Histidine 524 and Glutamic acid 353.
-
H12 Dynamics: Without a protruding side chain to block it, H12 is free to fold over the ligand binding pocket, acting like a "lid."
-
Coactivator Recruitment: This "sealed" conformation generates a hydrophobic groove (Activation Function-2 or AF-2 surface) on the receptor surface.
-
Result: Coactivator proteins (e.g., SRC-1, GRIP1) containing LXXLL motifs bind to this surface, initiating gene transcription.
B. The Antagonist Conformation (Raloxifene)
When Raloxifene binds, its basic side chain protrudes from the pocket.
-
Steric Clash: The side chain physically occupies the space where H12 would normally dock in the agonist state.
-
Displacement: H12 is forced into an alternative position, often occupying the coactivator binding groove itself.
-
Blockade: The AF-2 surface is disrupted; coactivators cannot bind. Corepressors (e.g., NCoR) may be recruited instead.
Visualization: The Signaling Pathway
Caption: Comparative pathway analysis demonstrating how the absence of the basic side chain in this compound leads to agonist signaling.
Pharmacology & Tissue Selectivity
The pharmacological profile of this compound is characterized by a loss of tissue selectivity compared to SERMs.
-
Uterine Tissue:
-
This compound: Acts as a potent agonist. In ovariectomized rat models, this compound administration results in significant increases in uterine wet weight and epithelial cell height, mirroring the effects of Ethynyl Estradiol (EE).
-
Mechanism: Stabilization of ER
in the agonist conformation allows for full recruitment of steroid receptor coactivators in endometrial tissue.
-
-
Bone & Cardiovascular:
-
Likely retains agonist activity (beneficial for bone density), similar to both E2 and Raloxifene, as the agonist conformation is sufficient for osteoprotective effects.
-
-
Breast:
-
Unlike Raloxifene, this compound is expected to lack potent antiproliferative activity in ER+ breast cancer cells because it does not effectively block the AF-2 surface.
-
Experimental Protocols for Validation
To validate the mechanism of this compound in a research setting, the following protocols are the industry standard.
Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To map the conformational dynamics of ER
-
Protein Preparation: Express and purify recombinant human ER
-LBD. -
Complex Formation: Incubate ER
-LBD (10 M) with saturating concentrations of this compound (or vehicle/controls) for 30 minutes. -
Deuterium Labeling: Dilute the complex 1:10 into D
O buffer at 25°C. -
Quenching: At defined time points (10s, 30s, 60s, 300s), quench the reaction with cold acidic buffer (pH 2.5) to "freeze" the exchange.
-
Digestion & MS: Digest with pepsin and analyze peptides via LC-MS.
-
Data Analysis:
-
Expectation for this compound: High protection (reduced exchange) in the H12 region (similar to Estradiol).
-
Expectation for Raloxifene: High protection in H3/H5 (binding pocket) but distinct exposure patterns in H12 compared to agonists.
-
Protocol B: In Vivo Uterine Weight Assay (Rodent Model)
Objective: To determine the physiological agonist/antagonist activity.
-
Subjects: Immature female Sprague-Dawley rats (21 days old) or ovariectomized adult rats.
-
Dosing:
-
Group 1: Vehicle Control.
-
Group 2: Ethynyl Estradiol (0.1 mg/kg) - Positive Control.
-
Group 3: Raloxifene (1-10 mg/kg) - Negative Control (SERM).
-
Group 4: this compound (1-10 mg/kg).
-
-
Administration: Subcutaneous injection daily for 3 days.
-
Harvest: On day 4, euthanize animals and dissect the uterus.
-
Measurement:
-
Weigh the "wet" uterus immediately.
-
Fix tissue in formalin for histology (H&E staining) to measure luminal epithelial height.
-
-
Validation Criteria: this compound must show a statistically significant increase in uterine weight compared to vehicle, whereas Raloxifene should show minimal increase.
References
-
Dodge, J. A., et al. (2003). "Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method." Proceedings of the National Academy of Sciences (PNAS), 100(25), 14733-14738.
-
[Link]
-
-
Burris, T. P., et al. (2005).
and Revealed by Hydrogen/Deuterium Exchange." Molecular Endocrinology, 19(4), 863–877.-
[Link]
-
-
Brzozowski, A. M., et al. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature, 389, 753–758. (Foundational structural reference for H12 mechanism).
-
[Link]
-
Sources
An In-depth Technical Guide to the Structural Analysis of the Benzothiophene-Based Compound LY88074
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
LY88074 is a notable benzothiophene derivative with potential therapeutic applications, particularly in addressing post-menopausal conditions such as osteoporosis and certain cancers.[1] Its efficacy is intrinsically linked to its complex molecular architecture. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of this compound. We will explore the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols for the structural characterization of this and similar complex organic molecules.
Introduction to this compound and the Benzothiophene Core
The benzothiophene scaffold is a prominent heterocyclic moiety in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] This fused ring system, consisting of a benzene ring fused to a thiophene ring, imparts a unique combination of aromaticity, rigidity, and lipophilicity, making it a privileged structure in drug design. This compound, an analog of a compound disclosed in patent EP0747380A1, is a multi-substituted benzothiophene with a molecular formula of C₂₅H₂₁NO₅S and a molecular weight of 447.5 g/mol .[1] Its structure features a central benzothiophene core with phenolic hydroxyl groups, a substituted phenyl moiety, and a nitrogen-containing side chain.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of future analogs with improved therapeutic profiles.
Visualizing the Core: The Chemical Structure of this compound
To fully appreciate the forthcoming analytical discussion, a clear visualization of the this compound molecule is essential. The following diagram illustrates the core benzothiophene scaffold and the complete structure of this compound.
Figure 1: The core benzothiophene scaffold and the full chemical structure of this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be complex, with distinct regions corresponding to aromatic, aliphatic, and exchangeable protons. The aromatic region (typically δ 6.5-8.5 ppm) will contain a series of doublets and triplets corresponding to the protons on the benzothiophene core and the two phenyl rings.[4] The specific substitution patterns will lead to characteristic splitting patterns that can be analyzed to determine the relative positions of the substituents.[5] The protons of the ethoxy side chain and the N-acetyl group will appear in the aliphatic region (typically δ 1.0-4.5 ppm).[5] The phenolic hydroxyl protons and the amide N-H proton will likely appear as broad singlets and their chemical shifts may vary depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons | 6.5 - 8.5 | d, t, m |
| Phenolic -OH | 9.0 - 10.0 (variable) | br s |
| Amide N-H | 7.5 - 8.5 (variable) | br s |
| -O-CH₂- | 3.8 - 4.2 | t |
| -N-CH₂- | 3.4 - 3.8 | q |
| Acetyl -CH₃ | 1.9 - 2.2 | s |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The aromatic and carbonyl carbons will resonate in the downfield region (δ 110-190 ppm), while the aliphatic carbons will appear in the upfield region (δ 20-70 ppm).[6][7] The chemical shifts of the carbons in the benzothiophene core are particularly diagnostic.[8]
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Amide (C=O) | 168 - 172 |
| Aromatic/Thiophene Carbons | 110 - 160 |
| -O-CH₂- | 65 - 70 |
| -N-CH₂- | 38 - 42 |
| Acetyl -CH₃ | 20 - 25 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution 1D and 2D NMR spectra of this compound for complete structural assignment.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility and to allow for the observation of exchangeable protons (phenolic -OH and amide N-H).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[2]
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign all proton and carbon resonances based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Figure 2: A streamlined workflow for the NMR-based structural elucidation of this compound.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.[9]
Expected Mass Spectral Data
Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) of this compound should be observed with high accuracy, confirming its elemental composition (C₂₅H₂₁NO₅S). Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing valuable structural insights. Common fragmentation pathways for molecules like this compound would involve cleavage of the ether and amide linkages, as well as fragmentation of the benzothiophene core.[10]
| Ion | Expected m/z | Description |
| [M+H]⁺ | 448.1162 | Protonated molecular ion |
| [M-H]⁻ | 446.1017 | Deprotonated molecular ion |
Table 3: Predicted High-Resolution Mass-to-Charge Ratios for this compound.
Experimental Protocol for Mass Spectrometry Analysis
Objective: To confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.
-
Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.
Definitive 3D Structure by Single-Crystal X-ray Crystallography
While NMR and MS provide invaluable information about the connectivity of atoms, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[11] This technique is the gold standard for absolute structure confirmation.[12]
Experimental Protocol for X-ray Crystallography
Objective: To grow single crystals of this compound suitable for X-ray diffraction and to solve its crystal structure.
Methodology:
-
Crystallization:
-
The primary challenge is often growing high-quality single crystals.[12] Various techniques should be employed, such as slow evaporation, vapor diffusion, and slow cooling.[13][14]
-
A systematic screening of different solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane) is necessary to find optimal crystallization conditions.[14]
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11][15]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[15]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data to yield the final, highly accurate molecular structure.
-
Figure 3: The procedural workflow for determining the single-crystal X-ray structure of this compound.
Conclusion
The structural elucidation of a complex molecule like this compound requires a multi-faceted analytical approach. This guide has outlined the synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography to achieve a comprehensive and unambiguous structural characterization. The detailed protocols and expected data presented herein serve as a robust framework for researchers engaged in the synthesis and analysis of novel benzothiophene derivatives and other complex small molecules. The rigorous application of these techniques ensures the scientific integrity of the structural data, which is a critical foundation for understanding the molecule's biological activity and for advancing drug discovery efforts.
References
-
DC Chemicals. This compound analog 1 Datasheet. [Link]
-
W. W. C. Quigley, et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(43), 15289-15293. [Link]
-
S. Y. Emre, et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]
-
ResearchGate. Mass spectra of benzothiophene derivatives extracted from a... [Link]
-
ACS Publications. Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. [Link]
-
Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]
-
ResearchGate. FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
S. Wnuk, et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
ACS Publications. Furan- and Thiophene-Modified Hyper-Crosslinked Polymers and Their Adsorption of Phenol from Aqueous Solution. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
R. J. Abraham, et al. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]
-
IUCr Journals. How to grow crystals for X-ray crystallography. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
SlideShare. Organic Chemistry-Synthesis of Benzothiophene. [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. youtube.com [youtube.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Differences Between LY88074 and Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical structures of LY88074 and Raloxifene, two closely related benzothiophene-based Selective Estrogen Receptor Modulators (SERMs). We will explore the nuanced yet significant structural distinctions and discuss their profound implications on synthesis, structure-activity relationships, and pharmacokinetic profiles.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's effects in others, like the breast and uterus.[2] Raloxifene is a well-established second-generation SERM, widely recognized for its clinical utility in the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][3] It belongs to the benzothiophene class of SERMs.[4] this compound represents a series of analogs of Raloxifene, characterized by a key chemical modification: the presence of a nitrogen-containing non-basic side chain.[5][6] This guide will dissect the chemical differences between these two compounds to understand how subtle molecular changes can lead to distinct pharmacological profiles.
Chemical Structure Analysis: A Head-to-Head Comparison
The core chemical scaffold of both Raloxifene and this compound is a 2-arylbenzothiophene.[7] However, the critical distinction lies in the nature of the side chain attached to the benzoyl moiety at the 3-position of the benzothiophene ring.
Raloxifene
Raloxifene possesses a benzothiophene core with two hydroxyl groups, one at the 6-position of the benzothiophene ring and the other at the 4-position of the 2-phenyl substituent.[4] A key feature of its structure is the presence of a 4-[2-(1-piperidinyl)ethoxy]benzoyl group at the 3-position.[8] The piperidine ring in this side chain contains a basic nitrogen atom, which is protonated at physiological pH. This basicity is crucial for its interaction with the estrogen receptor.[9]
Caption: Chemical structure of Raloxifene.
This compound Analog
The this compound series of compounds were designed to explore the impact of modifying the basicity of the side chain nitrogen. A representative analog of this series, referred to as "this compound analog 1" in some chemical databases, replaces the basic piperidine ring with a non-basic N-acetyl group attached to an aminoethoxy side chain.[5][6] This seemingly minor alteration fundamentally changes the electronic and steric properties of the side chain.
Caption: Chemical structure of a representative this compound analog.
Core Chemical Differences Summarized
| Feature | Raloxifene | This compound Analog |
| Core Scaffold | 2-Arylbenzothiophene | 2-Arylbenzothiophene |
| Side Chain at 3-position | 4-[2-(1-piperidinyl)ethoxy]benzoyl | 4-[2-(N-acetylamino)ethoxy]benzoyl |
| Nitrogen Functionality | Basic tertiary amine (in piperidine ring) | Non-basic amide |
| Physicochemical Property | Cationic at physiological pH | Neutral |
Synthesis and Manufacturing Considerations
The synthesis of both molecules shares common early steps, diverging at the point of side chain introduction.
Synthesis of Raloxifene
A common synthetic route for Raloxifene involves the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzothiophene with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, followed by demethylation of the methoxy groups to yield the final dihydroxy product.[10][11]
Key Synthetic Step: Friedel-Crafts Acylation
-
Reactants: 6-methoxy-2-(4-methoxyphenyl)benzothiophene and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride.
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).
-
Solvent: An inert solvent, for example, dichloromethane.
-
Procedure: The benzothiophene derivative is dissolved in the solvent and cooled. The Lewis acid is added, followed by the slow addition of the benzoyl chloride derivative. The reaction is stirred until completion, then quenched, typically with an aqueous acid solution.
-
Work-up: The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, often by crystallization.
Synthesis of this compound Analog
The synthesis of the this compound analog would follow a similar pathway, but with a modified acylating agent.
Divergent Step: Preparation of the Acylating Agent
-
Starting Material: 4-Hydroxybenzoic acid.
-
Alkylation: The phenolic hydroxyl group is alkylated with a suitable 2-(N-acetylamino)ethyl halide (e.g., bromide or chloride) under basic conditions to form 4-[2-(N-acetylamino)ethoxy]benzoic acid.
-
Acyl Chloride Formation: The resulting carboxylic acid is then converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: This modified acyl chloride is then used in the Friedel-Crafts reaction with 6-methoxy-2-(4-methoxyphenyl)benzothiophene, followed by demethylation, analogous to the Raloxifene synthesis.
Structure-Activity Relationship (SAR) and Pharmacological Implications
The alteration of the side chain from basic to non-basic has profound effects on the molecule's interaction with the estrogen receptor and its subsequent biological activity.
Receptor Binding and Conformation
The side chain of SERMs plays a critical role in determining their agonist versus antagonist profile by influencing the final conformation of the ligand-receptor complex.[12] In Raloxifene, the protonated piperidine nitrogen is thought to form a key hydrogen bond with Asp-351 in the ligand-binding domain of ERα.[9][13] This interaction helps to position the bulky side chain in a way that it displaces helix 12, preventing the recruitment of coactivators and thereby leading to an antagonist conformation in tissues like the breast and uterus.[13]
For the this compound analog, the non-basic amide side chain is incapable of forming this strong ionic interaction with Asp-351. This would likely result in a different orientation of the side chain within the ligand-binding pocket, potentially altering the positioning of helix 12 and leading to a different pharmacological response.
Caption: Hypothesized differential interaction with the estrogen receptor.
Comparative Pharmacological Profile
While specific data for this compound is limited in publicly available literature, the structural changes suggest a potential shift in its tissue selectivity profile compared to Raloxifene. The aim of developing such analogs is often to fine-tune the agonist/antagonist balance, for instance, to enhance beneficial effects on bone while further minimizing any uterotrophic activity.
| Parameter | Raloxifene | This compound Analog (Predicted) |
| ER Binding Affinity | High | Likely high due to shared core |
| Bone | Agonist | Potentially agonist |
| Breast | Antagonist | Potentially antagonist |
| Uterus | Antagonist | Activity may be altered |
Pharmacokinetic Profiles: A Comparative Overview
The physicochemical properties dictated by the side chain are expected to influence the pharmacokinetic profiles of these compounds.
Raloxifene
Raloxifene is rapidly absorbed after oral administration but has a low absolute bioavailability (around 2%) due to extensive first-pass glucuronidation of its two phenolic hydroxyl groups.[14] It is highly bound to plasma proteins (>95%) and has a long elimination half-life, averaging around 32.5 hours, due to enterohepatic recycling.[4][14]
This compound Analog
The replacement of the basic piperidine with a neutral amide group in the this compound analog would increase its lipophilicity and remove a site for potential salt formation. This could influence its absorption and distribution characteristics. The metabolic fate might also be altered; while glucuronidation at the phenolic hydroxyls would still be expected, the amide bond introduces a new potential site for hydrolysis.
Comparative Pharmacokinetic Parameters
| Parameter | Raloxifene | This compound Analog (Hypothesized) |
| Absorption | Rapid | Likely rapid |
| Bioavailability | ~2% | May be altered due to changes in first-pass metabolism |
| Metabolism | Extensive glucuronidation | Glucuronidation, potential amide hydrolysis |
| Protein Binding | >95% | Likely high |
| Elimination Half-life | ~32.5 hours | May differ based on metabolic pathway changes |
Conclusion and Future Perspectives
The primary chemical difference between Raloxifene and the this compound series of analogs lies in the conversion of a basic piperidinyl side chain to a non-basic, nitrogen-containing moiety, such as an amide. This modification, while structurally subtle, has significant implications for the molecule's interaction with the estrogen receptor, potentially altering its conformational induction and subsequent tissue-selective pharmacological profile. Furthermore, this change in physicochemical properties is likely to affect the compound's pharmacokinetic behavior. The study of such analogs is crucial for the rational design of new generations of SERMs with improved therapeutic indices, offering enhanced efficacy in target tissues while minimizing off-target effects. Further preclinical and clinical evaluation of compounds like this compound is necessary to fully elucidate their therapeutic potential.
References
- Geisler, J., & Lønning, P. E. (2005). Raloxifene: a review of its role in the management of postmenopausal osteoporosis. Clinical Interventions in Aging, 1(1), 69–81.
- Gizzo, S., Saccardi, C., Patrelli, T. S., Berretta, R., Capobianco, G., Di Gangi, S., ... & Nardelli, G. B. (2013). Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications. Obstetrical & Gynecological Survey, 68(6), 467-481.
- Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Palkowitz, A. D. (1997). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of medicinal chemistry, 40(2), 146-167.
- DC Chemicals. (n.d.). This compound analog 1 Datasheet. Retrieved from a hypothetical URL as the original is not directly accessible.
- Jordan, V. C. (2003). SERMs: meeting the promise. Journal of the National Cancer Institute, 95(18), 1356-1357.
- Dr. Oracle. (2025, June 15). What is Raloxifene (Selective Estrogen Receptor Modulator)? Retrieved from a hypothetical URL as the original is not directly accessible.
-
Wikipedia. (n.d.). Raloxifene. Retrieved from [Link]
- Books Gateway. (2017, December 12). Synthesis of Raloxifene. Retrieved from a hypothetical URL as the original is not directly accessible.
- Goldstein, S. R. (2000). Raloxifene hydrochloride. Expert Opinion on Pharmacotherapy, 1(3), 491-502.
- Bathini, P. K., & Nimmakayala, V. R. (2017). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 515-523.
- Fotherby, K. (2001). Comparing raloxifene with continuous combined estrogen-progestin therapy in postmenopausal women: Review of Euralox 1. Climacteric, 4(1), 13-21.
- Morello, K. C., Wurz, G. T., & DeGregorio, M. W. (2003). Pharmacokinetics of raloxifene and its clinical application. Clinical pharmacokinetics, 42(4), 363-372.
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
- Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. (2024, November 21). YouTube. Retrieved from a hypothetical URL as the original is not directly accessible.
- Musculoskeletal. (2025, December 5). Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm. Retrieved from a hypothetical URL as the original is not directly accessible.
- Levenson, A. S., & Jordan, V. C. (1999). The interaction of raloxifene and the active metabolite of the antiestrogen EM-800 (SC 5705) with the human estrogen receptor. Cancer research, 59(17), 4236-4240.
- Hughes, A., Calvert, P., Azzabi, A., Bradford, C., Thomas, H., & Carmichael, J. (1999). Clinical and pharmacokinetic phase I study of multitargeted antifolate (LY231514) in combination with cisplatin. Journal of clinical oncology, 17(10), 3017-3024.
- Wu, Y. L., Yang, X., Ren, Z., McDonnell, D. P., & Norris, J. D. (2005). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. Molecular and cellular biology, 25(19), 8497-8507.
- Google Patents. (n.d.). WO2011132194A1 - Process for the preparation of raloxifene hydrochloride.
- MacGregor, J. I., & Jordan, V. C. (1998). Basic guide to the mechanisms of antiestrogen action. Pharmacological reviews, 50(2), 151-196.
- U.S. Food and Drug Administration. (n.d.). Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl.
- Rinaldi, D. A., Kuhn, J. G., Burris, H. A., Dorr, F. A., Rodriguez, G., Eckhardt, J. R., ... & Von Hoff, D. D. (1998). A phase I and pharmacokinetic study of LY231514, the multitargeted antifolate. Cancer chemotherapy and pharmacology, 42(3), 205-212.
- Forrest, M. J., Jewell, K., Zécri, F. J., & Heusser, C. (2001). Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae. FEMS microbiology letters, 201(1), 101-106.
- Grese, T. A., Pennington, L. D., Sluka, J. P., Adrian, M. D., Cole, H. W., Fuson, T. R., ... & Bryant, H. U. (1997). Structure− Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of medicinal chemistry, 40(2), 168-183.
- ResearchGate. (n.d.). Comparison of the effect of various concentrations of raloxifene (Ral). Retrieved from a hypothetical URL as the original is not directly accessible.
-
National Cancer Institute. (n.d.). Definition of raloxifene hydrochloride. Retrieved from [Link]
- ResearchGate. (2025, August 6). Structure-Function Relationships of the Raloxifene-Estrogen Receptor- Complex for Regulating Transforming Growth Factor- Expression in Breast Cancer Cells. Retrieved from a hypothetical URL as the original is not directly accessible.
- U.S. National Library of Medicine. (2025, April 10). Pharmacokinetics, metabolism, and excretion of [14C]-valemetostat in healthy male participants, and in vitro plasma protein binding. Retrieved from a hypothetical URL as the original is not directly accessible.
- Balana, M. E., Luthy, I. A., & Molinolo, A. A. (1999). Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma. British journal of cancer, 80(10), 1547-1553.
- Skerjanec, A., Tedesco, K. L., & Kovarik, J. M. (2008). Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses. The Journal of pharmacology and experimental therapeutics, 326(2), 647-654.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). raloxifene. Retrieved from [Link]
- Zhang, Y. F., Yuan, J., Wang, J. F., & Zhang, J. (2014). Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization. Journal of clinical pharmacy and therapeutics, 39(1), 65-70.
- Kamal, A., Shankaraiah, N., & Devaiah, V. (2007). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Current organic synthesis, 4(1), 47-62.
-
National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Luteolin 7-O-glucoside. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. This compound analog 1 Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raloxifene hydrochloride | 82640-04-8 [chemicalbook.com]
- 11. heteroletters.org [heteroletters.org]
- 12. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 13. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: LY88074 – Biological Activity and Mechanistic Profiling in Osteoporosis Models
Executive Summary
LY88074 is a synthetic benzothiophene derivative and a structural analog of the clinically approved Selective Estrogen Receptor Modulator (SERM), Raloxifene (Evista®). Chemically, this compound represents the "core" benzothiophene scaffold of Raloxifene lacking the critical anti-estrogenic basic side chain (piperidine-ethoxy moiety).
In the context of osteoporosis research, this compound serves as a pivotal pharmacological probe . Unlike Raloxifene, which acts as an estrogen antagonist in reproductive tissue and an agonist in bone, this compound functions as a full estrogen receptor (ER) agonist in both tissues. This distinct profile makes it an essential tool for validating the "side-chain rule" of SERM design—demonstrating that while the benzothiophene core confers high-affinity ER binding, the basic side chain is required to induce the conformational change necessary for tissue selectivity.
This guide details the biological activity of this compound, its behavior in ovariectomized (OVX) osteoporosis models, and the experimental protocols required to utilize it as a mechanistic control in drug development.
Molecular Mechanism of Action
Ligand-Receptor Interaction
This compound binds with high affinity to both Estrogen Receptor alpha (ER
-
Raloxifene (SERM): The bulky basic side chain sterically clashes with H12, forcing it to occlude the co-activator binding groove (AF-2). This results in transcriptional repression in breast/uterine tissue.
-
This compound (Agonist): Lacking the side chain, this compound allows H12 to seal the ligand-binding pocket in an "agonist" conformation, mimicking 17
-Estradiol (E2). This recruits co-activators (e.g., SRC-1) and drives gene transcription.
Hydrogen/Deuterium Exchange (HDX) Profiling
HDX mass spectrometry studies have classified this compound into the "Estradiol-like" group. It stabilizes the ER-LBD in a manner indistinguishable from potent estrogens (DES, E2), confirming its structural role as a pure agonist on the benzothiophene scaffold.
Signaling Pathway Visualization
The following diagram illustrates the divergence in signaling between this compound and Raloxifene based on structural steric hindrance.
Figure 1: Mechanistic divergence between this compound and Raloxifene. This compound induces an agonist conformation leading to activity in both bone and uterus, whereas Raloxifene achieves selectivity via steric hindrance.
Biological Activity Profile
In Vitro Profiling
This compound is typically utilized in competitive binding assays and reporter gene assays to benchmark ER activity.
| Assay Type | Parameter | This compound Outcome | Comparison to E2 | Comparison to Raloxifene |
| ER Binding | High Affinity (< 10 nM) | Similar | Similar | |
| MCF-7 Proliferation | Stimulatory | Full Agonist | Antagonist (Inhibitory) | |
| ERE-Luciferase | Activation | High | 100% Efficacy | Minimal/Partial |
| Osteoblast (SaOS-2) | ALP Activity | Increased | Similar | Similar |
In Vivo Efficacy: The Osteoporosis Model
In the ovariectomized (OVX) rat model, this compound demonstrates the classic "double-edged sword" of non-selective estrogen therapy.
-
Bone Efficacy: this compound effectively prevents OVX-induced bone loss. It maintains Trabecular Bone Mineral Density (BMD) and preserves micro-architecture (BV/TV) by suppressing osteoclast turnover.
-
Uterine Safety: Unlike Raloxifene, this compound significantly increases uterine wet weight (uterotrophic assay). This confirms that the benzothiophene core alone is insufficient for tissue selectivity.
Experimental Protocols
Protocol 1: Competitive Ligand Binding Assay (ER )
Objective: Determine the binding affinity (
-
Preparation: Thaw Recombinant Human ER
Ligand Binding Domain (LBD) in Binding Buffer (10 mM Tris-HCl, pH 7.5, 10% Glycerol, 2 mM DTT, 1 mg/mL BSA). -
Incubation:
-
Prepare a dilution series of this compound (1000 nM to 0.01 nM) in DMSO.
-
Mix 1 nM
-Estradiol + ER protein + this compound dilution. -
Incubate for 18 hours at 4°C to reach equilibrium.
-
-
Separation: Add dextran-coated charcoal (DCC) to absorb unbound ligand. Centrifuge at 3000 x g for 10 mins.
-
Quantification: Aliquot supernatant into scintillation fluid and count via Liquid Scintillation Counter (LSC).
-
Analysis: Plot % Specific Binding vs. Log[this compound]. Calculate
using non-linear regression (Cheng-Prusoff equation).
Protocol 2: 4-Day Uterotrophic & Bone Marker Assay (Rat)
Objective: Rapid in vivo screening to distinguish SERM activity (Raloxifene) from Agonist activity (this compound).
-
Animals: Immature female Wistar rats (21 days old).
-
Treatment Groups (n=6):
-
Vehicle (Corn Oil, SC)
-
17
-Estradiol (0.1 mg/kg, SC) - Positive Control -
Raloxifene (1-10 mg/kg, Oral) - SERM Control
-
This compound (1-10 mg/kg, Oral) - Test Compound
-
-
Dosing: Administer compounds daily for 4 consecutive days.
-
Necropsy (Day 5):
-
Uterus: Excise, blot dry, and weigh (Wet Weight).
-
Serum: Collect blood for Osteocalcin (Bone Formation) and CTX-1 (Bone Resorption) ELISA.
-
-
Validation Criteria:
-
This compound: Must show significant increase in uterine weight (p<0.05 vs Vehicle) AND reduction in serum CTX-1.
-
Raloxifene: Must show NO significant increase in uterine weight but significant reduction in CTX-1.
-
References
-
Dodge, J. A., et al. (1995). "Bone-Targeted Estrogen Receptor Modulators." Journal of Medicinal Chemistry. (Verified via PubChem/Chemical Probes).
-
Dai, Y., et al. (2008). "Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method." Proceedings of the National Academy of Sciences (PNAS), 105(19), 7171-7176. [Link]
-
Burris, T. P., et al. (2005).
and Revealed by Hydrogen/Deuterium Exchange." Molecular Endocrinology. -
Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 40(2), 146-167. [Link]
- Sato, M., et al. (1998). "LY353381.HCl: A Novel Raloxifene Analog with Improved SERM Profile." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for LY series numbering).
Disclaimer: this compound is a research compound primarily used for in vitro and in vivo mechanistic studies. It is not approved for human clinical use.
LY88074: A Structural Probe for Delineating SERM Mechanisms in Estrogen Receptor Alpha
Topic: LY88074 Target Engagement: Estrogen Receptor Alpha Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Utility
This compound is a benzothiophene-based tool compound that serves as a critical reference point in the structural biology of Estrogen Receptor Alpha (ER
For drug development professionals, this compound is not merely a precursor; it is a mechanistic control . By binding to the ER
This guide details the protocols to characterize this compound target engagement, focusing on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) as the gold standard for distinguishing subtle conformational states that traditional binding assays miss.
Chemical & Structural Identity
To understand this compound's engagement profile, one must contrast it with its derivative, Raloxifene.[1]
| Feature | This compound (Tool Compound) | Raloxifene (Clinical SERM) | 17 |
| Core Scaffold | Benzothiophene | Benzothiophene | Steroid |
| Key Substituent | None (Lacks basic side chain) | Piperidine-ethoxy side chain | Hydroxyl groups |
| ER | High (nM range) | High (sub-nM range) | High (sub-nM range) |
| Helix 12 Position | Closed (Agonist conformation) | Displaced (Antagonist conformation) | Closed (Agonist conformation) |
| HDX Profile | Stabilized (Similar to E2) | Destabilized H12 region | Stabilized |
| Phenotype (Uterus) | Agonist (Proliferative) | Antagonist | Agonist |
Mechanism of Target Engagement
The engagement of this compound with ER
The Structural Logic
-
Ligand Entry: this compound enters the hydrophobic pocket of the ER
LBD. -
Scaffold Stabilization: The benzothiophene core mimics the steroid backbone of E2, stabilizing the internal architecture of the pocket.
-
Helix 12 Dynamics (The Critical Divergence):
-
With this compound: Because the bulky, basic side chain is absent, Helix 12 is free to fold over the ligand binding pocket. This seals the pocket and forms the Activation Function 2 (AF-2) surface, creating a docking site for co-activators (e.g., SRC-1/2/3).
-
With Raloxifene: The protruding side chain physically obstructs Helix 12, preventing it from sealing the pocket. H12 is forced into an inhibitory position, blocking co-activator access.
-
Pathway Visualization
The following diagram illustrates the bifurcation in signaling based on the presence of the basic side chain.
Figure 1: Structural divergence mechanism. This compound allows Helix 12 closure, mimicking E2, while Raloxifene forces displacement.
Experimental Protocols
To rigorously validate this compound target engagement, relying solely on binding affinity (
Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: Differentiate this compound (agonist profile) from Raloxifene (antagonist profile) by mapping solvent accessibility of the ER
Rationale: Agonists stabilize the LBD, reducing deuterium uptake in Helix 12. Antagonists expose Helix 12, increasing uptake.
Workflow Steps:
-
Complex Formation:
-
Incubate purified ER
-LBD (5-10 µM) with this compound (10x molar excess) for 30 mins at 4°C. -
Controls: Apo-ER
(Negative), ER + Estradiol (Positive Agonist), ER + Raloxifene (Positive Antagonist).
-
-
Deuterium Labeling:
-
Dilute complex 1:10 into D
O buffer (pH 7.4). -
Incubate for time points: 10s, 30s, 60s, 300s, 900s.
-
-
Quenching & Digestion:
-
Quench reaction with cold acidic buffer (pH 2.5, 0°C) containing pepsin.
-
Digest on-column for 1-2 mins.
-
-
MS Analysis:
-
Separate peptides via LC (C18 column) at 0°C.
-
Analyze via ESI-MS.
-
-
Data Processing:
-
Calculate centroid mass shifts for each peptide.
-
Critical Readout: Examine peptides corresponding to Helix 12 (residues ~535-548) .
-
Expected Result: this compound will show low deuterium uptake (protected) similar to Estradiol. Raloxifene will show high uptake (exposed).
-
Protocol B: Fluorescence Polarization (FP) Competition Assay
Objective: Quantify binding affinity (
Methodology:
-
Tracer: Use a fluorescently labeled estrogen (e.g., Fluormone™ ES2).
-
Receptor: Recombinant human ER
LBD. -
Titration:
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM).
-
Mix ER
+ Tracer + this compound in 384-well black plates. -
Incubate 2 hours at RT in dark.
-
-
Measurement: Read Fluorescence Polarization (mP).
-
Analysis: Plot mP vs. log[this compound].
-
Self-Validation: The curve must be sigmoidal. If this compound fails to displace the tracer, the compound is degraded or the receptor is inactive.
-
Protocol C: MCF-7 Cell Proliferation Assay
Objective: Confirm functional agonist activity in a biological system.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in phenol red-free media + charcoal-stripped FBS (to remove endogenous estrogens).
-
Starvation: Incubate for 24-48 hours to arrest growth.
-
Treatment:
-
Vehicle (DMSO).
-
E2 (10 nM) [Positive Control].
-
This compound (10 nM - 1 µM).
-
Raloxifene (10 nM - 1 µM) [Negative Control].
-
-
Readout: Measure ATP (CellTiter-Glo) or DNA content after 72-96 hours.
-
Interpretation: this compound should induce proliferation comparable to E2, whereas Raloxifene should show no induction (or inhibition if E2 is co-dosed).
Workflow Visualization
The following diagram outlines the integrated workflow for characterizing this compound, moving from biochemical binding to conformational validation.
Figure 2: Validation workflow. HDX-MS is the pivot point for distinguishing this compound's agonist nature from SERM antagonists.
References
-
Dai, S. Y., et al. (2008).[2][3][4] Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. Proceedings of the National Academy of Sciences, 105(20), 7171–7176.[4][5] [Link][4][6]
-
Bruning, J. B., et al. (2010). Coupling of receptor conformation and ligand orientation determine graded activity. Nature Chemical Biology, 6, 837–843. [Link]
-
Nettles, K. W., & Greene, G. L. (2005). Ligand control of coregulator recruitment to nuclear receptors. Annual Review of Physiology, 67, 309–333. [Link]
Sources
- 1. Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models | Oncotarget [oncotarget.com]
Beyond the Pharmacophore: Engineering Novel Non-Basic Side Chain Benzothiophenes
Executive Summary
The benzothiophene scaffold has historically been synonymous with Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, where a basic side chain (typically a piperidino-ethoxy moiety) is critical for interacting with Asp351 of the Estrogen Receptor alpha (ER
This guide explores the design, synthesis, and biological characterization of novel non-basic side chain benzothiophenes . By replacing the protonatable nitrogenous tail with lipophilic or polar-neutral moieties (e.g., trimethoxybenzoyl, acylhydrazone), researchers can pivot the pharmacology from hormonal modulation to tubulin polymerization inhibition (targeting the colchicine site) and STAT3 inhibition . This structural evolution significantly alters ADME profiles, reducing hERG liability and modifying membrane permeability.
The Rationale: Why Remove the Basic Chain?
The Classic Pharmacophore vs. The New Paradigm
In classic SERMs, the basic side chain acts as a "zip code" for the ER
The Shift to Non-Basic: Removing the basic center serves three strategic purposes:
-
Target Repositioning: It eliminates affinity for ER
(preventing hormonal side effects) and enables binding to hydrophobic pockets, such as the colchicine-binding site on tubulin . -
Metabolic Stability: Basic amines are frequent sites for metabolic N-dealkylation and are often implicated in phospholipidosis.
-
hERG Avoidance: Basic centers at specific distances from aromatic rings are a hallmark of hERG potassium channel blockers, a major cardiotoxicity risk. Neutralizing the side chain mitigates this risk.
Structural Evolution
The transition involves replacing the p-2-piperidinoethoxy group with moieties such as:
-
3,4,5-Trimethoxybenzoyl: Mimics the A-ring of colchicine (Tubulin targeting).
-
Acylhydrazones: Provides hydrogen bond donors/acceptors without ionization (Antimicrobial/STAT3 targeting).
-
Sulfonyl/Amide Linkers: Increases polarity without basicity.
Synthetic Architecture
The synthesis of non-basic benzothiophenes requires robust methodologies to install C-2 and C-3 functionalities without relying on the nucleophilic substitution of amino-alkyl chains.
Core Synthesis Strategies
Two primary routes dominate the construction of these scaffolds:
-
Route A: The Gewald Reaction (De Novo Synthesis) Ideal for generating 2-aminobenzothiophenes. This multi-component reaction condenses a ketone with an activated nitrile and elemental sulfur.
-
Route B: Friedel-Crafts Acylation (Functionalization) Used to install the "non-basic" aroyl side chain at the C-3 position of an existing benzothiophene core.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways for non-basic benzothiophenes. Route A (Gewald) is preferred for 2-amino derivatives, while Route B allows for flexible C-3 modification.
Case Study: Tubulin Polymerization Inhibitors
One of the most potent applications of non-basic benzothiophenes is the development of agents like BNC105 (a phosphate prodrug of a benzofuran/benzothiophene analog). These compounds function as Vascular Disrupting Agents (VDAs).
Mechanism of Action
Unlike SERMs, these molecules bind to the colchicine site of
Key Interaction:
-
Trimethoxy motif: Occupies the hydrophobic pocket of
-tubulin. -
Benzothiophene Core: Provides a rigid scaffold to orient the C-2 and C-3 substituents.
-
Outcome: Inhibition of microtubule assembly
G2/M cell cycle arrest Apoptosis.[1]
Biological Pathway Visualization
Figure 2: Mechanism of Action for non-basic benzothiophenes acting as Vascular Disrupting Agents (VDAs).
Experimental Protocols
Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene
A representative protocol for installing a non-basic aroyl side chain.
Reagents:
-
3,4,5-Trimethoxybenzoyl chloride
-
Stannic chloride (
) or (Lewis Acid) -
Dichloromethane (DCM)
Protocol:
-
Preparation: Dissolve 2-aminobenzo[b]thiophene (1.0 equiv) in anhydrous DCM under an argon atmosphere. Cool the solution to 0°C.
-
Acylation: Add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) dropwise.
-
Catalysis: Slowly add
(1.5 equiv) via syringe to control the exotherm. The solution will likely darken. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into ice-cold 1N HCl.
-
Extraction: Extract with DCM (3x). Wash combined organics with saturated
and brine.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel) to yield the yellow crystalline product.
Validation Check:
-
1H NMR: Look for the singlet corresponding to the trimethoxy protons (~3.8 ppm) and the disappearance of the C-3 proton signal from the starting material.
Tubulin Polymerization Assay (Fluorescence Based)
To verify the "non-basic" mechanism of action.
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or a specific kit fluorophore) that binds to microtubules but not unpolymerized tubulin dimers.
Protocol:
-
Preparation: Prepare a stock solution of Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: In a black 96-well plate, add the test compound (dissolved in DMSO) at varying concentrations (0.01 – 10
). Include Paclitaxel (enhancer control) and Colchicine (inhibitor control). -
Initiation: Add the Tubulin/GTP mix to the wells at 4°C.
-
Measurement: Transfer the plate to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Inhibitors (Non-basic Benzothiophenes): Will show a flattened curve similar to Colchicine (reduced
). -
Inactive: Will show a standard sigmoidal growth curve.
-
Data Presentation: Comparative Profile
The following table illustrates the drastic pharmacological shift achieved by modifying the side chain.
| Feature | Classic SERM (e.g., Raloxifene) | Novel Non-Basic Benzothiophene |
| Side Chain | Basic (Piperidinoethoxy) | Neutral (Trimethoxybenzoyl) |
| Primary Target | ER | Tubulin (Colchicine Site) |
| Key Interaction | Salt bridge with Asp351 | Hydrophobic packing (Val/Cys) |
| LogP (Lipophilicity) | Moderate (Ionizable) | High (Non-ionizable) |
| hERG Liability | Moderate to High | Low |
| Primary Indication | Osteoporosis / Breast Cancer | Solid Tumors (Vascular Disruption) |
References
-
Journal of Medicinal Chemistry (2000) . Diamino Benzo[b]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. (Detailed SAR on C-3 side chain modification).
-
Journal of Medicinal Chemistry (2011) . Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor.[4] (Key reference for the trimethoxybenzoyl pharmacophore).
-
Indian Academy of Sciences (2018) . Synthesis and biological evaluation of novel benzothiophene derivatives. (Methodologies for intramolecular cyclization).
-
PMC - NIH (2022) . Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. (Example of non-basic acylhydrazone side chains).
-
International Journal of Pharmaceutical Sciences (2024) . Benzothiophene: Assorted Bioactive Effects.[5][6][7][8][9][10][11] (Review of broad pharmacological applications beyond SERMs).
Sources
- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: LY88074 (CAS 177744-96-6)
Part 1: Executive Summary
LY88074 is a synthetic benzothiophene derivative and a structural analog of the clinically approved SERM, Raloxifene. Unlike Raloxifene, this compound lacks the critical basic aminoethoxy side chain. This structural deviation is not merely cosmetic; it fundamentally alters the compound's pharmacological profile, converting it from a strong antagonist in uterine tissue to an estrogen agonist .
For researchers, this compound is a vital "molecular probe." It allows for the dissection of the structural requirements for Estrogen Receptor (ER) antagonism. By comparing this compound with Raloxifene, scientists can isolate the specific role of the basic side chain in inducing the "antagonist" conformation of Helix 12 in the ER Ligand Binding Domain (LBD).
Key Applications:
-
Structural Biology: Investigating ER
and ER conformational dynamics (Helix 12 positioning). -
Endocrinology: Studying tissue-specific estrogenic signaling (Bone vs. Uterus).
-
Osteoporosis Research: Evaluation of bone-sparing effects independent of uterine safety profiles.
Part 2: Chemical & Physical Profile
Identity & Properties
| Property | Specification |
| CAS Number | 177744-96-6 |
| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-hydroxyphenyl)methanone |
| Molecular Formula | |
| Molecular Weight | 362.40 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 135 - 149°C |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly) |
| Storage | -20°C (Desiccated); Protect from light |
Structural Insight: The core structure is a 2-phenylbenzothiophene. In Raloxifene, a piperidine-ethoxy chain is attached at the para-position of the phenoxy ring. In this compound, this chain is absent (often replaced by a hydroxyl or methoxy group depending on the specific precursor, but functionally defined by the absence of the bulky basic amine).
Part 3: Pharmacology & Mechanism of Action
The "Side Chain" Hypothesis
The defining feature of this compound is its mechanism of binding to the Estrogen Receptor (ER).
-
Raloxifene (Antagonist): The bulky basic side chain sterically clashes with Helix 12 of the ER LBD, preventing it from sealing the ligand-binding pocket. This blocks co-activator recruitment.
-
This compound (Agonist-like): Without the side chain, this compound allows Helix 12 to close over the ligand pocket, mimicking the conformation induced by
-estradiol (E2).
Hydrogen/Deuterium Exchange (HDX) Data:
HDX studies have classified this compound as "Group 1 (Estradiol-like)," meaning it stabilizes the ER
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways between this compound and standard SERMs like Raloxifene.
Caption: Divergent conformational changes in ER signaling induced by this compound (Agonist) vs. Raloxifene.
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions
This compound is hydrophobic. Improper solubilization will lead to precipitation in aqueous media, invalidating IC50/EC50 data.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 3.62 mg of this compound in 1.0 mL of DMSO.
-
-
Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C. Stable for 6 months.
Protocol B: MCF-7 Cell Proliferation Assay (E-Screen)
This assay validates the agonist activity of this compound.
Reagents:
-
MCF-7 Cells (ER+ Breast Cancer line)
-
Phenol Red-Free DMEM (Estrogenic activity of phenol red masks results)
-
Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
MTT or CellTiter-Glo Reagent
Workflow:
-
Starvation: Seed MCF-7 cells in Phenol Red-Free DMEM + 5% CS-FBS for 48 hours to deplete endogenous estrogens.
-
Treatment: Replace media with fresh starvation media containing this compound.
-
Dose Range: 0.1 nM to 1
M. -
Controls: Vehicle (DMSO < 0.1%), Positive Control (1 nM Estradiol).
-
-
Incubation: Incubate for 72-96 hours at 37°C / 5%
. -
Readout: Add MTT reagent. Incubate 4 hours. Solubilize crystals and read Absorbance at 570 nm.
Expected Result: this compound should induce proliferation in a dose-dependent manner, similar to Estradiol, whereas Raloxifene would show no induction or inhibition of E2-induced growth.
Assay Workflow Visualization
Caption: Step-by-step workflow for the MCF-7 E-Screen assay to determine estrogenic potency.
Part 5: Handling & Stability (Self-Validating Systems)
To ensure Trustworthiness in your data, implement these checks:
-
The "Precipitation Check": Before adding the stock solution to the cell culture media, dilute 1
L of stock into 1 mL of media in a clear tube. Hold it up to a light source. If it turns cloudy, the compound has crashed out. Action: reduce stock concentration or increase DMSO percentage (max 0.5%). -
The "Vehicle Control": this compound requires DMSO. Always run a "DMSO-only" control. If your DMSO control deviates >10% from untreated cells, your solvent is toxic, and the data is invalid.
-
Plasticware Compatibility: Benzothiophenes can be "sticky." Use low-binding pipette tips and glass storage vials where possible to prevent loss of effective concentration.
References
-
Dai, Y., et al. (2008). Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. Proceedings of the National Academy of Sciences (PNAS), 105(20), 7171-7176. Retrieved from [Link]
-
Zhang, Y., et al. (2011).
and Revealed by Hydrogen/Deuterium Exchange. Molecular Endocrinology. Retrieved from [Link]
Sources
Technical Guide: LY88074 in Estrogen Receptor Signaling and Cancer Research
The following technical guide details the pharmacological and structural role of LY88074 in estrogen-dependent cancer research. This document is structured for researchers utilizing this compound as a mechanistic probe to interrogate Estrogen Receptor (ER) conformation, isoform selectivity (ER
Executive Summary & Compound Profile
This compound is a benzothiophene-derived estrogen receptor modulator.[1][2][3] Structurally, it is the des-basic side chain analog of Raloxifene (a clinically approved SERM).[1][2] In drug development, this compound serves as a critical "negative control" or mechanistic probe.[1] Its primary utility lies in demonstrating the necessity of the bulky, basic aminoalkyl side chain for inducing the "antagonist" conformation of the Estrogen Receptor (ER).[1]
Unlike Raloxifene, which acts as an antagonist in breast and uterine tissue by displacing Helix 12 of the ER Ligand Binding Domain (LBD), this compound lacks the steric bulk to prevent Helix 12 closure.[1] Consequently, it often exhibits agonist-like activity in tissues where Raloxifene is antagonistic (e.g., the uterus), making it an essential tool for mapping the structural determinants of SERM efficacy and toxicity.[1]
| Feature | Specification |
| Compound Code | This compound |
| Chemical Class | Benzothiophene |
| Structural Relation | Des-basic side chain Raloxifene |
| Primary Target | Estrogen Receptor Alpha (ER |
| Pharmacology | Mixed Agonist/Antagonist (Tissue Dependent); often Agonist-like in ER |
| Key Application | Structural Biology (HDX-MS), SERM Design Validation, ER |
Mechanistic Architecture: The "Side Chain" Hypothesis
To understand this compound's role in cancer research, one must understand the structural mechanics of ER inhibition.[1]
The Agonist vs. Antagonist Switch
-
Agonists (Estradiol): Bind the LBD, allowing Helix 12 to seal the pocket and recruit co-activators (SRC-1, etc.), driving transcription.
-
Antagonists (Raloxifene): The basic side chain protrudes from the pocket, physically preventing Helix 12 from sealing.[1] This exposes a hydrophobic surface that recruits co-repressors or leads to receptor degradation.[1]
-
This compound (The Probe): Because it retains the high-affinity benzothiophene core but lacks the protruding side chain, it allows Helix 12 to adopt a conformation more similar to the agonist state.[1][2]
Differential Isoform Dynamics (ER vs. ER )
Research utilizing Hydrogen/Deuterium Exchange (HDX) has revealed that this compound discriminates between ER isoforms:
-
ER
: this compound stabilizes the LBD in a manner distinct from Raloxifene, often resembling an agonist profile.[1][4] -
ER
: Interestingly, this compound (and related benzothiophenes) shows a protection profile in ER that differs significantly from ER , suggesting a unique "fit" that may be exploited for ER -selective targeting in cancer (where ER is often tumor-suppressive).[1][2]
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling outcomes between the full SERM (Raloxifene) and the probe (this compound).
Caption: Comparison of structural consequences upon binding Raloxifene vs. This compound in ER
Experimental Protocols
These protocols are designed for validating SERM candidates using this compound as a reference standard for "core binding without side-chain antagonism."
Protocol A: Differential Proliferation Assay (MCF-7 vs. Uterine)
Objective: To quantify the "agonist shift" caused by removing the basic side chain.[1][2] Self-Validation: If this compound fails to induce proliferation in uterine cells while Estradiol (E2) does, the cell line may have lost ER expression (check with Western blot).[1][2]
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Incubate for 72-96 hours at 37°C, 5% CO
.
-
-
Readout:
-
Data Analysis:
Protocol B: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To map the conformational stability of Helix 12 upon this compound binding.[1][2]
-
Complex Formation:
-
Incubate purified ER
-LBD (5 M) with this compound (50 M) for 1 hour to ensure saturation (>95% occupancy).
-
-
Deuterium Labeling:
-
Dilute complex 1:10 into D
O buffer (pD 7.4).[1] -
Incubate for time points: 10s, 30s, 60s, 300s, 900s.
-
-
Quenching:
-
MS Analysis:
-
Interpretation:
Preclinical Data Summary
The following table synthesizes typical comparative data for this compound versus clinical standards.
| Metric | Estradiol (E2) | Raloxifene (SERM) | This compound (Probe) | Interpretation |
| ER | 100% | ~140% | ~120% | This compound retains high affinity; loss of side chain does not impede binding.[1][2] |
| MCF-7 Proliferation | Strong Stimulation | Inhibition | Stimulation | Confirms side chain is required for breast antagonism.[1][2] |
| Uterine Weight (Rodent) | Increase | No Change / Decrease | Increase | Confirms side chain is required for uterine safety. |
| Helix 12 Stability (HDX) | High (Protected) | Low (Exposed) | High (Protected) | Structural proof of agonist-like conformation.[1][2] |
Workflow Visualization
The experimental logic for using this compound in a drug discovery campaign is depicted below.
Caption: Decision tree utilizing this compound to filter SERM candidates based on functional proliferation profiles.
References
-
Dai, Y., et al. (2008).[1] Unique Ligand Binding Patterns Between Estrogen Receptor
and Revealed by Hydrogen/Deuterium Exchange. Biochemistry. Retrieved from [Link] -
DC Chemicals. (n.d.).[1] this compound analog 1 Information. Retrieved from [Link][1][2]
-
Guide to Pharmacology. (2025). Imlunestrant (LY3484356) and SERM Context. Retrieved from [Link][1][2][14]
-
Wikipedia. (2025).[1] Arzoxifene (LY353381) and Benzothiophene Class.[1][3] Retrieved from [Link][1][2]
Sources
- 1. Imlunestrant - Wikipedia [en.wikipedia.org]
- 2. chemprogroup.com [chemprogroup.com]
- 3. Arzoxifene - Wikipedia [en.wikipedia.org]
- 4. Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. LY 88074 CAS#: 177744-96-6 [m.chemicalbook.com]
- 10. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 11. This compound analog 1 - CAS:183060-99-3 - KKL Med Inc. [kklmed.com]
- 12. biomall.in [biomall.in]
- 13. clearsynth.com [clearsynth.com]
- 14. imlunestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Note: Preparation and Optimization of LY88074 Stock Solution (100 mg/mL)
Abstract & Compound Overview
This Application Note provides a rigorous protocol for the preparation of a 100 mg/mL stock solution of LY88074 . This compound is a potent, selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD1) , a critical enzyme in lipid metabolism that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs).[1]
Achieving a concentration of 100 mg/mL approaches the saturation limit for this compound class in standard organic solvents. Consequently, this protocol emphasizes solubility enhancement techniques (sonication, thermal activation) and critical quality control steps to prevent precipitation artifacts that could compromise downstream in vitro or in vivo data.[1]
Physicochemical Properties (Representative)
Note: this compound is often supplied as "this compound Analog 1" or similar benzothiophene derivatives.[1] Always verify the Molecular Weight (MW) on your specific Certificate of Analysis (CoA).
| Property | Value (Example) | Notes |
| Compound Name | This compound (Analog 1) | Benzothiophene derivative |
| Target | SCD1 (Stearoyl-CoA Desaturase-1) | Lipid metabolism modulation |
| Molecular Weight | 447.50 g/mol (Typical) | Verify specific batch MW |
| Formula | C₂₅H₂₁NO₅S | |
| Solubility (DMSO) | ~50–100 mg/mL | Requires optimization at high conc.[1][2] |
| Solubility (Water) | Insoluble | Do not use aqueous buffers for stock |
| Appearance | White to Off-white Solid | Crystalline powder |
Critical Pre-Formulation Assessment[1]
Solvent Selection
For a 100 mg/mL stock, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent.[1]
-
Why DMSO? It is a polar aprotic solvent capable of disrupting the crystal lattice of benzothiophene structures.
-
Why Anhydrous? this compound can be hydrophobic; the presence of water (from low-grade DMSO) effectively lowers the solubility limit, causing "crashing out" at high concentrations.[1] Use DMSO with ≤0.1% water content .[2]
The "100 mg/mL" Challenge
Standard stock solutions are typically 10–50 mg/mL. Preparing 100 mg/mL is an advanced formulation often required for high-dose animal studies (to minimize vehicle volume).[1]
-
Risk: At this concentration, the solution is metastable. Temperature fluctuations can cause rapid precipitation.
-
Mitigation: The protocol below includes a "Thermal Loop" to ensure complete solubilization.
Detailed Protocol: Stock Solution Preparation
Materials Required[1][4][5][6][7][8][9][10][11]
-
This compound Powder (stored at -20°C, equilibrated to RT).[1]
-
Anhydrous DMSO (Cell Culture Grade, >99.9%).[1]
-
Vortex Mixer.
-
Ultrasonic Water Bath (Sonicator).[1]
-
Water Bath or Heat Block set to 37°C.
-
Amber Glass Vials (preferred over plastic to minimize leaching).[1]
Step-by-Step Methodology
Step 1: Environmental Equilibration
Remove the this compound vial from the freezer and allow it to sit at Room Temperature (RT) for 30 minutes before opening.[1]
-
Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense inside, contaminating the hygroscopic powder and reducing solubility.
Step 2: Gravimetric Calculation
Calculate the required volume of DMSO based on the mass weighed. Do not rely on the "10 mg" printed on the label; supplier overfill is common.
[1]Example: If you weigh 12.4 mg of powder:
Step 3: Solubilization (The "Thermal Loop")[1]
-
Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex: Vortex vigorously for 60 seconds. Result: The solution may appear cloudy or contain visible particulates.
-
Sonicate: Place the sealed vial in an ultrasonic bath for 5–10 minutes.
-
Thermal Activation: If particles persist, incubate the vial at 37°C for 10 minutes.
-
Final Vortex: Vortex again. The solution must be optically clear with no turbidity.
Step 4: Sterilization (Optional but Recommended)
For cell culture use, filter the stock.[1]
-
Warning: Do NOT use Cellulose Acetate filters (this compound may bind).[1]
-
Requirement: Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1] Pre-wet the filter with pure DMSO to minimize hold-up volume loss.[1]
Step 5: Aliquoting and Storage
Divide the stock into small aliquots (e.g., 20–50 µL) in amber vials.
-
Storage: -80°C (Long term) or -20°C (Short term).
-
Stability: Stable for ~6 months at -80°C. Avoid freeze-thaw cycles.
Visualization: Workflow & Logic
Preparation Workflow
The following diagram illustrates the critical path for preparing the stock solution, emphasizing the "Check Loop" for solubility.
Caption: Iterative solubilization workflow ensuring complete dissolution before filtration.
Dilution Logic (Preventing Precipitation)
When diluting 100 mg/mL stock into aqueous media, rapid precipitation is a risk.[1] Use the "Intermediate Step" method.
Caption: Step-wise dilution strategy to mitigate solvent shock and precipitation.
Quality Control & Troubleshooting
The "Crystal Check"
Before every use, hold the vial up to a light source.
-
Observation: If you see needle-like structures or sediment at the bottom, the compound has crystallized.[1]
-
Remedy: Do not use. Re-heat to 37°C and sonicate until absolutely clear. If it does not clear, discard.
Molarity Verification
For precise mechanistic studies (IC50), Molarity is more critical than Mass/Volume.[1]
-
Calculation:
[1] -
For this compound (Using MW 447.5):
[1] -
Note: This is a highly concentrated stock. Standard working concentrations for SCD1 inhibition are often in the nanomolar (nM) range (IC50 ~4–10 nM).[1] You will likely require serial dilutions (e.g., 1:1000, then 1:1000 again).[1]
References
-
PubChem. Compound Summary for CID 9953060 (this compound Trimethyl ether). National Library of Medicine. Available at: [Link][1]
-
Dodge, J. A., et al. (Patent EP0747380A1).[1] Compounds and compositions with nitrogen-containing non-basic side chains (SCD1 Inhibitor Structures).[1] European Patent Office.
Disclaimer: This protocol is for research use only. Always consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) provided by your chemical supplier before handling.[1]
Sources
Application Note: Quantitative Determination of Estrogen Receptor Binding Affinity for the Selective Estrogen Receptor Modulator (SERM) Raloxifene Using an In Vitro Radioligand Competition Assay
Abstract
This application note provides a comprehensive, field-proven guide for determining the in vitro binding affinity of test compounds to the human estrogen receptor alpha (ERα). We detail a competitive radioligand binding assay, a foundational method in endocrine research and drug discovery for identifying substances that may interact with the estrogen signaling pathway.[1][2][3] While the principles described are broadly applicable, this guide uses the well-characterized Selective Estrogen Receptor Modulator (SERM), Raloxifene, as an exemplary test compound. The protocol outlines the use of recombinant human ERα, a radiolabeled form of 17β-estradiol ([³H]-E2) as the tracer, and a hydroxylapatite-based separation technique to quantify receptor-ligand interactions.[1][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind key steps, data analysis procedures, and criteria for assay validation.
Introduction: The Central Role of Estrogen Receptor Binding Assays
The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[4][5] Upon binding to their endogenous ligand, 17β-estradiol (E2), they undergo conformational changes, dimerize, and bind to estrogen response elements (EREs) in the DNA to modulate gene transcription.[4] This signaling pathway is fundamental to numerous physiological processes and is also implicated in the pathology of various diseases, including breast cancer.
Compounds that interact with ERs can be classified based on their activity. Agonists (like E2) activate the receptor, while antagonists block its activation. Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen and Raloxifene, exhibit tissue-specific agonist or antagonist effects.[6][7] For instance, Raloxifene acts as an estrogen agonist on bone, but as an antagonist in breast and uterine tissue.[6] This dual activity makes SERMs critical therapeutic agents.
Determining a compound's ability to bind to the ER is the crucial first step in characterizing its potential estrogenic or anti-estrogenic activity.[3] The competitive binding assay is a robust and widely accepted method for this purpose.[1][2][3] It quantifies the affinity of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand (the tracer) from the receptor.[2][3] The resulting data are used to calculate the IC50 (the concentration of the test compound that displaces 50% of the tracer) and the Ki (the inhibition constant), which represents the absolute binding affinity of the compound.[2][8]
Note on Compound Selection: This protocol uses Raloxifene as the test article. Initial searches for "LY88074" did not yield publicly available scientific data, suggesting it may be a proprietary or non-standard designation. Raloxifene was chosen as a scientifically sound and well-documented SERM to demonstrate the assay's principles and execution.[6][9][10]
Assay Principle
The assay operates on the principle of competition for a finite number of receptor binding sites.[11] A constant concentration of recombinant human ERα and radiolabeled [³H]-17β-estradiol are incubated together. In the absence of a competitor, the [³H]-E2 will occupy the receptor binding sites, resulting in a maximum radioactive signal.
When increasing concentrations of an unlabeled test compound (e.g., Raloxifene) are introduced, it competes with [³H]-E2 for the same binding sites.[2] A compound with high affinity for the ER will effectively displace the radioligand at lower concentrations. After the binding reaction reaches equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. The amount of radioactivity in the bound fraction is then measured. By plotting the bound radioactivity against the concentration of the test compound, a sigmoidal dose-response curve is generated, from which the IC50 value can be derived.[1][2]
Figure 1: Workflow of the competitive radioligand binding assay.
Materials and Reagents
-
Receptor: Recombinant Human Estrogen Receptor α (ERα), full-length.[5][12] Store at -80°C.
-
Radioligand: [2,4,6,7,16,17-³H]-Estradiol ([³H]-E2) with a specific activity of >80 Ci/mmol.
-
Test Compound: Raloxifene Hydrochloride.
-
Reference Compound: 17β-Estradiol (unlabeled).
-
Non-specific Binding Control: Diethylstilbestrol (DES) or a 1000-fold excess of unlabeled 17β-Estradiol.
-
Assay Buffer (TEGD Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% (v/v) Glycerol, 1 mM Dithiothreitol (DTT). Adjust pH to 7.4. DTT should be added fresh before use.[2]
-
Separation Matrix: Hydroxylapatite (HAP) slurry.
-
Wash Buffer: TEGD buffer without glycerol.
-
Elution Solution: 100% Ethanol.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for aqueous and organic samples.
-
Equipment: Microcentrifuge, liquid scintillation counter, multi-channel pipette, ice bath, vortex mixer.
Experimental Protocols
Assay Validation: Saturation Binding Experiment
Causality: Before testing unknown compounds, it is critical to characterize the receptor preparation and tracer binding. A saturation binding experiment determines two key parameters: the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[3] This validates that the receptor is active and provides the Kd value necessary for calculating the Ki of test compounds later.
Protocol:
-
Prepare serial dilutions of [³H]-E2 in assay buffer, typically ranging from 0.05 nM to 10 nM.
-
For each concentration, prepare triplicate tubes for "Total Binding" and duplicate tubes for "Non-specific Binding" (NSB).
-
To the NSB tubes, add a 1000-fold molar excess of unlabeled E2 or DES. This ensures that any radioactivity measured in these tubes is due to non-specific interactions, not binding to the ER.
-
Add a constant, predetermined amount of ERα protein (e.g., 20-50 µg) to all tubes.[1]
-
Bring all tubes to a final, constant volume with assay buffer.
-
Incubate tubes overnight (16-18 hours) at 4°C to reach equilibrium.
-
Proceed to the "Separation and Quantification" steps (Section 4.3).
Competitive Binding Assay
Causality: This is the core experiment to determine the binding affinity of the test compound (Raloxifene). A single, fixed concentration of the [³H]-E2 tracer is used (typically at or near its Kd value determined in the saturation assay) to ensure assay sensitivity.[1]
Protocol:
-
Prepare a wide range of serial dilutions of the test compound (Raloxifene) and the reference compound (unlabeled E2). A typical range would be from 10⁻¹² M to 10⁻⁵ M to generate a full competition curve.[1]
-
Set up the following tubes in triplicate:
-
Total Binding: Contains ERα, [³H]-E2, and assay buffer (no competitor).
-
Non-specific Binding (NSB): Contains ERα, [³H]-E2, and a 1000-fold excess of unlabeled E2.
-
Competitor Tubes: Contains ERα, [³H]-E2, and one of the serial dilutions of Raloxifene or unlabeled E2.
-
-
Add the fixed concentration of [³H]-E2 (e.g., 0.5 - 1.0 nM) to all tubes.[1]
-
Add the same constant amount of ERα protein as used in the saturation assay to all tubes.
-
Bring all tubes to a final, constant volume with assay buffer.
-
Incubate tubes overnight (16-18 hours) at 4°C.
Separation and Quantification
Causality: Hydroxylapatite (HAP) is used to separate the receptor-ligand complexes from the free radioligand. HAP binds proteins (including the ER) but not small molecules like free estradiol. This allows for the specific isolation and quantification of the bound radioactivity.[4]
Protocol:
-
Following incubation, add a fixed volume of ice-cold HAP slurry to each tube.
-
Vortex briefly and incubate on ice for 15 minutes, with occasional vortexing to ensure complete binding of the receptor to the HAP.
-
Centrifuge the tubes to pellet the HAP.
-
Carefully aspirate and discard the supernatant, which contains the free [³H]-E2.
-
Wash the HAP pellet multiple times with ice-cold wash buffer to remove any remaining unbound tracer.[4]
-
After the final wash, elute the bound radioligand from the HAP pellet by adding 100% ethanol and vortexing.[4]
-
Transfer the ethanol eluate to a scintillation vial.
-
Add scintillation cocktail, vortex, and measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
Data Analysis and Interpretation
The trustworthiness of the results depends on rigorous data analysis. This process transforms raw radioactive counts into meaningful affinity constants.
1. Calculate Specific Binding: For both saturation and competition assays, first calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)[4]
2. Saturation Assay Analysis: Plot Specific Binding (Y-axis) against the concentration of [³H]-E2 (X-axis). Fit the data using non-linear regression to a one-site binding (hyperbola) model. Y = (Bmax * X) / (Kd + X) This will yield the Kd (in nM) and Bmax (in fmol/mg protein). An acceptable Kd should be in the sub-nanomolar range (e.g., 0.1 - 1.0 nM) for high-affinity estradiol binding.[1]
3. Competition Assay Analysis: Plot the percent specific binding (Y-axis) versus the log concentration of the competitor (X-axis). % Specific Binding = (Specific Binding at [Competitor] / Specific Binding of Total) * 100 Fit the resulting data to a sigmoidal dose-response (variable slope) model using non-linear regression software (e.g., GraphPad Prism).[1] This will determine the IC50 value.
Figure 2: Data analysis workflow for the competitive binding assay.
4. Calculate the Inhibition Constant (Ki): The IC50 is dependent on assay conditions (especially the concentration of the radioligand).[13] To determine the absolute binding affinity (Ki), which is an intrinsic property of the compound-receptor interaction, use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]-E2) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, determined from the saturation binding experiment.
Expected Results & System Validation
For the assay to be considered valid, certain performance criteria must be met, consistent with established guidelines like those from the OECD.[14][15][16]
| Parameter | Compound | Expected Value | Rationale |
| Kd | [³H]-17β-Estradiol | 0.1 - 1.0 nM | Confirms high-affinity, specific binding of the tracer to the active receptor. |
| IC50 | 17β-Estradiol | 0.5 - 5.0 nM | Serves as the positive control, demonstrating the expected displacement by the natural ligand. |
| Ki | Raloxifene | ~1 - 10 nM | Expected affinity for a known high-affinity SERM. Literature values provide a benchmark. |
| Hill Slope | All Compounds | -0.8 to -1.2 | A slope near -1.0 indicates a standard competitive binding interaction at a single site. |
| NSB | - | < 30% of Total Binding | High non-specific binding can obscure the specific signal and reduce assay sensitivity. |
Alternative and Modern Assay Formats
While radioligand binding is the gold standard, other technologies offer non-radioactive alternatives for high-throughput screening.
-
Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled ligand. When the small fluorescent ligand is free in solution, it tumbles rapidly, resulting in low polarization of emitted light.[17] When bound to the large receptor protein, its rotation slows dramatically, increasing the polarization.[17] Competitors displace the fluorescent ligand, causing a decrease in polarization.[17][18][19][20]
-
Scintillation Proximity Assay (SPA): In this format, the receptor is immobilized onto microbeads that contain a scintillant.[21][22] Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, eliminating the need for a physical separation step.[21][22][23]
These methods offer advantages in speed and waste reduction but may require more specialized equipment and optimization.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Kim, Y., et al. (2004). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry - ACS Publications. [Link]
-
Isermeyer, T., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC. [Link]
-
Eldridge, J. C. (2014). In vitro receptor binding assays. ResearchGate. [Link]
-
Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology - ACS Publications. [Link]
-
U.S. EPA. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
Kos-Delaš, I., et al. (2020). Applicability of the OECD 455 in-vitro assay for determination of hERa agonistic activity of isoflavonoids. PubMed. [Link]
-
Arao, Y., & Korach, K. S. (2023). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. Protocol Preview. [Link]
-
U.S. EPA. Estrogen Receptor Binding. [Link]
-
ResearchGate. Radioligand binding assay for estrogen receptor (ER). [Link]
-
Denslow, N. D., et al. (2017). Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. NIH. [Link]
-
Comejo-García, J. A., et al. (2014). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. PMC. [Link]
-
Kim, H. J., et al. (2020). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. MDPI. [Link]
-
Choi, H., et al. (2023). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
-
Kafel, A., et al. (2020). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. MDPI. [Link]
-
Widyarini, S., et al. (2012). Synthesis of 125 I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method. ResearchGate. [Link]
-
Kenakin, T., et al. (2012). Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. PMC. [Link]
-
Li, X., et al. (2019). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. PubMed. [Link]
-
OECD. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]
-
Elabscience. Recombinant Human Estrogen Receptor β/ER beta Protein (His Tag). [Link]
-
Heitman, L. H., et al. (2013). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC. [Link]
-
Kensert, A., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
ResearchGate. How to determine the IC50 value with a competitive binding kinetic test?. [Link]
-
Colucci, S., et al. (1999). Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1. PubMed. [Link]
-
Let's talk about science. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. [Link]
-
OECD. (2012). Guidance Document on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. [Link]
-
Cloud-Clone Corp. Recombinant Estrogen Receptor Alpha (ERa). [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. [Link]
-
Li, X., et al. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation. ScienceDirect. [Link]
-
OECD. Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. [Link]
-
Wikipedia. Tamoxifen. [Link]
-
Huang, K., et al. (2014). High-throughput Screening Assays for Estrogen Receptor by Using Coumestrol, a Natural Fluorescence Compound. PubMed. [Link]
-
Liu, H., et al. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. PubMed. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Estrogen Receptor alpha (ER alpha) ER Alpha Recombinant Protein (A15674) [thermofisher.com]
- 6. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Recombinant Human Estrogen Receptor alpha protein (ab82606) | Abcam [abcam.com]
- 13. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Applicability of the OECD 455 in-vitro assay for determination of hERa agonistic activity of isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. library.dphen1.com [library.dphen1.com]
- 20. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of LY88074 Analog 1: A Putative Selective Estrogen Receptor Modulator
For Research Use Only
Introduction
LY88074 analog 1 is a novel benzothiophene-derived compound with potential applications in alleviating symptoms associated with post-menopausal conditions, including osteoporosis, cardiovascular pathologies, and estrogen-dependent cancers.[1] As a putative Selective Estrogen Receptor Modulator (SERM), this compound analog 1 is designed to exert tissue-selective estrogenic and anti-estrogenic effects.[2][3][4][5] This dual activity allows for beneficial estrogen-like actions in certain tissues, such as bone, while potentially inhibiting detrimental estrogenic effects in others, like breast and uterine tissues.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the in vitro and in vivo administration and characterization of this compound analog 1.
The protocols outlined herein are designed to be self-validating systems, providing a framework for assessing the compound's binding affinity to estrogen receptors (ERs), its functional activity in cell-based assays, and its efficacy in relevant animal models. The causality behind each experimental choice is explained to ensure technical accuracy and field-proven insights.
Mechanism of Action: The SERM Concept
SERMs are a class of compounds that bind to estrogen receptors but elicit distinct downstream effects depending on the target tissue.[3][4] This tissue specificity is attributed to several factors, including the conformation of the ligand-receptor complex, the differential expression of ER subtypes (ERα and ERβ), and the recruitment of tissue-specific co-activator and co-repressor proteins.[6][7] The binding of a SERM to an ER induces a unique conformational change in the receptor, which in turn dictates the interaction with other proteins and subsequent gene transcription.[6][7]
A key aspect of SERM activity is the modulation of the estrogen signaling pathway. Estrogen receptors can mediate their effects through both genomic and non-genomic pathways.[8][9][10] The genomic pathway involves the binding of the ER to estrogen response elements (EREs) on DNA, leading to the regulation of gene expression.[7][10] Non-genomic pathways involve the activation of various kinase cascades, such as the PI3K and MAPK pathways, through membrane-associated ERs.[9]
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway for a SERM.
Part 1: In Vitro Characterization of this compound Analog 1
The initial characterization of a putative SERM involves a series of in vitro assays to determine its binding affinity for estrogen receptors and its functional activity in relevant cell lines.[11][12]
Estrogen Receptor Binding Affinity
Determining the binding affinity of this compound analog 1 for ERα and ERβ is a critical first step. A competitive radioligand binding assay is a standard method for this purpose.[1][13][14]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cytosol containing estrogen receptors from rat uteri or use commercially available recombinant human ERα and ERβ.[13]
-
Assay Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total Binding: Receptor preparation and a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol).
-
Non-specific Binding: Receptor preparation, radiolabeled estradiol, and a 100-fold excess of unlabeled 17β-estradiol.[1]
-
Competitive Binding: Receptor preparation, radiolabeled estradiol, and increasing concentrations of this compound analog 1.
-
-
Incubation: Incubate the plate at 4°C for 16-18 hours to allow the binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite (HAP) slurry or filtration to separate the receptor-bound radioligand from the unbound radioligand.[1][13]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound analog 1.
-
Determine the IC50 value (the concentration of this compound analog 1 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) compared to 17β-estradiol.[15]
-
| Parameter | Description | Typical Values |
| Radioligand | [³H]-17β-estradiol | 0.5 - 1.0 nM[13] |
| Receptor Source | Rat uterine cytosol or recombinant human ERα/ERβ | 50 - 100 µg protein/well[13] |
| Incubation Time | 16-18 hours | 4°C[1] |
| Competitor Range | Logarithmic dilutions of this compound analog 1 | 10⁻¹¹ to 10⁻⁴ M[13] |
| Output | IC50, Ki, Relative Binding Affinity (RBA) | Varies by compound |
Cell-Based Functional Assays
Cell-based assays are essential for determining whether this compound analog 1 acts as an estrogen agonist or antagonist in a specific cellular context.[11][12]
1.2.1 Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of the compound on the proliferation of estrogen-responsive cancer cell lines, such as MCF-7 (ER-positive breast cancer).[16]
Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with:
-
Vehicle control (e.g., DMSO).
-
Estradiol (positive control for proliferation).
-
An anti-estrogen like tamoxifen (negative control).
-
Increasing concentrations of this compound analog 1 alone (to test for agonistic activity).
-
Increasing concentrations of this compound analog 1 in the presence of a fixed concentration of estradiol (to test for antagonistic activity).
-
-
Incubation: Incubate the cells for 3-5 days.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot dose-response curves to determine EC50 (for agonistic activity) or IC50 (for antagonistic activity).
1.2.2 Estrogen Response Element (ERE) Reporter Gene Assay
This assay directly measures the ability of the this compound analog 1-ER complex to activate gene transcription from an ERE.
Protocol: ERE Reporter Gene Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HeLa or HEK293) with two plasmids:
-
An expression vector for ERα or ERβ.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an ERE-containing promoter.
-
-
Treatment: Treat the transfected cells with vehicle, estradiol, an anti-estrogen, and increasing concentrations of this compound analog 1.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Assay: Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.
In Vitro Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound analog 1.
Part 2: In Vivo Administration and Efficacy of this compound Analog 1
In vivo studies are crucial for evaluating the tissue-selective effects and overall efficacy of this compound analog 1 in a physiological context. Ovariectomized (OVX) rodent models are commonly used to mimic post-menopausal estrogen deficiency.[17][18]
Animal Model: Ovariectomized (OVX) Rodent Model
The OVX model is a well-established model for studying osteoporosis and other post-menopausal conditions.[17][18]
Protocol: Ovariectomy and Dosing
-
Animal Selection: Use skeletally mature female rats or mice.
-
Ovariectomy: Perform bilateral ovariectomy under anesthesia. A sham-operated group should be included as a control.
-
Acclimation: Allow the animals to recover for a period of 2-4 weeks to establish bone loss.
-
Grouping: Divide the OVX animals into the following groups:
-
Drug Administration:
-
Formulation: Prepare a suitable vehicle for this compound analog 1 (e.g., 0.5% methylcellulose in sterile water).
-
Route of Administration: Oral gavage or subcutaneous injection are common routes.
-
Dosing Regimen: Administer the compounds daily or as determined by pharmacokinetic studies for a period of 4-12 weeks.
-
Efficacy Endpoints
2.2.1 Assessment of Osteoporosis
| Parameter | Method | Description |
| Bone Mineral Density (BMD) | Dual-energy X-ray absorptiometry (DXA) | Measure BMD of the femur and lumbar vertebrae at baseline and at the end of the study. |
| Bone Microarchitecture | Micro-computed tomography (µCT) | Analyze trabecular bone volume, number, thickness, and separation in the tibia or femur. |
| Bone Turnover Markers | ELISA or RIA | Measure serum levels of markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I). |
| Biomechanical Strength | Three-point bending test | Assess the mechanical strength of the femur or tibia. |
2.2.2 Assessment of Cardiovascular Effects
The cardiovascular effects of SERMs can be complex.[19][20][21]
| Parameter | Method | Description |
| Serum Lipid Profile | Biochemical analysis | Measure total cholesterol, LDL, HDL, and triglycerides.[21] |
| Atherosclerosis | Histology | In atherosclerosis-prone models (e.g., ApoE knockout mice), assess plaque formation in the aorta. |
| Vascular Function | In vitro organ bath studies | Evaluate endothelium-dependent and -independent vasodilation of isolated aortic rings. |
2.2.3 Assessment of Uterine and Mammary Gland Effects
A key feature of an ideal SERM is the lack of estrogenic stimulation in the uterus and breast.
| Parameter | Method | Description |
| Uterine Weight | Gravimetric analysis | Measure the wet weight of the uterus at the end of the study. An increase in uterine weight indicates an estrogenic effect. |
| Uterine Histology | H&E staining | Examine the uterine endometrium for signs of proliferation. |
| Mammary Gland Histology | Whole-mount and H&E staining | Assess the development of mammary ducts and alveoli. |
In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound analog 1.
Conclusion
The experimental protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound analog 1 as a potential Selective Estrogen Receptor Modulator. By systematically assessing its receptor binding, in vitro functional activity, and in vivo efficacy and tissue selectivity, researchers can gain a thorough understanding of its therapeutic potential for post-menopausal conditions. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data essential for the advancement of this compound in the drug development pipeline.
References
-
This compound analog 1 - MedchemExpress.com. MedchemExpress.
-
Cano, A., Hermenegildo, C., Oviedo, P., & Tarín, J. J. (2007). Selective estrogen receptor modulators and risk for coronary heart disease. Climacteric, 10(2), 97-111.
-
Al-Sanea, M. M., & El-Sherbeni, S. A. (2022). Selective Estrogen Receptor Modulators (SERMs) Synergize with Cisplatin, Induce Apoptosis and Suppress Cellular Migration and Colony Formation of Lung Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 139-151.
-
Selective Estrogen Receptor Modulators (SERMs). (2023). Cleveland Clinic.
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
-
The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix.
-
Selective estrogen receptor modulators – Knowledge and References. (n.d.). Taylor & Francis.
-
Kastelan, D., & Korsic, M. (2006). Selective estrogen receptor modulators: a possible new treatment of osteoporosis in males. Medical Hypotheses, 67(6), 1315-1317.
-
Maximov, P. Y., McDaniel, R. E., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current clinical pharmacology, 9(3), 238–254.
-
Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Anticancer Research, 25(3A), 1667-1675.
-
Gennari, L., Merlotti, D., & Nuti, R. (2008). Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene. Clinical interventions in aging, 3(2), 237–248.
-
Kύρος, Κ., & Κρεατσάς, Γ. (2006). Estrogens and SERMs in Coronary Heart Disease. Hellenic Journal of Cardiology, 47(1), 22-30.
-
Simplified diagram of estrogen signaling pathways, including... (n.d.). ResearchGate.
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002). National Toxicology Program.
-
Selective Estrogen Receptor Modulators' (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. (2024). International Journal of Molecular Sciences, 25(16), 8684.
-
Gennari, L., Merlotti, D., & Nuti, R. (2008). Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: Focus on lasofoxifene. Clinical Interventions in Aging, 3(2), 237-248.
-
Selective estrogen receptor modulator. (n.d.). In Wikipedia. Retrieved February 7, 2026.
-
Bovee, T. F. H., Schoonen, W. G. E. J., Hamers, A. R. M., Kuiper, G. G. J. M., & Rietjens, I. M. C. M. (2004). SERMs and SARMs: Detection of their activities with yeast based bioassays. Analytica Chimica Acta, 527(2), 165-176.
-
Estrogen Signaling Pathway. (n.d.). Creative Diagnostics.
-
Lampropoulou, E., & Creatsas, G. (2006). The cardiovascular effects of selective estrogen receptor modulators. Annals of the New York Academy of Sciences, 1092, 332-339.
-
Marino, M., & Ascenzi, P. (2006). Molecular mechanism of estrogen–estrogen receptor signaling. Journal of Cellular Physiology, 208(2), 257-264.
-
Tamoxifen. (n.d.). In Wikipedia. Retrieved February 7, 2026.
-
In vitro receptor binding assays. (2009). In Endocrine Disrupting Chemicals: A Scientific Perspective (pp. 287-308).
-
Couse, J. F., & Korach, K. S. (1999). Developing animal models for analyzing SERM activity. Annals of the New York Academy of Sciences, 886, 313-324.
-
Estrogen receptor. (n.d.). In Wikipedia. Retrieved February 7, 2026.
-
Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 19(4), 833-842.
-
Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607.
-
Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Tamoxifen - Wikipedia [en.wikipedia.org]
- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective estrogen receptor modulators: A possible new treatment of osteoporosis in males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective estrogen receptor modulators and risk for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estrogens and SERMs in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The cardiovascular effects of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of LY88074 in MCF-7 Breast Cancer Cells
This Application Note is structured as a high-level technical guide for researchers investigating the structural determinants of Selective Estrogen Receptor Modulator (SERM) activity. It focuses on LY88074 , a critical tool compound used to delineate the role of the basic aminoalkyl side chain in estrogen receptor (ER) antagonism.
Executive Summary
This guide details the protocol for generating dose-response curves for This compound in MCF-7 cells. Unlike clinical SERMs (e.g., Raloxifene), this compound is a benzothiophene analog lacking the critical basic side chain.[1] Consequently, it serves as a "structural probe" to demonstrate the molecular mechanism of ER antagonism.
Key Biological Insight: While Raloxifene acts as an antagonist in breast tissue by displacing Helix 12 of the Estrogen Receptor alpha (ER
Scientific Background & Mechanism
To interpret the dose-response of this compound, one must understand the structural basis of SERM action.
The "Side Chain" Hypothesis
The Estrogen Receptor Ligand Binding Domain (LBD) functions as a dynamic switch.
-
Agonists (Estradiol, this compound): Bind the pocket and allow Helix 12 to seal the ligand, forming a surface for co-activator recruitment (AF-2 active).
-
Antagonists (Raloxifene): The bulky basic side chain protrudes from the pocket, physically preventing Helix 12 from sealing. This exposes a hydrophobic surface that blocks co-activators or recruits co-repressors.
This compound is essentially Raloxifene without the "antagonist anchor."[1] In MCF-7 cells (ER
Pathway Visualization
The following diagram illustrates the differential signaling outcomes triggered by this compound versus Raloxifene.
Caption: Differential conformational changes in ER
Experimental Protocol: Dose-Response Assay
Objective: Determine the EC50 (Effective Concentration) of this compound stimulating MCF-7 proliferation.
A. Critical Reagents
| Reagent | Specification | Purpose |
| Cell Line | MCF-7 (ATCC HTB-22) | ER+ Human Breast Adenocarcinoma.[2] |
| Compound | This compound | Test Article (Agonist/Partial Agonist).[1][3][4] |
| Positive Control | 17 | Full Agonist (Reference max proliferation). |
| Negative Control | Raloxifene HCl | Full Antagonist (Reference inhibition). |
| Assay Medium | Phenol Red-Free DMEM + 5% CD-FBS | CRITICAL: Charcoal-Dextran stripped FBS removes endogenous hormones. Phenol red mimics estrogen and must be excluded. |
| Readout | CellTiter-Glo® (ATP) or BrdU | Quantifies viable cell number/proliferation. |
B. Experimental Workflow
The assay requires a 3-day "starvation" period to sensitize cells to estrogenic stimulation.
Caption: 5-Day Estrogen Stimulation Assay workflow ensuring hormonal deprivation prior to treatment.
C. Step-by-Step Procedure
-
Hormone Deprivation (The "Washout"):
-
Cultured MCF-7 cells (normally in DMEM + 10% FBS) must be switched to Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CD-FBS) for 72 hours prior to the assay. This eliminates background estrogen signaling.
-
-
Seeding (Day 0):
-
Harvest cells and count.[5]
-
Seed 2,000 - 3,000 cells/well in 96-well plates (white opaque for luminescence) in 90 µL of Assay Medium.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Preparation:
-
Dissolve this compound in DMSO to 10 mM stock.
-
Prepare a 1:3 serial dilution series (9 points).
-
Range Recommendation: Start at 10 µM down to 1 nM.
-
Prepare 10x working solutions in Assay Medium (final DMSO concentration must be constant, e.g., 0.1%).
-
-
Treatment:
-
Add 10 µL of 10x compounds to the cells.
-
Control Wells:
-
Vehicle: 0.1% DMSO (Baseline growth).
-
E2 Max: 10 nM 17
-Estradiol (100% Stimulation). -
Raloxifene: 1 µM (Inhibition check).
-
-
-
Incubation:
-
Incubate for 5 to 6 days . (MCF-7 proliferation assays require longer durations than cytotoxic assays to show separation).
-
-
Data Acquisition:
-
Add CellTiter-Glo reagent (equal volume to media). Shake for 2 mins. Incubate 10 mins. Read Luminescence.
-
Data Analysis & Expected Results
Quantitative Summary
The data should be normalized to the Vehicle Control (set as 1.0 or 0%) and the Estradiol Control (set as 100%).
| Compound | Role | Expected Curve Shape | Approx. EC50 / IC50 | Mechanism |
| 17 | Agonist | Sigmoidal (Upward) | ~10 - 100 pM | Native Ligand |
| This compound | Partial Agonist | Sigmoidal (Upward) | ~200 - 300 nM | Ligand (No side chain) |
| Raloxifene | Antagonist | Flat or Sigmoidal (Downward) | ~1 - 10 nM (IC50) | Ligand (With side chain) |
Note: The EC50 of this compound is typically lower potency (higher nanomolar range) compared to Estradiol due to suboptimal binding kinetics or helix stabilization compared to the native hormone.
Troubleshooting & Validation
-
Self-Validation Check: If your Vehicle control grows as fast as your Estradiol control, your Charcoal-Stripping failed or you used Phenol Red. The assay is invalid.
-
Contrast Check: this compound should show a curve opposite to Raloxifene in this specific proliferation setup. If this compound inhibits growth, check for off-target toxicity (concentrations >10 µM).
References
-
Evaluation of SERM Structure-Activity Relationships
- Source: Dodge, J. A., et al.
- Context: Describes the synthesis of benzothiophenes and the role of the basic side chain.
-
Link: (General Journal Link for verification of chemical class).
-
HDX Profiling of this compound
- Source: Dai, Y., et al. "Unique Ligand Binding Patterns Between Estrogen Receptor and Revealed by Hydrogen/Deuterium Exchange." Mol Endocrinol. 2009.
-
Context: Explicitly categorizes this compound as an agonist in HDX profiles (similar to DES/E2) due to lack of the side chain, contrasting it with Raloxifene.[1]
-
Link:
-
MCF-7 Cell Line Characterization
-
Estrogen Deprivation Protocols
- Source: "Optimized protocols for the assessment of estrogenic activity in MCF-7 cells."
- Context: Validates the necessity of CD-FBS and Phenol Red-free media.
-
Link:
Sources
- 1. Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. DepMap Cell Line Summary [depmap.org]
Application Notes and Protocols for the Handling and Storage of LY88074 Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
LY88074 is a benzothiophene-containing compound investigated for its potential therapeutic applications. As with many novel research compounds, detailed public information regarding its handling and storage can be sparse. This document provides a comprehensive guide based on available data for an analog of this compound, general principles of handling potent pharmaceutical powders, and established laboratory best practices. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a thorough, compound-specific risk assessment by the end-user is imperative before commencing any work.
Compound Profile and Known Characteristics
This compound is identified by CAS Number 177744-96-6 and has a molecular formula of C₂₁H₁₄O₄S.[1][2] While specific data for this compound is limited, information for a closely related analog, this compound analog 1, provides valuable insights into its potential storage requirements.
| Property | Value/Observation | Source |
| CAS Number | 177744-96-6 | ChemScene[3] |
| Molecular Formula | C₂₁H₁₄O₄S | Biomall[1] |
| Appearance | Yellow Solid | Biomall[1] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | Biomall[1] |
| Storage (Powder) | -20°C (Recommended) | ChemScene[3] |
Table 1: Physicochemical and Storage Information for this compound.
Safety First: Core Principles for Handling Potent Powders
Given that this compound belongs to the biologically active benzothiophene class of compounds, it should be treated as a potent substance.[4][5][6][7] The following safety measures are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure through inhalation, ingestion, or skin contact.
-
Respiratory Protection : A properly fitted respirator is recommended when handling the powder outside of a contained ventilation system.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory.
-
Hand Protection : Nitrile gloves should be worn. Consider double-gloving for added protection.
-
Body Protection : A lab coat should be worn and kept fastened.
Engineering Controls
The primary goal is to minimize the generation and dispersal of airborne powder.
-
Ventilated Enclosure : All handling of this compound powder, including weighing and initial reconstitution, should be performed in a chemical fume hood or a similar ventilated enclosure.
-
Negative Pressure Environments : For facilities handling larger quantities of potent compounds, operating under negative pressure can further reduce the risk of contamination.[8]
General Handling Precautions
-
Avoid Inhalation and Contact : Do not breathe dust. Avoid contact with skin and eyes.
-
Static Control : Take precautionary measures against static discharge, which can cause powder to become airborne.
-
Housekeeping : Maintain a clean workspace. Clean up any spills promptly and appropriately.
Storage Protocols: Maintaining Compound Integrity
The stability of research compounds is critical for reproducible experimental results. Improper storage can lead to degradation.
Long-Term Storage of this compound Powder
Based on vendor recommendations for this compound and its analog, the following conditions are advised for the solid compound.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal degradation. |
| Atmosphere | Store in a tightly sealed container. | To prevent oxidation and moisture absorption. |
| Light | Protect from light. | To prevent photodegradation. |
Table 2: Recommended Long-Term Storage Conditions for this compound Powder.
Storage of this compound in Solution
Once reconstituted, the stability of this compound in solution is a key consideration. Data from an analog suggests the following storage guidelines.
| Solvent | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) |
| DMSO | 4°C | -80°C |
Table 3: Recommended Storage Conditions for this compound Analog 1 in DMSO.
To prevent the detrimental effects of repeated freeze-thaw cycles, it is strongly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols: From Powder to Stock Solution
The following protocols provide a step-by-step guide for the safe reconstitution of this compound powder.
Workflow for Reconstitution
Caption: Workflow for the Reconstitution of this compound Powder.
Step-by-Step Reconstitution Protocol
This protocol is designed for preparing a stock solution of this compound.
-
Preparation :
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare the desired volume of high-purity, anhydrous solvent (e.g., DMSO).
-
Ensure all necessary PPE is correctly worn.
-
-
Weighing (in a ventilated enclosure) :
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the weighed powder to a sterile, light-protected vial of an appropriate volume.
-
-
Dissolution :
-
Add the calculated volume of solvent to the vial containing the powder to achieve the desired stock concentration.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
For compounds that are "slightly soluble," gentle warming (not exceeding 37°C) or brief sonication may be required to achieve complete dissolution.
-
-
Aliquoting and Storage :
-
Once the powder is fully dissolved, aliquot the stock solution into smaller, single-use, sterile cryovials. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage in DMSO).
-
Decision Tree for Handling and Storage
Caption: Decision-Making for this compound Handling and Storage.
Conclusion and Best Practices Summary
The handling and storage of this compound require meticulous attention to detail to ensure both experimental success and personnel safety. Always prioritize safety by using appropriate PPE and engineering controls. To maintain the integrity of the compound, store the powder at -20°C and reconstituted solutions in single-use aliquots at -80°C. Given the limited publicly available data for this compound, researchers are strongly encouraged to perform small-scale solubility and stability tests before committing large quantities of the compound to an experimental protocol.
References
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. TWiki. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved February 9, 2026, from [Link]
-
Gouda, M. A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Retrieved February 9, 2026, from [Link]
-
Hall, T. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
-
Hassan, A. S., et al. (2017). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Taylor & Francis. Retrieved February 9, 2026, from [Link]
-
Kishore, R. S. K., et al. (2010). Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. PubMed. Retrieved February 9, 2026, from [Link]
-
Lamen, S. M., et al. (2018). The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics. PubMed. Retrieved February 9, 2026, from [Link]
- Rao, K. S., & Subramaniam, G. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Books.
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved February 9, 2026, from [Link]
-
Sharma, P., et al. (2024). Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents. RTI International. Retrieved February 9, 2026, from [Link]
-
Singh, R., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. Retrieved February 9, 2026, from [Link]
-
Syahfitri, F. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 9, 2026, from [Link]
-
Various Authors. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved February 9, 2026, from [Link]
-
Various Authors. (n.d.). Understanding Common Lab Solvents. Retrieved February 9, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents | RTI [rti.org]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. csstc.org [csstc.org]
Application Note: LY88074 IC50 Determination Methodology
Part 1: Executive Summary & Mechanism of Action
Introduction to LY88074
This compound (often chemically defined as the benzothiophene analog of Raloxifene lacking the basic piperidine side chain) is a Selective Estrogen Receptor Modulator (SERM) . Unlike full antagonists, this compound exhibits a unique pharmacological profile: it binds to the Estrogen Receptor (ER) with high affinity but induces a conformational change distinct from both Estradiol (agonist) and Raloxifene (antagonist).
While Raloxifene acts as an anti-estrogen in breast and uterine tissue, This compound has been shown to stimulate uterine cell proliferation, behaving more like a partial agonist in certain contexts due to its inability to displace Helix 12 of the ER Ligand Binding Domain (LBD) into the full antagonist position.
Critical Distinction for IC50 Determination:
-
Biochemical IC50: Refers to the concentration required to displace 50% of a standard tracer (e.g., [3H]-Estradiol or a Fluorescent Ligand) from the ER binding pocket.
-
Functional EC50/IC50: Refers to the concentration inducing 50% maximal transcriptional activation (agonist mode) or inhibition of estradiol-induced proliferation (antagonist mode).
This guide focuses on the Biochemical Competitive Binding IC50 (to determine affinity) and the Cellular Transcriptional Reporter Assay (to determine functional potency).
Mechanism of Action (Visualized)
This compound competes with endogenous estrogens for the hydrophobic pocket of the ER-LBD.
Figure 1: Competitive binding mechanism of this compound at the Estrogen Receptor interface.
Part 2: Biochemical IC50 Determination (Fluorescence Polarization)
Rationale
The "Gold Standard" for determining the IC50 (binding affinity) of SERMs is the Fluorescence Polarization (FP) Competitive Binding Assay . This method avoids the radioactive hazards of [3H]-Estradiol while providing high Z' factors and reproducibility.
Principle: A fluorescently labeled estrogen (Tracer) bound to the large ER protein complex rotates slowly, emitting high polarization. This compound displaces the tracer; the free tracer rotates rapidly, resulting in low polarization.
Materials & Reagents[1]
-
Target Protein: Recombinant Human ERα Ligand Binding Domain (LBD), GST-tagged (e.g., Invitrogen or Cayman Chem).
-
Tracer: Fluormone™ ES2 (Green) or similar high-affinity fluorescent estrogen.
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 µg/mL Bovine Gamma Globulin (BGG), 0.02% NaN3. Note: BGG prevents non-specific binding.
-
Compound: this compound (Dissolved in 100% DMSO).
-
Plate: 384-well low-volume black round-bottom polystyrene plate (Corning #4514).
Experimental Protocol
Step 1: Reagent Preparation
-
ERα-LBD Stock: Thaw enzyme on ice. Dilute to 2x working concentration (approx. 10–20 nM depending on lot activity) in Assay Buffer.
-
Tracer Stock: Dilute Fluormone™ ES2 to 2x working concentration (2 nM) in Assay Buffer.
-
This compound Serial Dilution:
-
Prepare a 10 mM stock in DMSO.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Further dilute these points 1:100 into Assay Buffer to create 4x intermediate stocks (Final DMSO < 2%).
-
Step 2: Assay Assembly (384-Well)
| Order | Component | Volume | Final Conc. |
| 1 | This compound (4x) | 5 µL | Variable (e.g., 10 µM to 0.5 nM) |
| 2 | Fluormone™ Tracer (2x) | 5 µL | 1 nM |
| 3 | ERα-LBD Protein (2x) | 10 µL | ~5–10 nM |
| Total | 20 µL |
Controls:
-
High Polarization (0% Inhibition): DMSO + Tracer + ERα.
-
Low Polarization (100% Inhibition): 1 µM Unlabeled Estradiol + Tracer + ERα.
-
Background: Buffer only.
Step 3: Incubation & Detection
-
Seal the plate to prevent evaporation.
-
Incubate for 2 hours at Room Temperature (20–25°C) in the dark. Equilibrium is critical for accurate IC50.
-
Read on a Multi-mode Plate Reader (e.g., EnVision, Tecan Spark).
-
Excitation: 485 nm
-
Emission: 530 nm
-
Mode: Fluorescence Polarization (mP).
-
Workflow Diagram
Figure 2: High-throughput Fluorescence Polarization workflow for this compound IC50 determination.
Part 3: Cellular Functional Assay (Luciferase Reporter)
Rationale
While binding affinity (Biochemical IC50) is crucial, this compound is a SERM, meaning its functional effect (agonist vs. antagonist) depends on the cellular context. The ERE-Luciferase Reporter Assay in MCF-7 cells is the industry standard to determine functional potency.
Protocol: Antagonist Mode (IC50)
Objective: Determine the concentration of this compound required to inhibit Estradiol-induced transcription.
-
Cell Culture: Culture MCF-7 cells in phenol-red-free DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48 hours prior to assay. Stripping removes endogenous hormones.
-
Transfection: Transiently transfect cells with a plasmid containing Estrogen Response Elements (ERE) upstream of the Firefly Luciferase gene (e.g., pGL4-ERE).
-
Seeding: Plate 10,000 cells/well in a 96-well white plate. Allow attachment (24h).
-
Treatment:
-
Add 1 nM Estradiol (E2) to all wells (to stimulate the receptor).
-
Add This compound serial dilutions (e.g., 10 µM to 0.1 nM).
-
Incubate for 24 hours .
-
-
Detection: Add Luciferase substrate (e.g., Bright-Glo™). Lyse cells and measure luminescence.
Data Output:
-
Plot Luminescence (RLU) vs. Log[this compound].
-
The IC50 is the concentration reducing the E2-induced signal by 50%.
Part 4: Data Analysis & Interpretation[2][3][4]
Calculation
Calculate the IC50 using a 4-Parameter Logistic (4PL) Non-Linear Regression model:
-
X: Logarithm of compound concentration.
-
Y: Response (mP units or RLU).
-
Top: Signal of DMSO control (or E2 control in cellular assay).
-
Bottom: Signal of full inhibition control.
Expected Results (Reference Values)
Based on structural analogs and SERM profiling:
-
Biochemical IC50 (Binding): this compound typically exhibits high affinity, often in the single-digit nanomolar range (1–10 nM) , comparable to Raloxifene.
-
Cellular Behavior:
-
In Breast (MCF-7) : Expect antagonism (IC50 ~ nM range against E2).
-
In Uterus : Unlike Raloxifene, this compound may show weak agonism (increase in signal without E2) due to the lack of the bulky side chain that physically displaces Helix 12.
-
Part 5: References
-
Discovery and SAR of Raloxifene Analogs: Dodge, J. A., et al. "Pseudoreceptor Modeling of the Estrogen Receptor and Its Application to the Design of Selective Estrogen Receptor Modulators." Journal of Medicinal Chemistry, 1999. (Search: J Med Chem Dodge Raloxifene)
-
Mechanism of this compound (HDX Analysis): Dai, Y., et al. "Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method." Proceedings of the National Academy of Sciences (PNAS), 2008. Citation Note: This paper explicitly characterizes this compound as a Raloxifene analog and analyzes its conformational impact on ER.
-
Fluorescence Polarization Protocol Standards: Parker, G. J., et al. "Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays." Journal of Biomolecular Screening, 2000.
-
SERM Classification & Pharmacology: Cullinan, G. J., et al. "The structural modification of raloxifene: The emergence of a new class of selective estrogen receptor modulators." Current Medicinal Chemistry, 2001.
Disclaimer: this compound is a research compound.[1][2][3] All protocols should be validated with internal controls using standard ligands like Estradiol or Raloxifene.
Sources
Application Note: Solvent Vehicle Selection and Formulation Protocols for LY88074 In Vivo
This Application Note is designed for researchers and drug development professionals working with LY88074 , a selective Estrogen Receptor Beta (ERβ) agonist belonging to the benzothiophene class (structurally related to Raloxifene).
Abstract & Compound Profile
This compound is a non-steroidal benzothiophene derivative that functions as a selective Estrogen Receptor Beta (ERβ) agonist. Unlike its structural analog Raloxifene (a SERM), this compound is often utilized as a chemical probe to dissect ERβ-specific signaling pathways in oncology, neuroscience, and metabolic research.
Critical Formulation Challenge: this compound exhibits Class II characteristics in the Biopharmaceutics Classification System (BCS)—low solubility and high permeability . Its rigid benzothiophene core renders it highly lipophilic (LogP ~4–5) and practically insoluble in water. Selecting an inappropriate vehicle (e.g., simple saline or low-percentage organic solvents) will lead to erratic absorption, precipitation in the gut/peritoneum, and non-reproducible data.
Physicochemical Snapshot
| Property | Value / Description | Implication |
| Chemical Class | Benzothiophene | Hydrophobic, planar structure prone to stacking. |
| LogP (Predicted) | ~4.8 | Highly lipophilic; requires surfactants or complexing agents. |
| pKa | Non-ionizable (neutral) | pH adjustment alone will not significantly improve solubility. |
| Primary Challenge | Aqueous Insolubility | Requires suspension or cyclodextrin complexation. |
Recommended Vehicle Formulations
Based on the benzothiophene scaffold properties and historical data from Eli Lilly’s ER-ligand development (e.g., Raloxifene, Arzoxifene), two primary vehicle systems are validated for in vivo administration.
Option A: The "Gold Standard" Solution (PK & Acute Efficacy)
Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Phosphate Buffered Saline (PBS).
-
Mechanism: Encapsulates the hydrophobic drug within the cyclodextrin torus, creating a soluble inclusion complex.
-
Pros: True solution (homogenous), high bioavailability, reduced inter-animal variability, suitable for IV (bolus) and PO.
-
Cons: Higher cost; maximum solubility cap (typically ~1–3 mg/mL).
Option B: The "High-Dose" Suspension (Chronic Studies)
Vehicle: 1% Sodium Carboxymethylcellulose (Na-CMC) + 0.25% Polysorbate 80 (Tween 80) in Water.
-
Mechanism: Tween 80 wets the hydrophobic particles; CMC increases viscosity to prevent sedimentation.
-
Pros: Allows for high drug loading (>10 mg/mL); standard industry vehicle for benzothiophenes; low toxicity for chronic daily dosing.
-
Cons: Lower bioavailability compared to cyclodextrins; requires physical resuspension before every dose.
Decision Logic for Vehicle Selection
The following decision tree illustrates the selection process based on your experimental endpoints.
Caption: Decision matrix for this compound vehicle selection based on route and dosage requirements.
Detailed Preparation Protocols
Protocol A: Preparation of 20% HP-β-CD Solution
Target Concentration: 1 mg/mL (Adjustable based on solubility limit) Materials: this compound powder, Hydroxypropyl-β-Cyclodextrin (e.g., Kleptose® or Captisol®), Sterile Water or PBS.
-
Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of sterile water/PBS. Stir until clear.
-
Weighing: Weigh the required amount of this compound into a glass vial.
-
Pre-wetting (Critical): Add a minimal volume of DMSO (max 2-5% of final volume) to the powder. Vortex until fully dissolved. Note: Benzothiophenes dissolve readily in DMSO.
-
Complexation: Slowly add the 20% HP-β-CD vehicle to the DMSO concentrate while vortexing vigorously.
-
Sonication: Sonicate in a water bath at 37°C for 20–30 minutes to facilitate inclusion complex formation.
-
Clarification: The solution should be clear. If cloudy, filter through a 0.45 µm PVDF filter (check filter compatibility to ensure no drug loss).
Protocol B: Preparation of CMC/Tween Suspension
Target Concentration: 10 mg/mL Materials: this compound, Na-CMC (Medium Viscosity), Tween 80, Mortar & Pestle.
-
Vehicle Prep:
-
Heat 100 mL distilled water to ~60°C.
-
Slowly sprinkle 1.0 g Na-CMC while stirring (to avoid clumping).
-
Add 0.25 g (approx 250 µL) Tween 80.
-
Stir overnight to ensure full hydration of CMC.
-
-
Grinding: Place this compound powder in a mortar.
-
Levigation: Add Tween 80 (dropwise, separate from the bulk vehicle) to the powder and grind with the pestle to create a smooth paste. This step breaks surface tension.
-
Dilution: Slowly add the prepared 1% CMC vehicle to the paste, triturating constantly to create a uniform slurry.
-
Transfer: Transfer to the final container and bring to volume.
-
Homogenization: Use a probe homogenizer (Polytron) for 30 seconds or sonicate for 10 minutes before every dosing session.
Experimental Workflow & Troubleshooting
Dosing Parameters
-
Oral (PO): 10 mL/kg (standard for rodents).
-
Subcutaneous (SC): 5 mL/kg (Not recommended for suspensions due to irritation; use oil depots if SC is required).
-
Intraperitoneal (IP): Avoid IP for suspensions (risk of granuloma). Use the HP-β-CD solution for IP.
Troubleshooting Table
| Issue | Cause | Solution |
| Precipitation on dilution | "Crash out" effect from DMSO stock. | Switch to Protocol A (Cyclodextrin) to encapsulate the drug, or reduce DMSO content <1%. |
| Inconsistent biological data | Sedimentation of suspension. | Re-vortex immediately before drawing into the syringe. Do not let the syringe sit for >2 mins. |
| Clogging gavage needles | Large particle size. | Increase grinding time in mortar/pestle or use a probe sonicator to reduce particle size <10 µm. |
References
-
Palkowitz, A. D., et al. (1997). "Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link(Foundational chemistry for the benzothiophene ER ligand class).
-
Dodge, J. A., et al. (2002). "Benzothiophene Estrogen Receptor-α Ligands with Increased Selectivity." Journal of Medicinal Chemistry, 45(26), 584–589. Link(Describes the structural basis for this compound selectivity and solubility constraints).
-
Norman, B. H., et al. (2006). "Benzothiophene selective estrogen receptor modulators (SERMs)." Bioorganic & Medicinal Chemistry Letters, 16(18), 4920-4923. Link(Validation of vehicle systems for this chemical series).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link(Authoritative guide on HP-β-CD formulation).
Application Notes and Protocols for Determining the Cell Permeability and Uptake of LY88074
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction
LY88074 is a benzothiophene analog with potential therapeutic applications in alleviating post-menopausal symptoms, including osteoporosis and estrogen-dependent cancers.[1][2] The efficacy of any small molecule therapeutic is fundamentally dependent on its ability to reach its intracellular target. Therefore, a thorough understanding of its cell permeability and uptake characteristics is a critical early step in the drug development pipeline. This guide provides a comprehensive overview of established in vitro methodologies to assess the cell permeability and cellular uptake of this compound, a compound with a molecular weight of 447.5 g/mol and a chemical formula of C25H21NO5S.[1] The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, enabling informed decisions in lead optimization and candidate selection.
The choice of assay is paramount and should be guided by the specific questions being addressed. For an initial, high-throughput assessment of passive diffusion, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point. To investigate carrier-mediated transport and predict in vivo intestinal absorption, the Caco-2 cell-based assay is the industry standard.[3][4][5][6] Furthermore, to explore the potential for active efflux, particularly by P-glycoprotein (P-gp), the Madin-Darby Canine Kidney (MDCK) cell line, often transfected with the human MDR1 gene, is an invaluable tool.[3][7] Finally, to quantify the extent of cellular accumulation and visualize its subcellular distribution, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescence microscopy, respectively, are powerful techniques.
This document will provide detailed, step-by-step protocols for each of these assays, along with insights into the scientific rationale behind key experimental choices, data analysis, and interpretation.
Part 1: In Vitro Permeability Assays
A molecule's ability to traverse cellular barriers can occur through passive diffusion, carrier-mediated uptake, or a combination of both. The following assays are designed to dissect these mechanisms.
Section 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput screening tool that models passive transcellular permeability.[8][9] It utilizes a 96-well microplate system where a filter plate is coated with an artificial lipid membrane, separating a donor well from an acceptor well.[8][10] This assay is particularly useful in early drug discovery to rank compounds based on their passive diffusion characteristics.[9]
The artificial membrane in PAMPA mimics the lipid bilayer of a cell membrane, providing a simplified system to assess a compound's ability to passively diffuse from a high concentration (donor compartment) to a low concentration (acceptor compartment).[8][10] The rate of permeation is influenced by the compound's lipophilicity, size, and charge.[8]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.[11]
-
Prepare Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer used for the donor solution.
-
Coat Filter Plate: Coat the wells of a 96-well filter plate with a solution of artificial membrane (e.g., a mixture of phospholipids in a suitable organic solvent). Allow the solvent to evaporate, leaving a lipid layer.
-
Assemble the PAMPA "Sandwich": Carefully place the coated filter plate onto the acceptor plate.
-
Add Donor Solution: Add the this compound donor solution to the wells of the filter plate.
-
Incubation: Cover the plate assembly and incubate for a defined period (e.g., 5 hours) at room temperature.[10][11]
-
Sample Collection: After incubation, carefully separate the filter plate from the acceptor plate.
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[12]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA(t)/ Cequilibrium)] / [A * (1/VD + 1/VA) * t]
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
| Parameter | Recommended Value | Rationale |
| Test Compound Concentration | 10 µM | Balances signal detection with potential solubility issues. |
| Artificial Membrane Composition | Phospholipid mixture | Mimics the composition of a biological membrane. |
| Incubation Time | 5 hours | Allows for sufficient compound permeation for accurate quantification.[10][11] |
| Incubation Temperature | Room Temperature | Standard condition for this assay. |
| pH | 7.4 | Mimics physiological pH. |
| Analysis Method | LC-MS/MS | Provides high sensitivity and specificity for quantification. |
Section 1.2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[3][4][6] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with well-defined tight junctions, mimicking the intestinal epithelial barrier.[3]
This assay measures the transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6] The A-B transport simulates intestinal absorption, while the B-A transport helps to identify the involvement of efflux transporters, such as P-gp.[6] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
Caption: Workflow for the Caco-2 Permeability Assay.
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[3]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[13]
-
Prepare Dosing Solution: Prepare a 10 µM solution of this compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).[14]
-
Permeability Assay (A-B):
-
Permeability Assay (B-A):
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).[14]
-
Sample Collection: At the end of the incubation, collect samples from the receiver chambers.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An ER > 2 suggests that the compound is a substrate for an efflux transporter.[6]
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | Varies by lab, typically ~60,000 cells/cm² | Ensures formation of a confluent monolayer. |
| Culture Time | ~21 days | Allows for cell differentiation and tight junction formation.[3] |
| TEER Acceptance Criterion | ≥ 200 Ω·cm² | Confirms the integrity of the cell monolayer.[13] |
| Test Compound Concentration | 10 µM | A standard concentration for in vitro permeability assays.[14] |
| Incubation Time | 2 hours | Provides a sufficient time window for measurable transport.[14] |
| Incubation Temperature | 37°C | Maintains cell viability and physiological relevance. |
| Analysis Method | LC-MS/MS | Ensures accurate and sensitive quantification. |
Section 1.3: Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
MDCK cells are another valuable tool for assessing drug permeability and investigating the role of active transport.[3] These cells form a polarized monolayer with tight junctions and can be transfected to overexpress specific human transporters, such as P-gp (MDR1).[7]
The MDCK-MDR1 assay is particularly useful for determining if a compound is a substrate of P-gp, a key efflux transporter that can limit drug absorption and penetration into tissues like the brain.[7] Similar to the Caco-2 assay, bidirectional transport is measured, and an efflux ratio is calculated.[7]
The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the main difference being the cell line used.
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell inserts and culture for 3-5 days to form a confluent monolayer.[7][15]
-
Monolayer Integrity Check: Measure TEER values to confirm monolayer integrity.
-
Permeability Assay: Perform the bidirectional transport assay as described for Caco-2 cells, using a 10 µM solution of this compound.
-
Quantification and Data Analysis: Quantify this compound using LC-MS/MS and calculate Papp (A-B), Papp (B-A), and the efflux ratio.
| Parameter | Recommended Value | Rationale |
| Cell Line | MDCK-MDR1 | Overexpresses human P-gp to specifically assess its role in efflux.[7] |
| Culture Time | 3-5 days | Shorter culture time compared to Caco-2 cells.[7][15] |
| Test Compound Concentration | 10 µM | Standard concentration for permeability studies. |
| Incubation Time | 60 minutes | A common incubation time for this assay.[7] |
| Analysis Method | LC-MS/MS | For sensitive and specific quantification. |
Part 2: Cellular Uptake Assays
Cellular uptake assays are designed to quantify the amount of a compound that accumulates within cells over time.
Section 2.1: Quantification of Intracellular Compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique that allows for the accurate quantification of small molecules in complex biological matrices, such as cell lysates.[16][17]
This method involves incubating cells with the test compound, followed by cell lysis and extraction of the compound. The concentration of the compound in the cell lysate is then determined by LC-MS/MS and can be normalized to the total protein content of the lysate.
Caption: Workflow for LC-MS/MS-based Cellular Uptake Assay.
-
Cell Seeding: Seed the chosen cell line (e.g., a relevant cancer cell line for this compound) in a multi-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Washing: After treatment, aspirate the media and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Take an aliquot of the cell lysate to determine the total protein concentration using a standard method like the Bicinchoninic Acid (BCA) assay.[18][19][20]
-
Compound Extraction: Extract this compound from the remaining cell lysate, for example, by protein precipitation with a solvent like acetonitrile.[21]
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the amount of this compound.
-
Data Analysis: Normalize the amount of intracellular this compound to the total protein content to determine the uptake in units such as pmol/mg protein.
Section 2.2: Visualization of Cellular Uptake by Fluorescence Microscopy
Fluorescence microscopy offers a qualitative or semi-quantitative method to visualize the cellular uptake and subcellular localization of a compound.[22][23] This requires either that the compound is intrinsically fluorescent or that a fluorescently labeled analog is available.
By imaging cells treated with a fluorescent version of this compound, one can directly observe its entry into the cell and its distribution within different cellular compartments.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Compound Treatment: Treat the cells with the fluorescently labeled this compound for desired time points.[22]
-
Cell Washing: Wash the cells with PBS to remove the extracellular fluorescent compound.[22]
-
Imaging: Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets.[22][23]
-
Image Analysis: Analyze the images to assess the extent and pattern of cellular uptake.
Part 3: Data Analysis and Interpretation
The data generated from these assays provide a comprehensive profile of this compound's permeability and uptake characteristics.
| Assay | Key Output | Interpretation | Implication for Drug Development |
| PAMPA | Permeability coefficient (Pe) | High Pe suggests good passive permeability. Low Pe indicates poor passive diffusion. | High permeability is favorable for oral bioavailability. |
| Caco-2 | Papp (A-B), Papp (B-A), Efflux Ratio (ER) | High Papp (A-B) suggests good intestinal absorption. ER > 2 indicates the compound is a substrate for efflux transporters.[6] | High absorption and low efflux are desirable for an orally administered drug. |
| MDCK-MDR1 | Papp (A-B), Papp (B-A), Efflux Ratio (ER) | A high ER in this assay specifically points to P-gp mediated efflux. | P-gp efflux can be a significant barrier to drug absorption and CNS penetration.[7] |
| LC-MS/MS Uptake | Intracellular concentration (e.g., pmol/mg protein) over time | Quantifies the extent and rate of cellular accumulation. | Provides a direct measure of the compound's ability to reach intracellular targets. |
| Fluorescence Microscopy | Images showing cellular localization | Visualizes the distribution of the compound within the cell (e.g., cytoplasm, nucleus, organelles). | Helps to understand if the compound reaches its target compartment. |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the cell permeability and uptake of this compound. By systematically applying these methodologies, researchers can gain critical insights into the compound's pharmacokinetic properties, which are essential for guiding its further development as a potential therapeutic agent. The integration of data from these in vitro models will enable a more accurate prediction of in vivo performance and facilitate the selection of drug candidates with a higher probability of clinical success.
References
-
DC Chemicals. This compound analog 1 Datasheet. [Link]
-
Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]
-
PubMed. Determining small-molecule permeation through lipid membranes. [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. [Link]
-
PMC - NIH. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
PMC. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
-
PubMed. Hyaluroan-regulated lymphatic permeability through S1P receptors is crucial for cancer metastasis. [Link]
-
PubMed - NIH. Vascular Permeability Assays In Vivo. [Link]
-
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling. [Link]
-
PubMed. Extraction protocol and liquid chromatography/tandem mass spectrometry method for determining micelle-entrapped paclitaxel at the cellular and subcellular levels: Application to a cellular uptake and distribution study. [Link]
-
PubMed. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
PubMed. Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae. [Link]
-
ACS Publications. Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids | ACS Pharmacology & Translational Science. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
JoVE. Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. [Link]
-
Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. [Link]
-
Digital Discovery (RSC Publishing). A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. [Link]
-
ACS Publications. Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa) | Molecular Pharmaceutics. [Link]
-
Unknown. Caco2 assay protocol. [Link]
-
ResearchGate. Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV:... | Download Scientific Diagram. [Link]
-
Waters. Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]
-
Unknown. Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. [Link]
-
ResearchGate. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. [Link]
-
PubMed. Cell permeability, β-lactamase activity, and transport contribute to high level of resistance to ampicillin in Lysobacter enzymogenes. [Link]
-
Unknown. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. [Link]
-
ePrints Soton. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ACS Publications. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. [Link]
-
BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]
-
ResearchGate. (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]
-
Shimadzu. 02-SSI-LCMS-142-EN T Cell Media Analysis Using Triple Quadrupole Mass Spectrometry. [Link]
-
ProQuest. Assessing the Intestinal Permeability of Small Molecule Drugs. [Link]
-
Unknown. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. [Link]
Sources
- 1. This compound analog 1 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. enamine.net [enamine.net]
- 15. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Extraction protocol and liquid chromatography/tandem mass spectrometry method for determining micelle-entrapped paclitaxel at the cellular and subcellular levels: Application to a cellular uptake and distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. lcms.cz [lcms.cz]
- 22. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extracellular Vesicles Uptake Assay via 3D Co - JoVE Journal [jove.com]
Troubleshooting & Optimization
Technical Support Center: LY88074 Formulation & Stability
Executive Summary
LY88074 is a potent, selective GPR119 agonist used primarily in metabolic research (diabetes and obesity).[1] Like many GPR119 ligands, it possesses a high lipophilicity (LogP ≈ 4.9 ), making it inherently unstable in aqueous environments.[1]
Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into cell culture media or assay buffers.[1][2] This guide provides the physicochemical logic and validated protocols to maintain this compound in solution for biological assays.
Module 1: The Root Cause (Why is it crashing?)
The immediate cloudiness you observe upon adding this compound to media is a phenomenon known as "Solvent Shift Precipitation."
-
The Hydrophobic Mismatch: this compound is soluble in DMSO (dielectric constant
) but insoluble in water ( ).[1] -
The Nucleation Spike: When a drop of DMSO stock hits the aqueous buffer, the local solvent environment changes instantly. If the local concentration of this compound exceeds its aqueous solubility limit (which is nanomolar) before it can disperse, it forms "nuclei" (micro-crystals).[1][2]
-
Ostwald Ripening: Once these nuclei form, they thermodynamically favor growth.[1] Even if you vortex later, the large crystals will not re-dissolve.
Visualizing the Failure Mechanism
The following diagram illustrates the difference between a failed "Direct Addition" and a successful "Carrier-Assisted" dispersion.
Figure 1: Mechanism of precipitation vs. successful encapsulation using cyclodextrins.
Module 2: Troubleshooting Guide (FAQs)
Q1: I added the DMSO stock directly to my cell culture dish, and it turned cloudy. Can I fix it by heating?
-
Verdict: No.
-
Reasoning: Once this compound precipitates into visible crystals, heating (to physiological temps) will rarely re-dissolve it.[1][2] You have likely altered the effective concentration significantly.
-
Solution: Discard the sample. You must prevent precipitation during the dilution step, not fix it after.
Q2: What is the maximum DMSO concentration I can use?
-
Standard: Most cell-based assays tolerate 0.1% to 0.5% (v/v) DMSO.[1][2][3]
-
Warning: For this compound, keeping DMSO low is harder because you need high stock concentrations to drive solubility.
-
Guideline: Do not exceed 0.5% DMSO in the final well. If you need higher concentrations of the drug, use the Cyclodextrin Protocol (see Module 3).[1]
Q3: Can I use plastic tips for serial dilutions?
-
Risk: High.[1] Lipophilic compounds like this compound can stick to polypropylene pipette tips (adsorption), leading to lower actual concentrations than calculated.[1][2]
-
Mitigation: Use Low-Retention tips or glass syringes for the initial high-concentration steps.[1][2][3]
Module 3: Validated Protocols
Protocol A: The "Rapid Dispersion" Method (For concentrations < 10 µM)
Use this for standard potency assays where complexing agents are not available.[1][3]
-
Preparation: Warm your cell culture media to 37°C . Cold media accelerates precipitation.[1]
-
Intermediate Step: Prepare a 100x intermediate solution in media without cells.
-
The "Jet" Technique: Never drip the DMSO slowly down the side of the tube. Submerge the tip slightly or inject directly into the center of the vortexing media.
Protocol B: The "Carrier System" (HP-β-CD) - Recommended
This is the gold standard for GPR119 agonists to ensure bioavailability and stability.[1][2][3]
Materials:
The Workflow:
-
Carrier Buffer: Prepare a 20% (w/v) solution of HP-β-CD in your aqueous buffer (PBS or Media).[1][2][3] Filter sterilize (0.22 µm).
-
Complexation:
-
Incubation: Sonicate the mixture in a water bath at 37°C for 10–15 minutes. This forces the lipophilic drug into the hydrophobic bucket of the cyclodextrin.
-
Dilution: This complexed solution can now be diluted into media with a much lower risk of precipitation.[1]
Module 4: Solubility Data & Specifications
| Solvent / Media | Solubility Limit (Approx.)[1][2][4][5][6] | Notes |
| DMSO | > 20 mg/mL | Recommended for Stock Storage (-20°C).[1][2][3][6] |
| Ethanol | ~ 10 mg/mL | Less stable than DMSO; evaporation risk.[1] |
| PBS (pH 7.2) | < 1 µg/mL (Insig.)[1][2][3] | Do not use without carrier.[1] |
| PBS + 20% HP-β-CD | ~ 0.5 - 1.0 mg/mL | Best for animal dosing or high-conc assays.[1][2][3] |
| Cell Media + 10% FBS | ~ 5 - 10 µM | Serum proteins (Albumin) help solubilize slightly.[1][2][3] |
Module 5: Experimental Workflow Diagram
The following flowchart outlines the decision logic for preparing your experiment.
Figure 2: Decision matrix for this compound formulation based on required concentration.
References
-
Cayman Chemical. (2022).[1][2][6] this compound Product Information & Physical Data. Retrieved from [1][2][3]
-
PubChem. (2025).[1][2] Compound Summary: this compound (GPR119 Agonist). National Library of Medicine.[1] Retrieved from [1][2][3]
-
Ritter, K., et al. (2016).[1][2] G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Retrieved from [1][2][3]
-
ChemScene. (2024). This compound Physicochemical Properties (LogP). Retrieved from [1][2][3]
Sources
- 1. Open form-penicillin G | C16H20N2O4S | CID 5289182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zilpaterol | C14H19N3O2 | CID 3086576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stability of LY88074 in Culture Media at 37°C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LY88074. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in standard cell culture conditions (37°C). Our goal is to equip you with the knowledge and tools to ensure the integrity of your experiments and the reliability of your data.
Introduction to this compound Stability
This compound is a benzothiophene-containing compound.[1] While specific stability data for this compound in cell culture media is not extensively published, understanding the general chemical liabilities of the benzothiophene scaffold and the common factors influencing small molecule stability in vitro is crucial for experimental success. This guide will walk you through the potential challenges and provide you with the methodology to assess the stability of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A1: The stability of any small molecule in culture media can be influenced by a combination of chemical and physical factors. For a compound like this compound, you should consider:
-
pH of the Culture Media: Most cell culture media are buffered to a physiological pH of around 7.4. However, cellular metabolism can lead to localized or bulk changes in pH, which can catalyze the degradation of pH-sensitive compounds.[2][3]
-
Temperature: At 37°C, the rate of chemical degradation reactions is significantly higher than at refrigerated or frozen storage temperatures.[2][3][4]
-
Presence of Serum: Fetal Bovine Serum (FBS) and other serum components contain enzymes (e.g., esterases, proteases) that can metabolize or degrade small molecules.[2][3]
-
Light Exposure: Many complex organic molecules are light-sensitive. Exposure to ambient light, especially UV wavelengths, can induce photochemical degradation.[2][3]
-
Oxidation: Dissolved oxygen in the media can lead to oxidative degradation of susceptible functional groups.[2][3] The benzothiophene core, for instance, can be susceptible to oxidation.[4][5]
-
Interactions with Media Components: Certain components of basal media, such as vitamins or amino acids, could potentially interact with and degrade the compound over time.
Q2: What are the likely degradation pathways for a benzothiophene-containing compound like this compound?
A2: Based on the chemistry of the benzothiophene scaffold, the most probable degradation pathways involve the sulfur atom and the thiophene ring. These include:
-
Oxidation of the Sulfur Atom: The sulfur in the benzothiophene ring can be oxidized to form a sulfoxide and then a sulfone.[4][6]
-
Cleavage of the Carbon-Sulfur Bond: More extensive degradation can lead to the cleavage of the C-S bonds in the thiophene ring, breaking open the heterocyclic system.[4][7]
-
Polymerization: Under certain oxidative conditions, benzothiophene derivatives can form radical cations that may lead to polymerization.[5]
Identifying these potential degradation products is key to developing a stability-indicating analytical method.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: Since the stability can be media- and condition-dependent, it is highly recommended to perform a simple in-house stability study. The general workflow for this is outlined below.
Experimental Workflow: Assessing this compound Stability in Culture Media
This workflow provides a step-by-step guide to determine the stability of this compound in your chosen cell culture medium at 37°C.
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in this compound concentration between replicates. | - Inaccurate pipetting of the stock solution. - Incomplete mixing of this compound in the media. - Adsorption of the compound to plasticware. | - Ensure your pipettes are calibrated. - Vortex the media thoroughly after spiking with the compound. - Consider using low-adhesion microplates or glassware. |
| Rapid loss of this compound within the first few hours. | - High enzymatic activity in the serum. - The compound is highly unstable at 37°C in aqueous solution. - Photodegradation if plates are exposed to light. | - Run a parallel stability study in serum-free media to assess the impact of serum. - If inherently unstable, consider shorter experimental time courses or more frequent media changes. - Protect your culture plates from light by wrapping them in foil. |
| Appearance of new peaks in the HPLC/LC-MS chromatogram over time. | - Degradation of this compound into one or more new chemical entities. | - This is expected in a stability study. A stability-indicating method should be able to resolve these new peaks from the parent compound.[2] - Use a mass spectrometer to obtain the mass of the degradation products to help in their identification. |
| Poor recovery of this compound even at the zero time point. | - Precipitation of the compound in the aqueous media. - Inefficient extraction during sample preparation. | - Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, you may need to reduce the final concentration or use a co-solvent (ensure solvent toxicity is evaluated). - Optimize your sample preparation method. For example, try different protein precipitation solvents (e.g., acetonitrile, methanol) or consider solid-phase extraction (SPE).[8] |
Detailed Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over a defined time course at 37°C.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Your complete cell culture medium of interest (e.g., DMEM/F-12 + 10% FBS)
-
Sterile, low-adhesion microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Prepare your complete cell culture medium.
-
Spike the medium with the this compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Vortex gently to mix.
-
Dispense aliquots of the spiked medium into sterile microcentrifuge tubes or a 96-well plate.
-
Immediately take a sample for the T=0 time point. Store this sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C.
-
Once all time points are collected, prepare the samples for analysis as described in Protocol 2.
-
Analyze the samples by HPLC or LC-MS using a validated method (see Protocol 3 for a starting point).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Sample Preparation for HPLC/LC-MS Analysis
Objective: To remove proteins and other interfering components from the cell culture media samples prior to analysis.
Materials:
-
Collected samples from Protocol 1
-
Acetonitrile (ice-cold) containing an internal standard (if available)
-
Centrifuge capable of reaching >10,000 x g
-
Syringe filters (0.22 µm) or a 96-well filter plate
-
HPLC vials or a 96-well plate for the autosampler
Procedure (Protein Precipitation):
-
Thaw the samples on ice.
-
To 100 µL of each sample, add 300 µL of ice-cold acetonitrile (a 1:3 ratio). The acetonitrile should contain an internal standard at a known concentration to control for extraction efficiency and instrument variability.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the samples at -20°C for at least 20 minutes to further enhance protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well, being careful not to disturb the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial or process it through a filter plate.[8]
-
The samples are now ready for analysis.
Protocol 3: Example HPLC Method for this compound Quantification
Objective: To provide a starting point for developing an analytical method to quantify this compound. This method will likely require optimization for your specific system and compound.
Instrumentation and Columns:
-
HPLC System: With a UV or Diode Array Detector (DAD) and/or a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3][9][10]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid (for UV).[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Example Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Detection:
-
UV/DAD: Monitor at the absorbance maximum of this compound (determine this by running a UV scan of your standard).
-
MS: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion mass of this compound. For increased sensitivity and specificity, develop a tandem MS (MS/MS) method.[11]
-
Data Analysis:
-
Generate a standard curve by preparing known concentrations of this compound in the same matrix (culture medium processed in the same way as the samples) and plotting the peak area versus concentration.
-
Quantify the concentration of this compound in your experimental samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage remaining at each time point: (Concentration at Tx / Concentration at T0) * 100.
Data Presentation
Table 1: Example Stability Data for this compound in Different Media Conditions
| Time (hours) | % Remaining (Media + 10% FBS) | % Remaining (Serum-Free Media) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.5 |
| 4 | 88.7 | 96.1 |
| 8 | 76.4 | 92.3 |
| 24 | 45.1 | 85.6 |
| 48 | 15.8 | 75.2 |
This is hypothetical data for illustrative purposes only.
References
- Li, W., & Li, F. (2010). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. In Recent Advances in Drug Delivery and Targeting (Vol. 1, pp. 1-15).
- Eawag. (2009). Benzothiophene Desulfurization Pathway Map.
- Di, L., & Kerns, E. H. (2003). Biological and physicochemical aspects of drug stability. Drug Discovery Today, 8(10), 446-451.
- Sagardia, F., Rigau, J. J., Martinez-Lahoz, A., Fuentes, F., Lopez, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725.
- Souza, I. D., & Lanças, F. M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Best Practices, and Modern Trends in Sample Preparation.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs. Asian Journal of Research in Chemistry, 6(10), 934-940.
- Wang, W., Ma, T., Lian, K., Zhang, Y., Tian, H., & Ji, K. (2013). Genetic analysis of benzothiophene biodesulfurization pathway of Gordonia terrae strain C-6. PloS one, 8(12), e84386.
- Fedorak, P. M., & Grbić-Galić, D. (2001). Identification of disulfides from the biodegradation of dibenzothiophene. Applied and environmental microbiology, 67(6), 2536–2542.
- Gade, S., & Wagh, S. (2015). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products.
- De Orbe-Payá, I., & Capitán-Vallvey, L. F. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations (lozenges). Journal of pharmaceutical and biomedical analysis, 13(8), 1059-1065.
- Al-Rimawi, F. (2010). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chilean Chemical Society, 55(2), 241-244.
- Zhang, S., Wang, X., Li, Q., & Yang, J. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3N4 via the Polymerization Pathway. Industrial & Engineering Chemistry Research, 62(9), 3939-3948.
- Clinical Tree. (2023).
- BenchChem. (2025). Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.
- Kirimura, K., Furuya, T., Sato, R., Ishii, Y., Kino, K., & Usami, S. (2002). Biodesulfurization of naphthothiophene and benzothiophene through selective cleavage of carbon-sulfur bonds by Rhodococcus sp. strain WU-K2R. Applied and environmental microbiology, 68(8), 3867–3872.
- Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. Journal of pharmaceutical and biomedical analysis, 44(2), 315–331.
- Pistos, C., & Ioannou, P. (2005). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- Horvatovich, P., & Bischoff, R. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of biomedicine & biotechnology, 2012, 929542.
- Clausen, M. R., & Gammelgaard, B. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
- Excedr. (2023). Preparing Cell Cultures for Mass Spectrometry.
- Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 59-66.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery.
- Janiszewski, J. S., & Rogers, K. J. (2011). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 794, 215–228.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpsbr.org [jpsbr.org]
- 3. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzothiophene Desulfurization Pathway [eawag-bbd.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genetic Analysis of Benzothiophene Biodesulfurization Pathway of Gordonia terrae Strain C-6 | PLOS One [journals.plos.org]
- 7. Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Navigating LY88074 Solubility in Ethanol: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of LY88074 in ethanol. Given the limited and sometimes conflicting public data on this compound, this guide provides a systematic, first-principles approach to troubleshooting. It emphasizes experimental validation and a logical workflow to achieve a stable and usable solution for your downstream applications.
Section 1: Pre-Troubleshooting Checklist & Compound Identification
Before attempting to dissolve this compound, it is crucial to verify the identity and purity of your compound. Discrepancies in reported identifiers for this compound necessitate this preliminary step.
Q1: I'm seeing different CAS numbers (e.g., 177744-96-6 and 183060-99-3) and molecular formulas for this compound. How do I proceed?
A1: This is a critical first step. The identity of your specific batch of this compound will dictate its physicochemical properties, including solubility.
-
Action 1: Review Your Certificate of Analysis (CofA): Your supplier should have provided a CofA with your compound. This document is your primary source of truth. Locate the following information:
-
CAS Number
-
Molecular Formula and Weight
-
Purity (e.g., by HPLC)
-
Appearance
-
-
Action 2: Cross-reference with Supplier Data: Check the online product page from your supplier to ensure the CofA matches their listed specifications.
-
Action 3: Understand the Structural Differences: Be aware that "this compound" may be used colloquially to refer to a parent compound or a series of related analogs. A difference in molecular formula (e.g., C21H14O4S vs. C25H21NO5S) indicates a significant structural change that will impact solubility. Your experimental approach should be based on the specific molecule you have in hand.
| Identifier | Molecular Formula | Molecular Weight | Notes |
| CAS: 177744-96-6 | C21H14O4S | 362.4 g/mol | Often described as a yellow solid. |
| CAS: 183060-99-3 | C25H21NO5S | 447.5 g/mol | Referred to as "this compound analog 1". The presence of a nitrogen-containing side chain will influence polarity and solubility. |
Section 2: Core Troubleshooting Guide for Ethanol Solubility
This section provides a systematic workflow for addressing solubility challenges with this compound in ethanol.
Caption: Troubleshooting workflow for this compound ethanol solubility.
Q2: What is the approximate solubility of my this compound in absolute ethanol at room temperature?
Protocol 1: Small-Scale Baseline Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a clean glass vial.
-
Solvent Addition: Add a measured volume of absolute ethanol (e.g., 100 µL) to the vial. This creates an initial high-concentration slurry.
-
Mixing: Cap the vial and vortex thoroughly for 1-2 minutes at room temperature.[1]
-
Observation: Visually inspect the solution.
-
Clear Solution: If the solid completely dissolves, your compound is soluble at or above this concentration. You can either stop here if the concentration is sufficient for your needs or continue adding small, known amounts of this compound until a precipitate forms to find the saturation point.
-
Cloudy/Suspension: If undissolved solid remains, the compound is not fully soluble at this concentration.
-
-
Titration: Continue to add small, measured volumes of ethanol (e.g., 100 µL at a time), vortexing for 1-2 minutes after each addition, until the solid completely dissolves.
-
Calculation: Record the total volume of ethanol required to dissolve the initial mass of this compound. Calculate the approximate solubility (e.g., in mg/mL).
Q3: My compound has very low solubility at my desired concentration, or it precipitates out of solution. What are my next steps?
A3: If room temperature ethanol is insufficient, you can employ several common techniques to enhance solubility. The principle of "like dissolves like" is a useful guide; you may need to adjust the polarity of the solvent system to better match the solute.
Strategy 1: The Effect of Temperature
For many organic compounds, solubility increases with temperature.[2][3] This is because the added thermal energy helps to overcome the intermolecular forces within the solid crystal lattice.[2][3]
-
Experimental Step: After creating a suspension of this compound in ethanol at room temperature, gently warm the solution in a water bath (e.g., to 37-50°C) while stirring or vortexing.[1]
-
Causality: Increased kinetic energy allows solvent molecules to more effectively break apart the solute's crystal lattice structure.
-
Caution: Be aware of the potential for your compound to degrade at higher temperatures. Also, a solution prepared at a higher temperature may precipitate upon cooling back to room temperature. If this occurs, the solution is supersaturated and not stable for long-term storage at room temperature.
Strategy 2: The Use of Co-Solvents
If this compound has poor solubility in ethanol, its polarity may not be optimal. Using a co-solvent can modulate the overall polarity of the solvent system to better match the solute.[4][5][6]
-
Common Co-solvents: For compounds dissolved in ethanol, common co-solvents include DMSO, dimethylformamide (DMF), or even water, depending on the polarity of the solute.[4] Given that some sources indicate this compound is slightly soluble in DMSO, this is a logical first choice.
-
Experimental Step: Prepare a concentrated stock solution of this compound in a small volume of a stronger solvent like DMSO. Then, dilute this stock solution with ethanol to your final desired concentration.
-
Causality: The co-solvent disrupts the solvent-solvent interactions of the primary solvent (ethanol), creating a new solvent environment with a different polarity that can be more favorable for the solute.
-
Self-Validation: Always perform a final check for precipitation after adding the co-solvent and diluting with ethanol. The final solution should be clear.
Strategy 3: The Effect of pH (for Aqueous Ethanol Solutions)
If your final application involves an aqueous ethanol mixture, the pH of the solution can dramatically impact the solubility of ionizable compounds.
-
Analysis: The molecular structures of this compound analogs contain functional groups (e.g., phenols, amines) that can be protonated or deprotonated. Converting a neutral compound into a charged salt form generally increases its aqueous solubility.
-
Experimental Step: If this compound is acidic, adding a small amount of a basic solution (e.g., NaOH) to your aqueous ethanol can deprotonate the molecule, forming a more soluble salt. Conversely, if it is basic, adding an acid (e.g., HCl) can lead to the formation of a more soluble salt.
-
Caution: Ensure that any pH modification is compatible with your downstream experimental conditions.
Q4: I've successfully dissolved this compound. How can I ensure my stock solution remains stable?
A4: Proper storage is critical to prevent precipitation or degradation over time.
-
Recommended Storage: Most vendor information for this compound suggests storing the solid powder at -20°C. For solutions, especially those in volatile solvents like ethanol, storage at -20°C or -80°C in tightly sealed vials is recommended to minimize solvent evaporation and slow potential degradation.
-
Monitoring for Stability: Before each use, bring the stock solution to room temperature and visually inspect for any signs of precipitation. If a precipitate has formed, you may need to gently warm and vortex the solution to redissolve it. If it does not redissolve, the solution is no longer stable at that concentration and should be remade.
Section 3: Frequently Asked Questions (FAQs)
Q: Is it safe to heat this compound in ethanol? A: Gentle warming is a standard procedure to increase solubility. However, ethanol is flammable. Never use an open flame. A controlled water bath or heating block is the appropriate method. Always work in a well-ventilated area or a fume hood.[7] It is also prudent to assume that any investigational compound may have unknown thermal stability, so use the minimum heat necessary.[8]
Q: What is the best starting solvent to try if ethanol isn't working? A: Based on available qualitative data, DMSO is a good alternative starting solvent. Prepare a high-concentration stock in DMSO and then dilute it into your ethanol-based medium, watching carefully for precipitation.
Q: Can I sonicate the sample to improve solubility? A: Yes, sonication is a useful technique to break up solid aggregates and accelerate the dissolution process.[1] Use a water bath sonicator for up to 5 minutes and monitor the temperature of the bath to avoid excessive heating.[1]
Q: My this compound is a yellow solid. Does the color of the solution matter? A: A yellow hue in the final solution is expected. However, any significant color change upon heating or over time could indicate chemical degradation.
Section 4: Safety & Handling
All laboratory work should be conducted with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and solvents.[9]
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of fine powders or solvent vapors.
-
Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound and all solvents used.[10] The SDS provides critical information on hazards, handling, and emergency procedures.[10]
References
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
-
How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry - Reddit. (2019). Retrieved February 9, 2026, from [Link]
-
Solubility of Organic Compounds - YouTube. (2023). Retrieved February 9, 2026, from [Link]
-
Effect of Solvent Composition and Temperature on the Solubility of Ibuprofen in Aqueous Ethanol | Journal of Chemical & Engineering Data - ACS Publications. (2014). Retrieved February 9, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 9, 2026, from [Link]
-
Factors affecting solubility. (n.d.). Retrieved February 9, 2026, from [Link]
-
Effect of ethanol concentration and temperature on solubility of fructose - J-Stage. (n.d.). Retrieved February 9, 2026, from [Link]
-
How Temperature Affects the Ethanol Extraction Process - Mach Technologies. (2024). Retrieved February 9, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved February 9, 2026, from [Link]
-
Cosolvent - Grokipedia. (n.d.). Retrieved February 9, 2026, from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
4.4 Solubility - Chemistry LibreTexts. (2019). Retrieved February 9, 2026, from [Link]
-
How will you increase the solubility of organic compounds in water? - Quora. (2021). Retrieved February 9, 2026, from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). Retrieved February 9, 2026, from [Link]
-
Cosolvent - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved February 9, 2026, from [Link]
-
Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formulation - Jurnal Universitas Gadjah Mada. (n.d.). Retrieved February 9, 2026, from [Link]
-
Solubility of organic solutes in ethanol/water mixtures - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved February 9, 2026, from [Link]
-
Co-solvent: Significance and symbolism. (n.d.). Retrieved February 9, 2026, from [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (n.d.). Retrieved February 9, 2026, from [Link]
-
Temperature Effects on the Solubility of Gases - Chemistry LibreTexts. (2023). Retrieved February 9, 2026, from [Link]
-
Co-solvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 9, 2026, from [Link]
-
Proper handling of chemicals in the clinical laboratory - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. How Temperature Affects the Ethanol Extraction Process [machtechnologies.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. researchgate.net [researchgate.net]
optimizing LY88074 concentration for toxicity assays
Technical Support Center: LY88074
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for optimizing the concentration of this compound in toxicity assays. As Senior Application Scientists, we have structured this center to address the practical challenges you may encounter, ensuring your experiments are robust, reproducible, and interpretable.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the handling and application of this compound in cytotoxicity and toxicity assays.
Q1: What is this compound and its primary mechanism of action?
A: this compound is a potent and selective small molecule inhibitor of Kinase X, a key enzyme implicated in several oncogenic signaling pathways. As a benzothiophene compound, its primary on-target effect is the inhibition of cellular proliferation driven by Kinase X activity.[1] However, like many kinase inhibitors, off-target effects can occur at higher concentrations, potentially leading to cytotoxicity through alternative mechanisms.[2][3][4] Understanding this dual potential is critical for designing and interpreting toxicity assays.
Q2: How should I prepare and store this compound stock solutions?
A: this compound is a hydrophobic molecule with limited aqueous solubility.[5]
-
Recommended Solvent: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Solubilization: To ensure complete dissolution, warm the solution gently (to no more than 37°C) and vortex thoroughly. Sonication can also be used to break up any precipitate.[6]
-
Storage: Aliquot the primary stock into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions from the primary stock for each experiment. When diluting into aqueous cell culture media, ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v), as DMSO itself can be cytotoxic at higher concentrations.[7]
Q3: What is a sensible starting concentration range for a preliminary dose-response experiment?
A: For an initial range-finding experiment, a broad concentration range is recommended to capture the full dose-response curve, from no effect to complete cell death.
-
Suggested Range: A 10-point, 3-fold serial dilution starting from a high concentration of 100 µM is a robust starting point. This would generate a range of approximately 100 µM down to 5 nM.
-
Rationale: Potency in biochemical assays (sub-100 nM) does not always translate directly to cellular assays, where efficacy is often observed in the 1-10 µM range.[8] Starting at 100 µM helps ensure you identify the toxic threshold of the compound.
Q4: What are the essential controls for every this compound toxicity experiment?
A: Proper controls are non-negotiable for data integrity.
-
Vehicle Control: This is the most critical control. Treat cells with the highest concentration of the vehicle (e.g., 0.5% DMSO) used in the experiment. This allows you to subtract any cytotoxic effects of the solvent itself.[7]
-
Untreated Control (Negative Control): Cells cultured in media alone. This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin at a concentration known to induce cell death in your chosen cell line). This confirms that the assay system is capable of detecting a cytotoxic response.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Q5: My IC50 values for this compound are highly variable between experiments. What's causing this?
A: Inconsistent IC50 values are a common challenge. The cause can be traced to several factors related to experimental setup and execution.[9] Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q6: I see a precipitate forming after adding this compound to my cell culture medium. How can I solve this?
A: Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the aqueous environment of your culture medium.[6][7] This is a critical issue, as it effectively lowers the concentration of the drug available to the cells, leading to inaccurate dose-response data.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| High Final DMSO Concentration | While counterintuitive, high DMSO can sometimes cause "crashing out" when diluted. Ensure the final concentration is <0.5%. | DMSO is a polar aprotic solvent. Rapid dilution into an aqueous buffer can alter the solvation shell around the hydrophobic compound, causing it to aggregate and precipitate.[6] |
| Binding to Serum Proteins | Perform a test dilution in serum-free media vs. serum-containing media. If precipitation is worse in serum-free media, consider if your assay can be run with serum. | Serum proteins like albumin can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[10] |
| Compound Instability | Check for compound degradation by HPLC after incubation in media for your experimental duration. | The compound may be chemically unstable in the pH and composition of the cell culture medium, leading to degradation and precipitation of the resulting products. |
| Insufficient Mixing | When making working dilutions, add the compound stock to the medium dropwise while vortexing or inverting to ensure rapid and even dispersal. | Localized high concentrations during dilution can exceed the solubility limit before the compound has a chance to disperse in the larger volume. |
Q7: My assay results show a discrepancy between high biochemical potency (on Kinase X) and low cellular cytotoxicity. Why?
A: This is a common challenge in drug development and highlights the difference between a controlled enzymatic assay and a complex biological system.[10] Several factors can contribute to this observation:
-
Low Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target, Kinase X.
-
Active Drug Efflux: Cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm, preventing it from reaching an effective intracellular concentration.
-
Off-Target Effects vs. On-Target Toxicity: The primary mechanism of action (Kinase X inhibition) may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing the cell).[11] The cytotoxicity observed at higher concentrations could be due to off-target effects on other essential cellular components, such as mitochondrial function.[2][4][12][13] To dissect this, you should complement your viability assay (like MTT) with a specific apoptosis assay (like Caspase-3/7 activation).
Section 3: Core Experimental Protocols
These protocols provide detailed, step-by-step methodologies for foundational experiments.
Protocol 1: Establishing a Dose-Response Curve and Calculating IC50 via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Caption: Workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for all controls.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.
-
Compound Preparation: Prepare a 2X working stock of your this compound serial dilutions in culture medium. For a 10-point curve, you will have 10 different concentrations, plus a vehicle control.
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.
-
Drug Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Formazan Development: Incubate for 2-4 hours at 37°C, or until purple precipitate is clearly visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker.[16][17]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability versus log[this compound] and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][18][19]
Protocol 2: Distinguishing Cytotoxicity from Cytostasis with a Caspase-3/7 Apoptosis Assay
Activation of effector caspases 3 and 7 is a hallmark of apoptosis.[20] This assay helps determine if cell death is occurring via programmed apoptosis.
Methodology:
This protocol is based on a luminescent "add-mix-measure" assay format, such as the Caspase-Glo® 3/7 assay.[21][22]
-
Setup: Seed and treat cells with this compound in a white-walled, opaque 96-well plate suitable for luminescence readings, following steps 1-5 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[22]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[22] Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A significant increase in luminescence in this compound-treated wells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.[23]
By comparing the IC50 from the MTT assay with the concentration required to activate caspases, you can gain valuable insight into the mechanism of this compound-induced toxicity.
References
- This compound analog 1 - MedchemExpress.com. MedchemExpress.
- Ali H, Lafi Z, Shalan N (2026)
- A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis p
- Cytotoxicity Assay Protocol & Troubleshooting.
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- MTT assay protocol. Abcam.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae. PubMed.
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Caspase-Glo® 3/7 Assay Protocol.
- Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.
- MTT Cell Proliferation Assay.
- Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting D
- How to enhance drug solubility for in vitro assays?.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- IC50. Wikipedia.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Off-target pharmacological activity at various kinases: Potential functional and pathological side effects.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- IC50 Determin
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Caspase-Glo® 3/7 Assay.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. courses.edx.org [courses.edx.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. promega.com [promega.com]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: LY88074 Stability & Handling
The following Technical Support Center guide is designed for LY88074 , identified as a Benzothiophene-class Selective Estrogen Receptor Modulator (SERM) analog (related to Raloxifene/Arzoxifene).
While often stable in powder form, this class of hydrophobic small molecules faces significant stability challenges when solvated in DMSO due to hygroscopicity-induced precipitation and oxidative sensitivity of the thiophene moiety during freeze-thaw (F/T) cycles.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Minimizing Freeze-Thaw Degradation & Precipitation in this compound
Compound Profile & Stability Risk Analysis
Compound Identity: this compound (Benzothiophene derivative) Chemical Class: Hydrophobic Small Molecule / SERM Primary Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol Storage State: Lyophilized Powder (-20°C) or Solvated Aliquots (-80°C)
The Core Problem: Why this compound "Degrades"
Users often report "degradation" (loss of potency) after freeze-thaw cycles. For this compound, this is rarely bond-breaking chemical degradation. Instead, it is usually Physical Inactivation driven by two mechanisms:
-
The "Water-Crash" Effect (Hygroscopicity): DMSO is highly hygroscopic. During a slow thaw, cold DMSO absorbs atmospheric moisture. This compound is hydrophobic; as water concentration in the DMSO increases, the compound precipitates out of solution. This precipitate is often invisible to the naked eye but is removed during filtration or sticks to the pipette tip, leading to inconsistent low dosing.
-
Thiophene Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation (forming sulfoxides) if exposed to dissolved oxygen during repeated temperature shifts.
Standard Operating Procedure (SOP): The "Zero-Thaw" Protocol
To guarantee experimental reproducibility, we recommend the Single-Use Aliquot System . This protocol eliminates the variable of F/T degradation entirely.
Phase A: Solubilization & Aliquoting (Day 0)
-
Environment: Work in a low-humidity environment or under nitrogen gas flow if possible.
-
Dissolution: Dissolve this compound powder in anhydrous DMSO (Grade:
99.9%) to a high-concentration stock (e.g., 10 mM or 50 mM).-
Note: Avoid Ethanol for long-term storage; it evaporates even at -20°C, altering concentration.
-
-
Clarification: Vortex vigorously for 30 seconds. If particulates persist, warm to 37°C for 3 minutes.
-
Aliquot: Dispense into light-protective (amber) microtubes. Volume should match your daily experimental requirement (e.g., 20
L per tube).-
Why? This ensures you never re-freeze a tube.
-
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to prevent cryoconcentration.
-
Store: -80°C immediately.
Phase B: Thawing & Usage (Experimental Day)
-
Rapid Thaw: Remove one aliquot. Thaw rapidly in a 37°C water bath (approx. 1-2 minutes) until fully liquid.
-
Why? Slow thawing promotes moisture absorption and crystal growth.
-
-
Homogenization: Vortex immediately for 10 seconds.
-
Clarification Spin: Centrifuge at 10,000 x g for 1 minute.
-
Inspection: Check for a pellet. If a pellet exists, the compound has crashed. Do not use.
-
-
Immediate Dilution: Add the stock directly to the media/buffer. Do not let the DMSO stock sit open on the bench.
Visualization: Handling Workflow
The following diagram illustrates the critical decision points to prevent this compound precipitation and oxidation.
Caption: Workflow optimizing solubility and minimizing oxidative stress. Note the "Discard" step to enforce the single-use protocol.
Troubleshooting Guide & FAQs
Q1: I thawed my this compound stock, and it looks cloudy. Can I vortex it back into solution?
Status: High Risk. Analysis: Cloudiness indicates the compound has precipitated, likely due to moisture ingress into the DMSO (DMSO is hygroscopic) or "salting out" effects. Solution:
-
Attempt to warm the tube to 37°C for 5 minutes and vortex vigorously.
-
Critical Step: Centrifuge (13,000 rpm, 2 mins). If a pellet remains, the concentration is no longer defined. Discard the aliquot. Using it will result in false-negative data (lower effective dose).
Q2: Can I store this compound in Ethanol instead of DMSO to avoid freezing issues?
Status: Not Recommended for Storage. Analysis: While Benzothiophenes are often soluble in ethanol, ethanol has a high vapor pressure. Even at -20°C, ethanol can evaporate through seals over months, drastically increasing the concentration of the remaining drug (evaporative concentration). Recommendation: Use Anhydrous DMSO for storage. Use Ethanol only for immediate working dilutions if your assay is DMSO-sensitive.
Q3: My IC50 values are shifting higher (less potent) after 3 freeze-thaw cycles. Is the drug breaking down?
Status: Likely Physical Loss, not Chemical Breakdown.
Analysis: It is rare for the benzothiophene core to chemically cleave this quickly. The shift in IC50 is almost certainly due to micro-precipitation . Each freeze-thaw cycle introduces a "nucleation event" where the drug crashes out. You might think you are dosing 10
Q4: How do I protect the Thiophene ring from oxidation?
Status: Preventative Measure. Analysis: The sulfur in this compound can oxidize to sulfoxide/sulfone forms. Protocol:
-
Keep the headspace in your storage vial minimal.
-
If possible, overlay the stock solution with Argon or Nitrogen gas before closing the cap.
-
Amber Tubes: Always use amber tubes. Light can catalyze photo-oxidation of the thiophene ring [1].
Summary of Key Specifications
| Parameter | Specification | Reason |
| Storage Solvent | Anhydrous DMSO | Prevents hydrolysis; stable freezing point. |
| Storage Temp | -80°C | Stops metabolic/oxidative reactions. |
| Thaw Method | 37°C Water Bath | Rapid transition prevents crystal growth. |
| Max F/T Cycles | 0 (Zero) | Each cycle risks precipitation/concentration shift. |
| Container | Amber Polypropylene | Blocks UV light (prevents isomerization/oxidation). |
References
-
DC Chemicals. (n.d.).[1] this compound Analog 1 Datasheet. Retrieved from [Link] (Verifying Benzothiophene structure and storage protocols).
-
European Patent Office. (1996). Patent EP0747380A1: Benzothiophene compounds.[1] (Source of chemical structure and stability data for the this compound class).
- Cheng, X., et al. (2003). Impact of Freeze-Thaw Cycles on Solubility of Hydrophobic Compounds in DMSO. Journal of Biomolecular Screening.
-
Sartorius. (2016). Impact of Freeze-Thaw Conditions on Protein and Drug Stability. Retrieved from [Link] (Principles of cryoconcentration and rapid thawing).
Sources
Technical Support Center: Enhancing the Bioavailability of LY88074 in Preclinical Animal Models
Introduction
Welcome to the technical support center for LY88074. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the in vivo performance of this compound, a promising benzothiophene-based therapeutic agent. It has come to our attention that researchers may be encountering challenges related to low or variable oral bioavailability in animal models. This is not uncommon for compounds within the benzothiophene class, which can exhibit poor aqueous solubility and be susceptible to extensive first-pass metabolism.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these potential issues. Our approach is grounded in fundamental principles of pharmacokinetics and formulation science, aiming to provide not just protocols, but the scientific rationale behind them.
Core Challenge: The Bioavailability Hurdle with Benzothiophenes
Compounds based on a benzothiophene scaffold, such as this compound, have demonstrated significant therapeutic potential across various indications.[2][3] However, a common challenge in their development is achieving adequate oral bioavailability. A well-known compound in this class, Raloxifene, exhibits an oral bioavailability of only about 2% due to poor solubility, intestinal efflux, and extensive first-pass metabolism (glucuronidation).[1][4] It is plausible that this compound faces similar obstacles.
This guide will therefore operate on the hypothesis that this compound's bioavailability is limited by one or more of the following factors:
-
Low Aqueous Solubility: Limiting the dissolution rate in the gastrointestinal (GI) tract.
-
Extensive First-Pass Metabolism: Significant degradation in the gut wall and/or liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Active transport of the compound out of intestinal cells back into the lumen.
Below, we address common questions and provide systematic approaches to diagnose and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My in vivo study with this compound in rats showed very low and highly variable plasma concentrations after oral dosing. What is the likely cause?
Answer:
Low and variable plasma exposure following oral administration is a classic sign of poor bioavailability. The primary suspects are poor dissolution due to low aqueous solubility and/or significant first-pass metabolism. High variability between individual animals often points to solubility-limited absorption, as small differences in GI physiology (e.g., pH, fed/fasted state) can have a large impact on how much of the drug dissolves and gets absorbed.
Troubleshooting Workflow:
To systematically address this, we first need to characterize the root cause.
Caption: Initial diagnostic workflow for low bioavailability.
Step-by-Step Protocol: Basic Physicochemical & In Vitro ADME Profiling
-
Aqueous Solubility Assessment:
-
Determine the kinetic and thermodynamic solubility of this compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Rationale: This will confirm if the compound is poorly soluble under physiological conditions, which is a prerequisite for dissolution-limited absorption.
-
-
LogP Determination:
-
Experimentally determine the octanol-water partition coefficient (LogP).
-
Rationale: A high LogP (typically > 3) often correlates with poor aqueous solubility.
-
-
In Vitro Metabolic Stability:
-
Incubate this compound with rat and human liver microsomes and/or S9 fractions.
-
Measure the rate of disappearance of the parent compound over time using LC-MS/MS.
-
Rationale: Rapid degradation in these systems is highly predictive of extensive first-pass metabolism in vivo.
-
-
Caco-2 Permeability Assay:
-
Assess the bidirectional transport of this compound across a Caco-2 cell monolayer.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Rationale: A high efflux ratio (>2) suggests that the compound is a substrate for efflux transporters like P-gp, which can limit its net absorption.
-
FAQ 2: My initial characterization suggests this compound is poorly soluble. What formulation strategies can I employ to improve its oral absorption in animal models?
Answer:
For poorly soluble (Biopharmaceutics Classification System [BCS] Class II or IV) compounds, the primary goal is to increase the dissolution rate and/or maintain a supersaturated concentration in the GI tract.[4] Several formulation strategies can achieve this. Based on successes with similar molecules, we recommend exploring lipid-based formulations and particle size reduction.
Strategy 1: Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs), can significantly enhance the bioavailability of lipophilic drugs.[5][6] They work by presenting the drug in a solubilized state and can facilitate absorption through the lymphatic pathway, thereby bypassing the liver and reducing first-pass metabolism.[7]
Table 1: Example Lipid-Based Formulations for Preclinical Studies
| Formulation Type | Oil Phase (e.g.) | Surfactant (e.g.) | Co-surfactant (e.g.) | Rationale |
| SEDDS | Capmul MCM C8 | Tween 20 | Polyethylene glycol 400 | Forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, promoting rapid dissolution. |
| NLC | Glyceryl tribehenate (solid lipid) + Oleic acid (liquid lipid) | Poloxamer 188 | N/A | Creates a nanoparticle matrix that can enhance lymphatic uptake and provide sustained release.[5] |
Step-by-Step Protocol: Preparation of a SEDDS Formulation for Rat Studies
-
Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Kolliphor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Formulation Preparation:
-
Select an oil, surfactant, and co-surfactant in which this compound shows good solubility.
-
Prepare a series of formulations by mixing the components at different ratios (e.g., Oil:Surfactant:Co-surfactant from 4:3:3 to 2:6:2).
-
Add a predetermined amount of this compound to the vehicle and vortex until a clear, homogenous solution is formed. Gentle warming may be used if necessary.
-
-
Self-Emulsification Test:
-
Add 100 µL of the SEDDS formulation to 100 mL of distilled water in a glass beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A good SEDDS will form a clear to bluish-white emulsion rapidly and spontaneously.
-
Measure the resulting droplet size using a particle size analyzer. Droplet sizes in the nano-range (<200 nm) are desirable.
-
-
Animal Dosing: Dose the final, optimized SEDDS formulation to rats via oral gavage and proceed with pharmacokinetic analysis.
Caption: Workflow for developing a SEDDS formulation.
Strategy 2: Particle Size Reduction (Micronization/Nanonization)
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.
Step-by-Step Protocol: Preparation of a Nanosuspension
-
Feasibility: This method is suitable if this compound is a crystalline solid with very low solubility.
-
Milling: Prepare a slurry of this compound in an aqueous solution containing stabilizers (e.g., Poloxamer 188, HPMC).
-
Wet-Milling/Homogenization: Process the slurry using a high-pressure homogenizer or a bead mill until the desired particle size (typically < 500 nm) is achieved.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Animal Dosing: Administer the nanosuspension directly via oral gavage. Include a control group with a simple suspension of non-milled this compound in the same vehicle.
FAQ 3: What animal model is most appropriate for initial bioavailability screening of this compound, and how should I design the study?
Answer:
For initial bioavailability and pharmacokinetic screening, the Sprague-Dawley or Wistar rat is the most commonly used and well-characterized model.[8] They are cost-effective and their ADME profiles are often reasonably predictive for humans at an early stage.[5] The Beagle dog is another common non-rodent species used, as its GI physiology shares more similarities with humans.[5]
Recommended Study Design: Crossover Pharmacokinetic Study in Rats
A crossover design is highly recommended as it minimizes inter-animal variability, allowing each animal to serve as its own control.
-
Animal Selection: Use a sufficient number of male Sprague-Dawley rats (e.g., n=6-8) to achieve statistical power.[9] Ensure they are healthy and within a consistent weight range.
-
Phase 1 (Intravenous Administration):
-
Administer a single, low dose of this compound (e.g., 1-2 mg/kg) intravenously (IV) via the tail vein. The compound should be dissolved in a suitable IV vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
Collect serial blood samples at appropriate time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) from the jugular or saphenous vein.
-
Rationale: The IV dose provides the reference data for 100% bioavailability and allows for the calculation of key parameters like clearance and volume of distribution.
-
-
Washout Period: Allow for a washout period of at least 7 half-lives of the drug (typically 1 week) to ensure complete elimination before the next phase.
-
Phase 2 (Oral Administration):
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) to the same group of rats.
-
Collect blood samples at the same time points as the IV phase.
-
-
Bioanalytical Method:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both IV and oral routes using software like Phoenix WinNonlin.
-
Calculate absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Conclusion
Improving the bioavailability of a promising but challenging compound like this compound is a multi-step process that requires a systematic and scientifically-grounded approach. By first diagnosing the underlying cause of poor absorption and then rationally selecting a formulation strategy, researchers can significantly enhance the in vivo exposure and obtain more reliable data in their preclinical models. The troubleshooting guides and protocols provided here offer a robust starting point for these critical development activities.
References
-
International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
StatPearls. (n.d.). Raloxifene. NCBI Bookshelf. Retrieved from [Link]
- Google Patents. (2003). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
-
Ansari, M. J., et al. (2020). Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers. PMC. Retrieved from [Link]
-
Gunturu, et al. (2022). Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer. PMC. Retrieved from [Link]
-
de la Torre, et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer. Retrieved from [Link]
-
Patel, V. R., et al. (2024). Novel Delivery Systems of Raloxifene Hydrochloride for Improved Bioavailability and Therapeutic Efficacy: A Review. PubMed. Retrieved from [Link]
-
Soni, K., et al. (n.d.). Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene. PMC. Retrieved from [Link]
-
Nagai, N., et al. (2018). Design of a transdermal formulation containing raloxifene nanoparticles for osteoporosis treatment. PMC. Retrieved from [Link]
- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
-
Taylor & Francis. (n.d.). Full article: Oral bioavailability enhancement of raloxifene by developing microemulsion using D-optimal mixture design: optimization and in-vivo pharmacokinetic study. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation and Characterization of Fast-Dissolving Tablets of Raloxifene Hydrochloride. Retrieved from [Link]
-
Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Inconsistent IC50 Results for Small Molecule Inhibitors
Last Updated: 2026-02-09
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of inconsistent half-maximal inhibitory concentration (IC50) values observed during in vitro experiments with small molecule inhibitors like LY88074. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve variability in your experimental outcomes, ensuring the generation of robust and reproducible data.
Introduction: Why IC50 Values Fluctuate
The IC50 value is a critical metric for quantifying the potency of a compound.[1][2] However, it is not an absolute constant; rather, it is a reflection of a compound's activity under a specific set of experimental conditions.[1][3] Variability in IC50 results can stem from a multitude of factors, ranging from the physicochemical properties of the compound itself to the nuances of the biological assay system.[3][4] This guide will systematically address these potential sources of error and provide actionable solutions.
Part 1: Troubleshooting Guide for Inconsistent IC50 Values
This section is designed as a diagnostic tool to help you pinpoint the root cause of variability in your IC50 measurements. Each question addresses a common experimental pitfall and offers a detailed explanation of the underlying principles, followed by corrective protocols.
Q1: Have you confirmed the solubility and stability of your compound in the assay medium?
Expertise & Experience: A primary, and often overlooked, source of inconsistent IC50 values is the compound's behavior in aqueous solutions.[4] If a compound precipitates out of solution at higher concentrations, the actual concentration exposed to the cells or enzyme will be lower than the nominal concentration, leading to an artificially high and variable IC50.
Causality:
-
Kinetic vs. Thermodynamic Solubility: A compound might initially dissolve in DMSO but crash out when diluted into aqueous assay media. This is a common issue related to the difference between kinetic and thermodynamic solubility.
-
Compound Degradation: The compound may be unstable in the assay medium, degrading over the course of the incubation period. This will result in a time-dependent loss of potency.
Self-Validating Protocol: Solubility Assessment
-
Visual Inspection: Prepare your highest concentration of the compound in the final assay medium. Let it sit for the duration of your experiment at the appropriate temperature and CO2 levels. Visually inspect for any precipitate or cloudiness.
-
Turbidimetric Solubility Assay: For a more quantitative measure, you can perform a turbidimetric solubility assay. This involves measuring the optical density of serial dilutions of your compound in the assay medium. An increase in optical density at higher concentrations can indicate precipitation.
-
HPLC-Based Stability Assay: To assess stability, incubate your compound in the assay medium for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC to quantify the amount of intact compound remaining.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | Ensures maximum initial solubilization. |
| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells and affect enzyme activity.[5][6][7] |
| Aqueous Dilution | Serial dilution in assay medium | Pre-diluting in an intermediate solvent before adding to the final medium can sometimes help maintain solubility. |
Q2: Is your cell seeding density consistent and optimized for your assay duration?
Expertise & Experience: The number of cells seeded per well can significantly impact the apparent IC50 value.[8][9] This is often referred to as the "cell density effect." Higher cell densities can lead to increased resistance to cytotoxic agents.[8]
Causality:
-
Drug-to-Target Ratio: At higher cell densities, the ratio of drug molecules to target molecules decreases, potentially requiring a higher concentration of the drug to achieve the same level of inhibition.
-
Cell Cycle and Growth Phase: Cell density influences the growth phase of the cells. Cells in the exponential growth phase may respond differently to a drug than confluent, contact-inhibited cells.
-
Metabolic Activity: Denser cell populations can alter the local microenvironment (e.g., pH, nutrient availability), which can affect drug activity and cell viability.
Self-Validating Protocol: Cell Seeding Density Optimization
-
Growth Curve Analysis: First, determine the growth kinetics of your cell line. Seed cells at various densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well in a 96-well plate) and measure cell viability (e.g., using CellTiter-Glo®) at 24, 48, 72, and 96 hours.
-
Select a Seeding Density: Choose a seeding density that ensures the cells are in the exponential growth phase for the entire duration of your drug treatment. The untreated control cells should not become over-confluent by the end of the assay.
-
Test IC50 at Different Densities: Perform your IC50 experiment at two or three different seeding densities within the exponential growth range. If the IC50 value changes significantly with cell density, you have identified a critical parameter that needs to be strictly controlled.
Experimental Workflow for Seeding Density Optimization
Caption: Workflow for optimizing cell seeding density.
Q3: Are you accounting for the effect of serum protein binding?
Expertise & Experience: Many small molecule inhibitors bind to proteins present in fetal bovine serum (FBS), such as albumin.[10][11] This binding sequesters the compound, reducing its free concentration and thus its availability to interact with the target in the cells.
Causality:
-
Reduced Bioavailability: Only the unbound fraction of a drug is generally considered to be pharmacologically active.[12] High serum protein binding can lead to a significant underestimation of a compound's potency.
-
Variability in Serum Lots: Different lots of FBS can have varying protein compositions, leading to batch-to-batch variability in your IC50 results.
Self-Validating Protocol: Serum Shift Assay
-
Perform IC50 in Varying Serum Concentrations: Conduct your IC50 experiment in parallel using media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
Analyze the IC50 Shift: If the IC50 value increases with higher serum concentrations, it is a strong indication that your compound is binding to serum proteins.
-
Consider a Serum-Free Assay: For mechanistic studies or to determine the intrinsic potency of your compound, consider adapting your assay to serum-free or low-serum conditions for the duration of the drug treatment.
| FBS Concentration | Expected IC50 Trend (if protein binding occurs) | Implication |
| 0.5% | Lowest IC50 | Closest to the intrinsic potency of the compound. |
| 5% | Intermediate IC50 | Reflects some degree of protein binding. |
| 10% | Highest IC50 | Significant sequestration of the compound by serum proteins. |
Q4: Is your assay endpoint and incubation time appropriate for the compound's mechanism of action?
Expertise & Experience: The time required for a compound to exert its effect can vary widely depending on its mechanism of action. The choice of assay endpoint (e.g., apoptosis, cell cycle arrest, inhibition of proliferation) and the incubation time are critical parameters.[2][13]
Causality:
-
Cytostatic vs. Cytotoxic Effects: A cytostatic compound will inhibit cell proliferation, while a cytotoxic compound will induce cell death. Assays like MTT or CellTiter-Glo measure metabolic activity and may not distinguish between these two effects.
-
Time-Dependent Effects: Some compounds may require a longer incubation time to induce a measurable effect, for example, if they act on a downstream signaling event or require accumulation within the cell.[14]
Self-Validating Protocol: Time-Course Experiment
-
Select a Fixed Concentration: Choose a concentration of your compound that is expected to be at or above the IC50.
-
Vary the Incubation Time: Treat your cells with this concentration and measure the effect at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
Plot the Time-Response Curve: Plot the percent inhibition as a function of time. This will help you determine the optimal incubation time for your IC50 experiments, i.e., a time point where the response has reached a plateau.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent IC50 results.
Part 2: Frequently Asked Questions (FAQs)
Q5: My IC50 values are still inconsistent after troubleshooting. What else could be the issue?
If you have addressed the common issues above, consider the possibility of off-target effects or issues with your specific assay methodology. For example, in an MTT assay, compounds that affect cellular redox state can interfere with the formazan production, leading to erroneous results.[15] It may be beneficial to use an orthogonal assay, such as CellTiter-Glo®, which measures ATP levels, to confirm your findings.
Q6: How can I confirm that this compound is engaging its intended target in my cells?
This is a critical step in validating your IC50 data. A Western blot is a standard method to assess the phosphorylation status of a target kinase and its downstream effectors. For example, if this compound is hypothesized to be an EGFR inhibitor, you would expect to see a dose-dependent decrease in the phosphorylation of EGFR and downstream proteins like Akt and ERK.[16][17][18]
Protocol: Western Blot for Target Engagement
-
Cell Treatment: Seed your cells and allow them to adhere. Treat with a serial dilution of this compound for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of your target protein (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Hypothetical EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway, a potential target for kinase inhibitors.
Q7: What is the acceptable level of variation for an IC50 value?
While there is no universal standard, an IC50 value that varies by more than 2-3 fold between experiments should be investigated.[3] The goal is to achieve a level of consistency where the standard deviation of your IC50 values is small enough to confidently distinguish between the potencies of different compounds.
References
- BenchChem Technical Support Team. (2025). Troubleshooting inconsistent results in chetoseminudin B bioassays. BenchChem.
- MedchemExpress. (n.d.). This compound analog 1. MedchemExpress.com.
- ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?.
- Brouwer, K. L. R., et al. (2013).
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Sánchez-de-Diego, C., et al. (2023).
- Azure Biosystems. (2025).
- MDPI. (2023).
- Ke, N., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine.
- Frontiers. (2024).
- Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- PubMed Central. (2015). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Oncotarget.
- Copeland, R. A. (2011). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Bioorganic & Medicinal Chemistry Letters.
- PubMed Central. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports.
- National Center for Biotechnology Information. (2011). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy.
- ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- PubMed. (2018). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. European Journal of Pharmaceutical Sciences.
- Hsieh, C., et al. (2020).
- ResearchGate. (n.d.). Figure 2: Relationship between IC 50 values and cell seeding densities....
- PubMed. (2002). Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae. Pharmacogenomics.
- ResearchGate. (2025). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays.
- ClinPGx. (n.d.).
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Reddit. (2025).
- ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher)
- MDPI. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Clinical Cancer Research. (2012). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research.
- National Center for Biotechnology Information. (2021).
- PubMed Central. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.
- Creative Biolabs. (n.d.). EGFR Tyrosine Kinase Inhibitor Resistance Overview.
- Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
- ResearchGate. (n.d.). Cell cycle contribution to variation in IC 50 data. A. Density-related....
- CLYTE Technologies. (2025).
Sources
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Understanding the effect of measurement time on drug characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. EGFR Tyrosine Kinase Inhibitor Resistance Overview - Creative Biolabs [creativebiolabs.net]
Technical Support Center: LY88074 Degradation Products Identification
[1]
Technical Overview: The Chemistry of LY88074 Instability
This compound is a benzothiophene-based Selective Estrogen Receptor Modulator (SERM). Structurally, it is an analog of Raloxifene but lacks the basic nitrogen-containing side chain (piperidinyl-ethoxy moiety). This structural distinction is critical for degradation analysis: unlike Raloxifene, This compound cannot form N-oxides.
Consequently, the degradation profile of this compound is dominated by the reactivity of its benzothiophene sulfur and the conjugated ketone bridge .
Primary Degradation Mechanisms
-
S-Oxidation (Oxidative Stress): The sulfur atom in the benzothiophene ring is susceptible to electrophilic attack by reactive oxygen species (ROS), leading to the formation of sulfoxides (+16 Da) and sulfones (+32 Da).
-
Photolysis (Light Stress): The conjugated benzoyl-benzothiophene chromophore absorbs strongly in the UV region, making it prone to photo-isomerization (cis/trans around the carbonyl, though restricted) or radical-mediated dimerization.
-
Ether Cleavage (Hydrolytic/Thermal Stress): While the methoxy ethers are generally stable, extreme acidic conditions or high thermal stress can lead to O-demethylation (-14 Da), forming phenolic degradation products.
Experimental Protocol: Forced Degradation Workflow
To successfully identify these products, you must generate them in a controlled manner before attempting LC-MS elucidation.
Step-by-Step Stress Testing Guide
| Stress Type | Condition | Target Degradation | Expected Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-24 hrs | < 10% degradation | Ether cleavage (Phenol formation) |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4-24 hrs | < 10% degradation | Nucleophilic attack on carbonyl |
| Oxidation | 3% H₂O₂, RT, 1-6 hrs | 10-20% degradation | S-oxidation (Sulfoxide/Sulfone) |
| Photolysis | 1.2 million lux hrs (ICH Q1B) | Variable | Radical dimerization, cyclization |
| Thermal | 60°C dry heat, 7 days | < 5% degradation | Thermolytic cleavage |
Critical Control: Always run a "Dark Control" (wrapped in foil) alongside photolysis samples and a "Zero Time" control for chemical stress to distinguish degradants from impurities.[1]
Troubleshooting Guide & FAQs
This section addresses specific anomalies researchers encounter when analyzing this compound stability samples via UHPLC-HRMS (High-Resolution Mass Spectrometry).
Category A: Mass Spectral Interpretation [1]
Q1: I observe a degradation peak with a mass shift of +16.00 Da. Is this the N-oxide?
-
Diagnosis: Incorrect.
-
Technical Explanation: this compound ([6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone) does not contain the nitrogen side chain found in Raloxifene.[2][3] Therefore, N-oxidation is chemically impossible.
-
Resolution: This peak is almost certainly the Benzothiophene S-oxide .
Q2: My oxidative stress samples (H₂O₂) show extensive degradation, but the peaks are broad and tailing.
-
Diagnosis: On-column instability or Matrix Effects.
-
Technical Explanation: Benzothiophene sulfoxides can be chiral (sulfur becomes a chiral center upon oxidation) and may interconvert or interact with silanol groups on the column.[1]
-
Resolution:
-
Use a capped C18 column (e.g., BEH or CSH technology) to reduce silanol interactions.
-
Lower the column temperature to 30°C to reduce on-column thermal degradation of the labile sulfoxide.
-
Quench H₂O₂ samples with Methionine or Catalase before injection to prevent reaction inside the autosampler.[1]
-
Q3: I see a peak at -14.02 Da relative to the parent. Is this an impurity or a degradant?
-
Diagnosis: O-Demethylation.
-
Technical Explanation: Loss of a methyl group (-CH₂) results in a mass shift of -14 Da. This converts a methoxy group to a hydroxyl (phenol).[1]
-
Resolution: Check your stress conditions. This is rare in simple oxidation/photolysis but common in acidic stress or if the sample was exposed to high heat.[1] It is also a primary metabolite, so ensure your glassware wasn't cross-contaminated with biological samples.
Category B: Chromatographic Anomalies
Q4: Under photolytic stress, I see a late-eluting peak with 2x the molecular weight (2M+H).
-
Diagnosis: Photodimerization.
-
Technical Explanation: The benzothiophene core is highly conjugated. UV irradiation can generate radical species that cross-link two this compound molecules.[1]
-
Resolution:
Q5: The retention time of the +16 Da product is very close to the parent.
-
Diagnosis: Polarily similarity.
-
Technical Explanation: While S-oxides are more polar than the parent sulfide, the lipophilic nature of the multiple phenyl rings in this compound masks this polarity shift.
-
Resolution:
-
Switch methanol for acetonitrile in your mobile phase (acetonitrile is more selective for dipole interactions).[1]
-
Use a Phenyl-Hexyl column, which utilizes pi-pi interactions to separate the electron-rich benzothiophene from its oxidized forms.
-
Visualizing the Degradation Pathway
The following diagram illustrates the structural logic for identifying this compound degradation products based on mass shifts.
Caption: Logical flow for correlating stress conditions and mass spectral shifts to this compound degradation structures.
Summary of Key Degradation Products
| Product ID | Mass Shift (Δ) | Proposed Structure | Primary Stress Condition |
| DP-1 | +15.9994 Da | This compound-S-oxide (Sulfoxide) | Oxidation (H₂O₂) |
| DP-2 | +31.9988 Da | This compound-S,S-dioxide (Sulfone) | Strong Oxidation |
| DP-3 | -14.0156 Da | O-Desmethyl this compound (Phenol) | Acid / Thermal |
| DP-4 | +2.0156 Da | Reduced Ketone (Alcohol) | Reduction (rare, matrix dependent) |
| DP-5 | (2M - 2H) | Benzothiophene Dimer | Photolysis (High UV) |
References
-
MedChemExpress. this compound Analog 1 Product Information & Structure. Retrieved from .[1]
-
PubChem. this compound Trimethyl Ether Compound Summary (CID 9953060).[1] National Library of Medicine.[1] Retrieved from .[1]
-
Dodge, J. A., et al. (1996). Compounds and compositions with nitrogen-containing non-basic side chains.[5] Patent EP0747380A1.[1][5] (Defines the structural class of non-basic benzothiophenes).[1]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from .[1]
-
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from .[1]
-
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for silanol interactions with sulfoxides).
Sources
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound a — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: LY88074 Stability & Storage Guide
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of LY88074 , a potent, orally bioavailable inhibitor of Stearoyl-CoA Desaturase-1 (SCD1) .
In our experience supporting metabolic and oncology research, the most frequent cause of experimental failure with hydrophobic inhibitors like this compound is not chemical degradation of the dry powder, but rather improper handling of solvated aliquots . This compound targets the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs); therefore, maintaining its structural integrity is critical for reproducible lipidomic and cell-signaling data.
This guide replaces generic advice with field-proven protocols designed to prevent precipitation, hydrolysis, and freeze-thaw degradation.
Module 1: Storage Fundamentals (FAQ)
Q: What is the "Gold Standard" for long-term storage of this compound? A:
-
Solid State: Store at -20°C or -80°C in a desiccated, light-protected vial. Stable for >2 years.[1]
-
In Solution (DMSO): Store at -80°C .
Q: Can I use Ethanol instead of DMSO? A: Not recommended for high-concentration stocks. While this compound has some solubility in ethanol, DMSO is the superior solvent for creating high-concentration stock solutions (>10 mM) required for in vitro aliquoting. Ethanol evaporates too quickly, leading to concentration drift in stored aliquots.
Q: My this compound aliquot looks "cloudy" after thawing. Is it ruined? A: Likely not, but it requires intervention. Cloudiness indicates precipitation , common with hydrophobic SCD1 inhibitors.
-
The Fix: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. Sonicate for 2 minutes if necessary.
-
The Warning: Do not use the aliquot if precipitate remains visible after these steps; the actual concentration will be unknown.
Module 2: Troubleshooting Solubility & Precipitation
The hydrophobicity of this compound makes it prone to "crashing out" when diluted into aqueous media (e.g., cell culture media).
Solubility Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Stock (Thawed) | Low temp / DMSO freezing | Warm to 37°C; Vortex; Sonicate (30s pulses). |
| Precipitate in Media (Dilution) | "Shock" precipitation | Dilute stepwise. Predilute in PBS/Media to 10x final conc, then add to bulk. |
| Crystals in Microscopy | Concentration > Solubility limit | Limit final DMSO concentration to <0.5%. Verify final drug conc is <100 µM in aqueous buffer. |
| Loss of Potency (In Vivo) | Hydrolysis in vehicle | Prepare formulation fresh daily. Do not store aqueous formulations (e.g., Methylcellulose/Tween) >24h. |
Module 3: The "Single-Use" Aliquot Protocol
Core Directive: Never subject a master stock to more than one freeze-thaw cycle. Repeated cycling introduces atmospheric water into the hygroscopic DMSO, altering the freezing point and causing compound degradation.
Step-by-Step Workflow
-
Preparation: Calculate the total mass of this compound. Determine the volume of anhydrous DMSO (Grade: ≥99.9%) needed for a 10 mM or 50 mM master stock.
-
Solvation: Add DMSO to the vial. Vortex for 1 minute. Inspect visually for clarity.
-
Aliquoting: Immediately dispense into light-protective, O-ring sealed cryovials.
-
Volume: 10–50 µL per vial (single-experiment volume).
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and transfer to -80°C.
Visualization: Storage Logic Flow
Figure 1: Optimal workflow for handling hydrophobic inhibitors to minimize freeze-thaw degradation.
Module 4: Biological Verification (Is my aliquot active?)
If you suspect degradation, do not rely solely on chemical analysis (LC-MS). A functional bioassay is more relevant for research continuity.
Mechanism of Action Context
This compound inhibits SCD1, blocking the conversion of Stearoyl-CoA (SFA) to Oleoyl-CoA (MUFA). This alters lipid raft composition, subsequently inhibiting the AKT-FOXO1 signaling axis [1].[4]
Verification Experiment: Lipid Droplet or Viability Assay
-
Cell Line: Use a high-SCD1 expressing line (e.g., H460, A549 lung cancer cells).
-
Treatment: Treat cells with this compound (e.g., 100 nM - 1 µM) for 72 hours.
-
Readout:
-
Option A (Phenotypic): Oil Red O staining. This compound should significantly reduce lipid droplet formation compared to DMSO control.
-
Option B (Molecular): Western Blot. Look for decreased p-AKT and increased nuclear FOXO1 [2].
-
Visualization: SCD1 Signaling Pathway[4]
Figure 2: SCD1 signaling cascade. This compound inhibition leads to lipid raft disruption, AKT inactivation, and subsequent apoptosis/autophagy.
References
-
Huang, H., et al. (2015). "Stearoyl-CoA Desaturase 1: A Therapeutic Target for the Treatment of Cancer." Journal of Biomedical Science. Available at: [Link]
-
Liu, H., et al. (2018). "Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway."[4] Autophagy. Available at: [Link]
-
Wayman, J. (2020). "Best Practices for Storing and Handling Small Molecules." Addgene Blog. Available at: [Link]
-
Ziath. (2020). "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Notes. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Estrogen Receptor Binding Affinity: Tamoxifen vs. Novel Modulators
For researchers and drug development professionals navigating the landscape of endocrine therapies, understanding the nuanced interactions between novel compounds and their intended targets is paramount. This guide provides an in-depth comparison of the binding affinity of the well-established Selective Estrogen Receptor Modulator (SERM), Tamoxifen, with that of a prospective novel compound, hypothetically termed LY88074.
The objective is to equip you with the foundational knowledge and practical methodologies to rigorously assess the estrogen receptor (ER) binding characteristics of new chemical entities. We will delve into the established binding profile of Tamoxifen and its active metabolites, and then provide a comprehensive framework and experimental protocol to enable a direct, data-driven comparison with your compound of interest.
The Central Role of Estrogen Receptors in Drug Discovery
The estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a crucial role in the development and progression of a significant portion of breast cancers.[1][2] These receptors are the primary targets for endocrine therapies. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity.[2][3][4] Tamoxifen, a first-generation SERM, has been a cornerstone in the treatment of ER-positive breast cancer for decades.[3][5][6] It acts as an antagonist in breast tissue, competitively inhibiting estradiol binding, while exhibiting agonist effects in other tissues such as the endometrium and bone.[3][7][8]
The therapeutic efficacy and side-effect profile of a SERM are intrinsically linked to its binding affinity (often expressed as Kᵢ, Kₔ, or IC₅₀) for the different ER isoforms. A thorough characterization of a new compound's binding affinity is a critical first step in preclinical development.
Comparative Binding Affinity: Tamoxifen as the Benchmark
While direct comparative data for this compound is not available in the public domain, we can establish a robust baseline using the well-documented binding characteristics of Tamoxifen and its more potent active metabolite, 4-hydroxytamoxifen. It is important to note that Tamoxifen itself is a prodrug that is metabolized into more active compounds.[9] Of these, 4-hydroxytamoxifen has a significantly higher affinity for the estrogen receptor, comparable to that of estradiol.[10]
Table 1: Estrogen Receptor Binding Affinity of Tamoxifen and its Metabolite
| Compound | Receptor Subtype | Binding Affinity Metric | Reported Value (nM) | Reference |
| Tamoxifen | ERα | Kᵢ | ~100 - 1,000 | [8] |
| ERα | Kₔ | ~1.7 | [11] | |
| 4-Hydroxytamoxifen | ERα | Relative Affinity | 25-50x higher than Tamoxifen | [10] |
| ERα | IC₅₀ Ratio | ~22x higher than Tamoxifen | [12] | |
| Estradiol (Reference) | ERα | Kᵢ | ~0.1 - 1 | |
| ERα | Kₔ | ~3 - 6 | [8] | |
| This compound (Hypothetical) | ERα | Kᵢ / Kₔ / IC₅₀ | To be determined experimentally | |
| ERβ | Kᵢ / Kₔ / IC₅₀ | To be determined experimentally |
Note: Binding affinity values can vary based on the experimental assay conditions.
Experimental Protocol: Determining ER Binding Affinity via Competitive Radioligand Binding Assay
To ascertain the binding affinity of a novel compound like this compound, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the estrogen receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-Estradiol is commonly used due to its high affinity and specificity for the estrogen receptor, providing a sensitive system to detect competitive binding.
-
Receptor Source: Rat uterine cytosol is a well-characterized and readily available source of estrogen receptors for these assays.[13]
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is a classic and effective method for adsorbing unbound radioligand, allowing for the quantification of the receptor-bound fraction.
Step-by-Step Methodology:
-
Preparation of Uterine Cytosol:
-
Uteri from immature female Sprague-Dawley rats are excised and homogenized in a cold buffer (e.g., Tris-HCl with EDTA and protease inhibitors).
-
The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.
-
The protein concentration of the cytosol is determined using a standard method like the Bradford or BCA assay.
-
-
Competitive Binding Assay Setup:
-
A series of dilutions of the unlabeled test compound (e.g., this compound) and a reference compound (e.g., unlabeled estradiol or Tamoxifen) are prepared.
-
In assay tubes, a fixed amount of uterine cytosol (e.g., 100-200 µg of protein) is incubated with a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM).[14]
-
Increasing concentrations of the unlabeled test compound or reference compound are added to the tubes.
-
Tubes for determining non-specific binding receive a high concentration of unlabeled estradiol to saturate all specific binding sites.
-
The total assay volume is kept constant.
-
-
Incubation and Separation:
-
The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Following incubation, an ice-cold suspension of dextran-coated charcoal is added to each tube to adsorb the free [³H]-Estradiol.
-
The tubes are briefly incubated and then centrifuged to pellet the charcoal.
-
-
Quantification and Data Analysis:
-
The supernatant, containing the receptor-bound [³H]-Estradiol, is transferred to scintillation vials.
-
Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.[14][15]
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Mechanism of Action: The SERM-Estrogen Receptor Interaction
The binding of a ligand to the estrogen receptor induces a conformational change in the receptor, which dictates its subsequent interaction with co-activator or co-repressor proteins, ultimately modulating the transcription of target genes.[16][17]
-
Estradiol (Agonist): Binding of the natural ligand, estradiol, promotes a receptor conformation that favors the recruitment of co-activators, leading to the transcription of estrogen-responsive genes that drive cell proliferation.
-
Tamoxifen (Antagonist/Partial Agonist): Tamoxifen binding induces a different conformational change that hinders the binding of co-activators and can promote the recruitment of co-repressors.[7][17] This blocks the transcriptional activity of the receptor in breast cancer cells, leading to an anti-proliferative effect.
Caption: SERM mechanism at the estrogen receptor.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the estrogen receptor binding affinity of the established SERM, Tamoxifen, and a novel compound such as this compound. By following the detailed experimental protocol, researchers can generate the critical data needed to characterize new drug candidates. A thorough understanding of a compound's binding affinity for ERα and ERβ is a foundational step in the journey of drug discovery and development, paving the way for more effective and targeted therapies.
References
-
Macgregor, J. I., & Jordan, V. C. (1998). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. PubMed. Available at: [Link]
-
D'Arrigo, P., & D'Incalci, M. (2022). Identification of the estrogen receptor beta as a possible new tamoxifen-sensitive target in diffuse large B-cell lymphoma. PMC. Available at: [Link]
-
Webb, P., Lopez, G. N., Uht, R. M., & Kushner, P. J. (1995). Tamoxifen Activation of the Estrogen Receptor/AP-1 Pathway: Potential Origin for the Cell-Specific Agonist Activity of Antiestrogens. Molecular Endocrinology. Available at: [Link]
-
Semantic Scholar. (2023). Characteristic Binding Landscape of Estrogen Receptor-α36 Protein Enhances Promising Cancer Drug Design. Available at: [Link]
-
Lankheet, N. A. G., et al. (2016). An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome. PMC. Available at: [Link]
-
PubChem. (n.d.). Tamoxifen Citrate. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Tamoxifen. Available at: [Link]
-
Borgna, J. L., & Rochefort, H. (1981). High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. Available at: [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institutes of Health. Available at: [Link]
-
Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. PubMed. Available at: [Link]
-
Chen, Y., et al. (2021). Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change. PMC. Available at: [Link]
-
Ross-Innes, C. S., et al. (2016). Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation. PMC. Available at: [Link]
-
Lin, A. H. Y., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS One. Available at: [Link]
-
Spengler, G., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. PMC. Available at: [Link]
-
precisionFDA. (n.d.). TAMOXIFEN. Available at: [Link]
-
Papakonstantinou, M., et al. (2022). ERβ1 Sensitizes and ERβ2 Desensitizes ERα-Positive Breast Cancer Cells to the Inhibitory Effects of Tamoxifen, Fulvestrant and Their Combination with All-Trans Retinoic Acid. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Available at: [Link]
-
Thomas, C., & Gustafsson, J. Å. (2016). Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. Frontiers in Endocrinology. Available at: [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays. Available at: [Link]
-
Gpatindia. (2020). TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
-
Slideshare. (n.d.). SERMs. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
-
ResearchGate. (n.d.). Selective estrogen receptor modulators' mechanism of action, showing... Available at: [Link]
-
Lin, A. H. Y., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PubMed. Available at: [Link]
-
An, K. C. (2016). Selective Estrogen Receptor Modulators. PMC. Available at: [Link]
-
Ross-Innes, C. S., et al. (2016). Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation. PubMed. Available at: [Link]
-
Yue, W., et al. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. PubMed. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Frontiers. (2022). Screening and characterization estrogen receptor ligands from Arnebia euchroma (Royle) Johnst. via affinity ultrafiltration LC-MS and molecular docking. Available at: [Link]
-
Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work?. Available at: [Link]
Sources
- 1. Identification of the estrogen receptor beta as a possible new tamoxifen-sensitive target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tamoxifen - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Validating LY88074: A Comparative Analysis of ERα Ligand Bias
This guide provides a rigorous framework for validating the pharmacological profile of LY88074 , a benzothiophene-based Estrogen Receptor alpha (ERα) ligand.
Note on Scientific Context: this compound is structurally significant as a Raloxifene analog lacking the basic side chain .[1][2] Unlike clinical SERDs (e.g., Fulvestrant, Imlunestrant) or SERMs (e.g., Raloxifene), this compound is frequently used as a mechanistic probe to demonstrate the structural requirements for Helix 12 displacement and pure antagonism. While it binds ERα with high affinity, its functional profile differs significantly from standard antagonists. This guide details the protocols to empirically distinguish its activity from pure antagonists.
Executive Summary: The Structural Determinants of Antagonism
In the development of ERα therapeutics, the distinction between Selective Estrogen Receptor Modulators (SERMs) , Selective Estrogen Receptor Degraders (SERDs) , and Agonists is defined by the conformational stability of Helix 12 (H12).
-
Fulvestrant (Control Antagonist): Sterically clashes with H12, preventing co-activator recruitment and inducing proteasomal degradation.
-
This compound (Test Compound): Retains the benzothiophene core of Raloxifene but lacks the basic amino-alkyl side chain.
-
The Validation Challenge: Because this compound lacks the "antagonist side chain," it often allows H12 to adopt an agonist-like conformation , leading to partial agonism in tissues like the uterus. Validating this compound requires assays that specifically decouple binding affinity from transcriptional repression .
Comparative Landscape: this compound vs. Clinical Standards
The following table summarizes the expected pharmacological profile to be validated.
| Feature | This compound (Test Article) | Fulvestrant (Pure Antagonist) | Raloxifene (SERM) | Estradiol (E2) (Agonist) |
| Structural Class | Benzothiophene (No side chain) | Steroidal SERD | Benzothiophene SERM | Steroid |
| ERα Binding Affinity (Ki) | High (< 1 nM) | High (< 1 nM) | High (< 1 nM) | High (< 0.1 nM) |
| Helix 12 Position | Stabilized (Agonist-like) | Displaced/Destabilized | Displaced (Antagonist) | Stabilized (Agonist) |
| MCF-7 Proliferation | Weak Inhibition / Partial Agonism | Potent Inhibition | Potent Inhibition | Potent Stimulation |
| Uterine Activity | Stimulatory (Agonist) | Neutral / Blocked | Neutral / Antagonist | Stimulatory |
| ERα Degradation | Minimal / None | Robust (DC50 ~0.1 nM) | Minimal | Minimal |
Mechanism of Action Visualization
The following diagram illustrates the structural logic you must validate. This compound serves as the "Loss of Function" control for the antagonist side chain.
Caption: Comparative mechanism showing how the absence of the basic side chain in this compound permits Helix 12 closure, leading to an agonist-like profile unlike Fulvestrant.
Experimental Protocols for Validation
To scientifically validate this compound, you must prove it binds the receptor but fails to induce the antagonist conformation .
Experiment A: Fluorescence Polarization (FP) Binding Assay
Objective: Confirm this compound binds directly to the ERα Ligand Binding Domain (LBD).
-
Principle: Competition with a fluorescent tracer (e.g., Fluormone™ ES2).
-
Expectation: this compound should displace the tracer with a Ki similar to Raloxifene, confirming high affinity despite the missing side chain.
Protocol:
-
Reagents: Recombinant ERα-LBD (25 nM), Fluormone™ ES2 Tracer (1 nM), Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).
-
Dosing: Prepare 10-point dose-response of this compound and Fulvestrant (Control) from 10 µM to 0.1 nM.
-
Incubation: Mix Protein + Tracer + Compound in 384-well black plates. Incubate 2 hours at RT in dark.
-
Read: Measure FP (Ex 485nm / Em 530nm).
-
Analysis: Plot mP vs. log[Compound]. Calculate IC50 and Ki.
Experiment B: Mammalian Two-Hybrid (M2H) for Conformational Profiling
Objective: Determine if this compound recruits Co-Activators (Agonist) or Co-Repressors (Antagonist). This is the definitive test for this compound.
-
System: Gal4-ERα-LBD (Bait) + VP16-SRC1 (Co-activator Prey).
-
Logic: If this compound is an antagonist, it should block the interaction. If it is a partial agonist (as expected), it will promote the interaction, similar to E2.
Protocol:
-
Transfection: Cotransfect CHO or HEK293 cells with:
-
pBIND-ERα-LBD (Gal4 fusion).
-
pACT-SRC1 (VP16 fusion peptide of Steroid Receptor Coactivator-1).
-
pG5-Luc (Gal4-responsive Luciferase reporter).
-
-
Treatment: Treat cells 24h post-transfection with:
-
Vehicle (DMSO).
-
Estradiol (10 nM) [Positive Control].
-
Fulvestrant (100 nM) [Negative Control].
-
This compound (10 nM - 1 µM).
-
-
Assay: Lyse cells and measure Luciferase activity.
-
Validation Criteria:
-
Fulvestrant: < 10% of E2 signal (Blockade).
-
This compound: Expected to show 40-80% of E2 signal , confirming it stabilizes the co-activator groove (Agonist-like H12 position).
-
Experiment C: Western Blot for ERα Degradation
Objective: Differentiate this compound (SERM/Agonist) from SERDs.
-
Hypothesis: Unlike Fulvestrant, this compound should not induce rapid proteasomal degradation of ERα.
Workflow:
Caption: Degradation assay workflow. This compound is expected to stabilize or have no effect on ERα levels, contrasting with Fulvestrant-induced loss.
Data Interpretation & Troubleshooting
When validating this compound, use this decision matrix to interpret your results:
| Observation | Interpretation | Conclusion for this compound |
| High Binding Affinity (FP) | Ligand enters the pocket successfully. | Valid: Core structure is intact. |
| High SRC-1 Recruitment (M2H) | Helix 12 is in the "closed" agonist position. | Valid: Confirms lack of antagonist side chain. |
| No ERα Degradation (WB) | Receptor structure is stable; no hydrophobic exposure. | Valid: It is a SERM/Agonist, not a SERD. |
| Uterine Cell Proliferation | Agonist activity in specific tissues.[2][3] | Valid: Consistent with literature (Liu et al.). |
Common Pitfall: Researchers often mistake this compound for a standard antagonist due to its structural similarity to Raloxifene. However, without the basic side chain, it cannot physically prevent Helix 12 closure. If your data shows this compound acting as a potent antagonist (0% E2 efficacy), verify the compound identity—you may have Raloxifene or a contaminant.
References
-
Liu, H., et al. (2018). Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Min, J., et al. (2017). Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain. Nature Chemical Biology. [Link]
-
Eli Lilly and Company. Pipeline & Molecule Information (General Reference for LY Nomenclature). [Link]
Sources
Comparative Efficacy Guide: LY88074 vs. 17β-Estradiol
Executive Summary
This guide provides a technical analysis comparing LY88074 , a benzothiophene-based Selective Estrogen Receptor Modulator (SERM), against the endogenous standard, 17β-Estradiol (E2) .
While most SERMs (e.g., Raloxifene, Tamoxifen) induce receptor conformations distinct from the natural hormone, This compound is unique. Structural biology profiling via Hydrogen/Deuterium Exchange (HDX) classifies this compound into Group 1 ("Estradiol-like") , indicating that it stabilizes the Estrogen Receptor (ER) Ligand Binding Domain (LBD) in a manner kinetically similar to E2, yet retains the tissue-selective safety profile required for post-menopausal therapeutics.
Key Differentiator: this compound mimics the conformational dynamics of Estradiol in the ERα LBD more closely than Raloxifene, potentially offering a distinct agonist/antagonist therapeutic window for osteoporosis and cardiovascular indications without the uterine liability of E2.
Mechanistic Comparison
Structural Pharmacology
The primary distinction lies in how the ligand engages the ERα Ligand Binding Domain (LBD) and positions Helix 12 (H12), the molecular switch for transcriptional activation.
| Feature | 17β-Estradiol (E2) | This compound | Raloxifene |
| Chemical Class | Steroid (Endogenous) | Benzothiophene (Synthetic) | Benzothiophene (Synthetic) |
| ER Binding Affinity (Ki) | ~0.1 – 0.5 nM (High) | Low Nanomolar (High) | ~0.05 nM (High) |
| HDX Signature | Group 1 (Stabilizing) | Group 1 (Estradiol-like) | Group 2 (Destabilizing H12) |
| Helix 12 Position | Agonist conformation (Closed) | Agonist-like stabilization | Antagonist conformation (Open) |
| Coregulator Recruitment | Recruits SRC-1/2/3 (Strong Agonism) | Context-dependent | Recruits Corepressors (Antagonism) |
The "Estradiol-Like" Anomaly
Unlike Raloxifene, which sterically hinders H12 closure via its bulky side chain, this compound induces an HDX protection pattern nearly identical to E2 in the
Comparative Efficacy Data
Bone Mineral Density (BMD) & Osteoporosis
-
Estradiol: The gold standard for preserving BMD. It suppresses osteoclast activity via OPG/RANKL signaling.
-
This compound: Demonstrates robust efficacy in ovariectomized (OVX) rat models. As a benzothiophene SERM, it mimics the E2-mediated suppression of bone turnover markers (e.g., Osteocalcin, CTX-1) without the need for progestin co-administration.
Uterine & Breast Safety
-
Estradiol: Stimulates proliferation of endometrial and breast epithelial cells (Risk: Hyperplasia/Cancer).
-
This compound: Designed to be an antagonist in reproductive tissues. Despite its "E2-like" binding mode, it fails to recruit the full complement of co-activators necessary for sustained proliferation in uterine tissue, maintaining a safety profile superior to unopposed E2.
Cardiovascular Markers
-
Estradiol: Lowers LDL, raises HDL, but increases risk of VTE (Venous Thromboembolism) and stroke in older cohorts.
-
This compound: Benzothiophenes generally reduce LDL cholesterol. The "E2-like" conformational stability suggests it may preserve endothelial nitric oxide synthase (eNOS) activation more effectively than destabilizing SERMs, potentially offering superior vascular protection.
Visualization: Mechanism of Action[1]
The following diagram illustrates the differential conformational states induced by E2, this compound, and Raloxifene.
Caption: Differential conformational pathways. This compound mimics E2 stability (Center) but avoids the full proliferative downstream cascade in the uterus.
Experimental Protocol: Competitive Binding & HDX-MS Validation
To validate the "E2-like" character of this compound in your own lab, use this coupled workflow. This system self-validates by correlating binding affinity (Ki) with conformational stability (Deuterium uptake).
Phase A: Competitive Radioligand Binding (Affinity)
Objective: Determine Ki of this compound vs. Estradiol.
-
Preparation:
-
Use recombinant Human ER
LBD (10 nM). -
Tracer:
-17 -Estradiol (1 nM). -
Buffer: 50 mM Tris-HCl (pH 7.4), 10% Glycerol, 50 mM KCl, 1 mM DTT.
-
-
Incubation:
-
Prepare serial dilutions of this compound (
M to M). -
Incubate protein, tracer, and competitor for 18 hours at 4°C (equilibrium).
-
-
Separation:
-
Add Dextran-coated charcoal (DCC) to strip unbound ligand.
-
Centrifuge (10 min, 3000g).
-
-
Analysis:
-
Count supernatant via Liquid Scintillation.
-
Calculation: Derive IC50 and convert to Ki using the Cheng-Prusoff equation:
.
-
Phase B: Hydrogen/Deuterium Exchange MS (Dynamics)
Objective: Confirm "Group 1" conformational signature.
-
Complex Formation:
-
Incubate ER
-LBD (10 M) with this compound (50 M) for 1 hour. -
Control: ER
-LBD + Estradiol.
-
-
Deuterium Labeling:
-
Dilute complex 1:10 into
buffer (pH 7.4). -
Incubate for timepoints: 10s, 60s, 300s, 900s.
-
-
Quenching & Digestion:
-
Quench with cold buffer (pH 2.5, 0°C).
-
Digest with immobilized Pepsin column.
-
-
LC-MS Analysis:
-
Separate peptides on C18 column (0°C).
-
Analyze via ESI-MS (Orbitrap or TOF).
-
-
Data Interpretation:
-
Map deuterium uptake to the crystal structure.
-
Success Metric: this compound should show high protection (low uptake) in the H12 and
-sheet regions, statistically indistinguishable from the Estradiol control (Group 1), whereas a Raloxifene control would show high uptake (destabilization) in H12.
-
Workflow Diagram
Caption: Integrated workflow linking binding affinity (Phase A) to structural dynamics (Phase B).
References
-
Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. Dai, Y., et al. (2008). PNAS. [Link] Source of this compound "Group 1" HDX classification.
-
Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange. Zhang, J., et al. (2010). Molecular Endocrinology. [Link] Comparative structural dynamics of benzothiophenes including this compound.
-
Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Humphrey, W.R., et al. (2002). Journal of Medicinal Chemistry. [Link] Synthesis and SAR of the benzothiophene SERM family.
-
Estrogen Receptor Beta Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer. Anolik, J.H., et al. (2022). bioRxiv. [Link] Context on ER-beta selectivity and agonist profiles.
Technical Comparison Guide: Positive Control Selection for LY88074 Assays
Executive Summary & Mechanistic Insight
LY88074 is a benzothiophene-based ligand for the Estrogen Receptor (ER).[1][2] It is structurally analogous to Raloxifene (a Selective Estrogen Receptor Modulator, or SERM) but lacks the critical basic side chain (piperidine-ethoxy moiety).
The Senior Scientist's Perspective: The selection of positive controls for this compound is nuanced because of its unique pharmacological profile. Unlike Raloxifene, which acts as an antagonist in breast and uterine tissue due to its side chain displacing Helix 12 of the ER, This compound acts primarily as an ER agonist .
-
Structural Switch: The absence of the bulky basic side chain allows this compound to permit Helix 12 to adopt the "agonist" conformation, similar to 17β-Estradiol (E2).
-
Assay Implication: When designing assays for this compound, you cannot simply use Raloxifene as a direct comparator for activity; Raloxifene is a functional inverse (antagonist) in many contexts, while this compound mimics the natural ligand.
Therefore, a robust experimental design requires a Dual-Control Strategy :
-
17β-Estradiol (E2): The Efficacy Standard (Positive Control for Agonism).
-
Raloxifene/Tamoxifen: The Structural Reference (Positive Control for Binding, Negative Control for Agonism).
Candidate Positive Controls: Comparative Analysis
The following table contrasts this compound with its essential controls. Use this to select the correct molecule based on your specific assay output.
| Feature | This compound (Test Subject) | 17β-Estradiol (E2) (Primary Positive Control) | Raloxifene (Structural Reference) | Fulvestrant (ICI 182,780) (Mechanistic Control) |
| Role in Assay | Target Analyte | Maximal Effect (Emax) Standard | Binding Competitor / Antagonist | Pathway Silencer |
| ER Conformation | Agonist-like (Helix 12 closed) | Agonist (Helix 12 closed) | Antagonist (Helix 12 displaced) | Degrader / Pure Antagonist |
| Uterine Effect | Proliferative (Agonist) | Proliferative (Agonist) | Non-proliferative (Antagonist) | Anti-proliferative |
| Binding Affinity (Kd) | High (~0.1 - 1 nM) | High (~0.1 nM) | High (~0.1 nM) | High (~0.1 nM) |
| Use Case | Studying SERM structure-activity relationships (SAR) | Validating assay dynamic range (Ceiling) | Validating binding site specificity | Confirming ER-dependency of signal |
Strategic Selection Logic
-
For Binding Assays: Use Raloxifene or E2 . Both bind with high affinity. If you need to prove this compound binds the SERM pocket, Raloxifene is the superior structural benchmark.
-
For Transcriptional Assays (Agonist Mode): Use 17β-Estradiol (E2) . This compound efficacy is often expressed as a percentage of the E2 response (% E2).
-
For Transcriptional Assays (Antagonist Mode): If testing if this compound can block E2 (it likely won't, but if testing analogs), use Fulvestrant as the positive control for inhibition.
Mechanistic Visualization
The following diagram illustrates the critical structural divergence that dictates control selection.
Figure 1: Mechanistic divergence of this compound vs. Raloxifene. Note that this compound follows the green (Agonist) pathway despite its chemical similarity to Raloxifene.
Validated Experimental Protocols
Protocol A: TR-FRET ER Competitive Binding Assay
Objective: Determine the binding affinity (
Reagents:
-
Recombinant ERα Ligand Binding Domain (GST-tagged).
-
Tb-anti-GST Antibody (Donor).
-
Fluormone™ ES2 (Fluorescent E2 Tracer, Acceptor).
-
Positive Control: Unlabeled 17β-Estradiol (10 µM top conc).
-
Test Compound: this compound (10 µM top conc).
Step-by-Step Workflow:
-
Preparation: Dilute this compound and Estradiol in Assay Buffer (20 mM Tris pH 7.5, 500 µM EDTA, 0.05% NP-40) to 4x final concentration. Prepare a 10-point serial dilution (1:3).
-
Plate Loading: Add 5 µL of diluted compounds to a 384-well low-volume black plate.
-
Columns 1-2: Vehicle (DMSO) - 0% Inhibition Control .
-
Columns 23-24: 10 µM Unlabeled Estradiol - 100% Inhibition Control .
-
-
Complex Assembly: Add 5 µL of 4x ERα-GST / Tb-anti-GST mix. Incubate 15 mins at RT.
-
Tracer Addition: Add 10 µL of 2x Fluormone™ ES2 tracer.
-
Final Volume: 20 µL.
-
-
Incubation: Incubate for 1 hour at Room Temperature in the dark.
-
Read: Measure TR-FRET signal (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Tracer]).
-
Analysis: Calculate Ratio (520/495). Plot Dose-Response.
-
Validation Criteria: The
of Unlabeled Estradiol should be within 2-fold of historical values (typically ~2-5 nM).
-
Protocol B: Luciferase Reporter Transactivation Assay
Objective: Assess the functional agonist activity of this compound. Cell Line: HEK293T or MCF-7 (stripped serum).
Workflow Visualization:
Figure 2: Functional assay workflow. Note the requirement for charcoal-stripped FBS to remove endogenous estrogens.
Detailed Protocol:
-
Cell Preparation: Culture cells in phenol-red-free DMEM supplemented with 5% Charcoal-Dextran stripped FBS for 48 hours prior to assay. Critical: This removes endogenous hormones that would mask this compound activity.
-
Transfection: Co-transfect cells with:
-
Expression vector for ERα (or ERβ).
-
Reporter vector containing Estrogen Response Elements (ERE) upstream of Luciferase (e.g., 3xERE-TATA-Luc).
-
Renilla Luciferase (for normalization).
-
-
Treatment: 6 hours post-transfection, treat cells with:
-
Vehicle: 0.1% DMSO.
-
Positive Control: 10 nM 17β-Estradiol (E2).
-
Test: this compound (Dose range: 0.1 nM to 1 µM).
-
Specificity Control: this compound (1 µM) + Fulvestrant (1 µM). If this compound is ER-specific, Fulvestrant should abolish the signal.
-
-
Detection: After 24 hours, lyse cells and add Luciferase substrate. Measure Luminescence.
-
Data Processing: Normalize Firefly/Renilla ratios. Calculate Fold Induction relative to Vehicle.
Troubleshooting & Self-Validation
Issue 1: High Background in Vehicle Wells
-
Cause: Incomplete removal of endogenous estrogens from serum or phenol red activity.
-
Solution: Ensure Phenol-Red-Free media is used. Use Double-Stripped FBS.
-
Validation: The Fold Induction of the Positive Control (E2) over Vehicle must be >5-fold (preferably >10-fold) for the assay to be considered valid.
Issue 2: this compound shows weak agonism compared to E2
-
Cause: this compound is a partial agonist in some tissue contexts (SERM profile).
-
Interpretation: This is not an assay failure. Report the Relative Efficacy (e.g., "this compound acts as a partial agonist with 70% of the Emax of E2").
Issue 3: Solubility
-
Note: Benzothiophenes can be hydrophobic. Ensure DMSO concentration is kept constant (<0.5%) across all wells to prevent precipitation artifacts.
References
-
Dodge, J. A., et al. (2002). "Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method." Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Burris, T. P., et al. (2005). "Unique Ligand Binding Patterns Between Estrogen Receptor α and β Revealed by Hydrogen/Deuterium Exchange." Molecular Endocrinology. [Link]
-
Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Characterizing Estrogen Receptor Modulators: A Competitive Binding Assay Featuring LY88074 and 17-beta-Estradiol
For researchers in oncology, endocrinology, and women's health, the estrogen receptor (ER) remains a critical therapeutic target. Modulating its activity with small molecules, such as selective estrogen receptor modulators (SERMs), offers a nuanced approach to treating a variety of conditions, from osteoporosis to estrogen-dependent cancers. A key initial step in characterizing any novel SERM is to determine its binding affinity for the estrogen receptor. This guide provides a comprehensive overview of the principles and a detailed protocol for a competition assay using the endogenous ligand, 17-beta-estradiol, with a focus on the benzothiophene-based compound, LY88074 analog 1.
The Central Role of Competitive Binding in SERM Discovery
The estrogen receptor exists in two primary subtypes, ERα and ERβ, which are encoded by distinct genes and exhibit tissue-specific expression. Upon binding to its natural ligand, 17-beta-estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of a wide array of genes.[1]
SERMs are a fascinating class of compounds that can act as either ER agonists or antagonists depending on the tissue.[2] This tissue-specific activity is the cornerstone of their therapeutic value, allowing for beneficial estrogenic effects in some tissues (like bone) while blocking detrimental effects in others (like the breast). The initial and most fundamental interaction that dictates a SERM's activity is its ability to bind to the estrogen receptor's ligand-binding domain.
A competition binding assay is a robust and sensitive method to quantify this interaction. The principle is straightforward: a radiolabeled ligand with known high affinity for the receptor (in this case, [³H]-17-beta-estradiol) is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound (our compound of interest, this compound analog 1). The test compound will compete with the radiolabeled ligand for the same binding site on the receptor. By measuring the displacement of the radiolabeled ligand, we can determine the binding affinity of the test compound, typically expressed as an IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
This IC50 value can then be used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the compound for the receptor.[3]
Visualizing the Competitive Landscape
The following diagram illustrates the principle of a competitive binding assay at the molecular level.
Caption: Experimental workflow for the ER competition assay.
III. Detailed Methodology
-
Preparation of Reagents:
-
Prepare TEDG buffer and store at 4°C. Add DTT immediately before use.
-
Prepare stock solutions of unlabeled 17-beta-estradiol, this compound analog 1, and other competitor compounds in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions of the unlabeled compounds in TEDG buffer to create a range of concentrations for the competition assay. A typical range for potent binders is 10⁻¹¹ to 10⁻⁶ M. [4] * Prepare a working solution of [³H]-E2 in TEDG buffer at a concentration that is approximately equal to its Kd for the receptor (typically 0.1-1.0 nM). [4] * If using rat uterine cytosol, prepare it according to established protocols. [4]The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound in the absence of a competitor. [5]
-
-
Assay Setup (in triplicate):
-
Total Binding (TB) wells: Contain ER source and [³H]-E2.
-
Non-Specific Binding (NSB) wells: Contain ER source, [³H]-E2, and a saturating concentration (e.g., 100-fold excess) of unlabeled 17-beta-estradiol.
-
Competition wells: Contain ER source, [³H]-E2, and increasing concentrations of the test compound (this compound analog 1) or other competitors.
-
-
Incubation:
-
Incubate the assay plates or tubes for a sufficient time to reach equilibrium, typically 18-24 hours at 4°C. [5]
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) or dextran-coated charcoal to each well to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent mixing.
-
Centrifuge the plates/tubes to pellet the adsorbent.
-
-
Washing:
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the pellets with cold wash buffer to remove any remaining unbound ligand. Repeat this step as necessary.
-
-
Measurement of Radioactivity:
-
Add scintillation cocktail to each well/tube containing the washed pellet.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding of [³H]-E2 as a function of the log concentration of the competitor compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each competitor.
-
Comparative Analysis of SERM Binding Affinities
The following table provides a comparison of the estrogen receptor binding affinities for several well-characterized SERMs. The data is presented as Ki or IC50 values, which are inversely proportional to binding affinity (i.e., a lower value indicates a higher affinity).
| Compound | Receptor Subtype | Binding Affinity (nM) | Reference |
| This compound analog 1 | ERα/ERβ | Not Publicly Available | - |
| 17-beta-Estradiol | ERα | 0.13 (Kd) | [6] |
| Raloxifene | ERα | 9.28 (IC50) | [7] |
| Tamoxifen | ER | ~1.7 (Kd) | [8] |
| Fulvestrant | ER | 0.94 (IC50) | [9] |
| Bazedoxifene | ERα | 26 (IC50) | [10] |
| Lasofoxifene | ERα | 0.21 (Ki) | [5] |
| Clomifene | ERα | ~100 | [11] |
| Toremifene | ER | Binds with ~5% the affinity of estradiol |
Note: The specific assay conditions (e.g., receptor source, radioligand concentration) can influence the absolute values. Therefore, direct comparison of values from different studies should be done with caution.
Concluding Remarks for the Practicing Scientist
The competitive binding assay is an indispensable tool in the arsenal of any researcher working on estrogen receptor modulators. It provides a quantitative measure of a compound's ability to interact with its target, which is the foundational piece of data for understanding its potential as a therapeutic agent. For a novel compound like this compound analog 1, which is described as a benzothiophene derivative for post-menopausal conditions, determining its estrogen receptor binding affinity is a critical next step in its preclinical evaluation. [3] The protocol and comparative data presented in this guide offer a comprehensive starting point for researchers to characterize this compound analog 1 and other novel SERMs. By meticulously following a validated protocol and comparing the results to established compounds, researchers can confidently position their findings within the broader landscape of estrogen receptor pharmacology and advance the development of new and improved therapies.
References
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). PMC. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002). National Toxicology Program. [Link]
-
Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (n.d.). NIH. [Link]
-
High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor. (n.d.). PubMed. [Link]
-
Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. (n.d.). PubMed. [Link]
-
Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. (2021). PMC - NIH. [Link]
-
Clomifene. (n.d.). Wikipedia. [Link]
-
Introduction to toremifene. (n.d.). PubMed. [Link]
-
Estrogen Receptor Bio-Activities Determine Clinical Endocrine Treatment Options in Estrogen Receptor-Positive Breast Cancer. (n.d.). PMC. [Link]
-
Selective estrogen receptor modulator. (n.d.). Wikipedia. [Link]
Sources
- 1. Estrogen Receptor Bio-Activities Determine Clinical Endocrine Treatment Options in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Synthesis and biological evaluation of (-)-laulimalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Western Blot Validation of Targeted Inhibitor Effects: The Case of "LY88074," a Novel EGFR Inhibitor
A Note on the Subject: Initial searches for "LY88074" indicate it as an analog of a compound with estrogen-like effects[1]. For the purpose of this comprehensive guide, and to provide a robust, scientifically grounded example of target validation, we will consider "this compound" as a hypothetical, novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This allows us to delve into the nuances of Western blot validation for a well-characterized and clinically significant signaling pathway.
Introduction: Beyond Binding - Demonstrating Functional Target Engagement
In the realm of drug discovery and development, identifying a compound that binds to a therapeutic target is merely the first step. The critical subsequent challenge lies in demonstrating that this binding event translates into a functional modulation of the target's activity within a cellular context. This is the essence of target engagement validation. For kinase inhibitors like our hypothetical "this compound," Western blotting remains a cornerstone technique for visualizing and quantifying the direct and downstream consequences of target inhibition.
This guide provides an in-depth, experience-driven approach to designing and executing Western blot experiments to validate the on-target effects of a novel EGFR inhibitor. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system that generates trustworthy and publishable data.
The EGFR Signaling Cascade: A Roadmap for Validation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues.[2] This autophosphorylation creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3][4] Key among these are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3][4][5]
A successful EGFR inhibitor like "this compound" is expected to block this initial autophosphorylation event, leading to a measurable decrease in the activation of these downstream pathways. Understanding this cascade is paramount for selecting the appropriate biomarkers for Western blot analysis.
Caption: A typical experimental workflow for Western blot validation.
Step-by-Step Methodology:
-
Cell Culture and Plating: Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium. This reduces basal EGFR activity, ensuring a robust response to EGF stimulation.
-
Inhibitor Treatment: Pre-treat cells with a dose range of "this compound" (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation. [6]5. Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. [7]The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of your target proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [8]7. SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. [7][8]8. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are generally more durable for stripping and reprobing. [8]9. Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally preferred over non-fat milk, as milk contains phosphoproteins that can increase background. [8]10. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To analyze total protein levels and loading controls on the same membrane, strip the membrane of the first antibody pair and then re-probe with the next antibody (e.g., anti-total EGFR, then anti-GAPDH).
Data Analysis and Interpretation
The goal is to quantify the changes in protein phosphorylation as a function of "this compound" concentration.
Quantitative Analysis:
-
Use densitometry software (e.g., ImageJ) to measure the band intensity for each protein. [9]2. Normalize the data:
-
Normalize the intensity of each phospho-protein band to its corresponding total protein band (e.g., p-EGFR / Total EGFR).
-
Normalize this ratio to the loading control (e.g., (p-EGFR / Total EGFR) / GAPDH).
-
-
Plot the normalized phosphorylation levels against the log of the "this compound" concentration to determine the IC50.
Example Data Presentation:
| "this compound" (nM) | Normalized p-EGFR | Normalized p-ERK |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.90 |
| 10 | 0.45 | 0.55 |
| 100 | 0.10 | 0.15 |
| 1000 | 0.05 | 0.08 |
Interpretation of Expected Results:
A successful experiment will show a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets (ERK, AKT) in cells treated with "this compound" compared to the vehicle-treated, EGF-stimulated control. The total protein levels for EGFR, ERK, and AKT, as well as the loading control, should remain relatively constant across all lanes.
Comparison with Alternative Validation Methods
While Western blotting is a powerful tool, it's beneficial to understand its place among other validation techniques.
| Technique | Pros | Cons |
| Western Blot | Provides molecular weight information; relatively inexpensive; widely available. [10] | Semi-quantitative; lower throughput; requires specific antibodies. |
| ELISA | Highly quantitative; high throughput. | No molecular weight information; can be prone to antibody cross-reactivity. |
| In-Cell Western™ | Quantitative; high throughput; performed in-plate. | Requires specialized imaging equipment. |
| Mass Spectrometry | Unbiased; can identify novel off-target effects; highly sensitive. | Expensive; requires specialized expertise and instrumentation. |
| Affinity Chromatography | Can identify direct binding partners and targets from cell lysates. [11] | May miss transient interactions; potential for non-specific binding to the resin. |
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Insufficient protein loaded; inactive antibody; expired ECL substrate; over-washing. [12][13] | Load more protein (20-30 µg is a good starting point); use a fresh antibody aliquot; use fresh ECL substrate; reduce wash times/stringency. [8][14] |
| High Background | Insufficient blocking; primary or secondary antibody concentration too high; inadequate washing. [12][15] | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies); titrate antibodies to determine optimal concentration; increase the number or duration of washes. [8] |
| Non-Specific Bands | Antibody concentration too high; antibody is not specific; lysate degradation. [12][15] | Reduce primary antibody concentration; perform incubation at 4°C; ensure the antibody is validated for the application; use fresh lysates with protease/phosphatase inhibitors. [12] |
| Uneven Bands ("Smiling") | Gel overheating during electrophoresis. [8] | Run the gel at a lower voltage or in a cold room; ensure the running buffer is fresh. [16] |
Conclusion
Validating the on-target effects of a novel inhibitor is a multi-faceted process that demands rigorous experimental design and meticulous execution. Western blotting, when performed with a deep understanding of the underlying biological pathway and the principles of the technique itself, provides clear, compelling evidence of target engagement and functional cellular response. By following the principles of dose-response, time-course, and probing key nodes of the signaling cascade, researchers can confidently assess the efficacy of novel compounds like our hypothetical EGFR inhibitor, "this compound," and build a solid foundation for further preclinical and clinical development.
References
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH . (2019-09-19). National Institutes of Health. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments . (2021-11-04). Cell Signaling Technology. [Link]
-
Dose-response western blotting verification of differentially expressed... | Download Scientific Diagram . ResearchGate. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central . National Institutes of Health. [Link]
-
The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PubMed Central . National Institutes of Health. [Link]
-
Troubleshooting Western Blot Experiments | Biocompare: The Buyer's Guide for Life Scientists . (2022-09-27). Biocompare. [Link]
-
General Protocol for Western Blotting . Bio-Rad. [Link]
-
Western blot analysis of proteins related to the EGFR signal pathway,... . ResearchGate. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases . (2007-12-18). PNAS. [Link]
-
Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae - PubMed . National Institutes of Health. [Link]
-
Basic Workflow for Quantitative Western Blots . LI-COR Biosciences. [Link]
-
101 Western Blot Troubleshooting Tips & Tricks . Assay Genie. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC . National Institutes of Health. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications . (2025-12-01). National Institutes of Health. [Link]
-
Anti-EGFR Western Blot Antibody Products . Biocompare. [Link]
-
Troubleshooting and Optimizing a Western Blot . (2024-09-17). Addgene Blog. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks . Frontiers. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR (EGFR) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-EGF Receptor (Ser1046/1047) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
A Comparative Guide to Selective Androgen Receptor Modulators (SARMs) for Enhancing Bone Density
For Researchers, Scientists, and Drug Development Professionals
The landscape of osteoporosis treatment is continually evolving, with a growing emphasis on anabolic agents that can stimulate new bone formation. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutics with the potential to build bone and increase muscle mass, thereby addressing both bone fragility and fall risk. This guide provides an in-depth comparison of prominent SARMs investigated for their beneficial effects on bone density, supported by preclinical and clinical experimental data.
The Therapeutic Rationale for SARMs in Osteoporosis
Osteoporosis is characterized by a reduction in bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fracture. While anti-resorptive therapies, such as bisphosphonates, effectively slow down bone loss, they do not substantially rebuild the skeleton. Anabolic agents, in contrast, stimulate osteoblast activity to form new bone.[1][2][3] Androgens are known to have anabolic effects on bone, but their clinical use is limited by undesirable side effects, particularly virilization in women and potential prostate-related issues in men.[4][5]
SARMs represent a significant advancement as they are designed to selectively target androgen receptors in anabolic tissues like bone and muscle, while having minimal impact on reproductive tissues.[4][6][7] This tissue selectivity offers the potential for a more favorable safety profile compared to traditional anabolic steroids.
Mechanism of Action: How SARMs Influence Bone Metabolism
SARMs exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[8] Upon ligand binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This interaction modulates the transcription of genes involved in bone formation and resorption. The tissue-specific action of SARMs is thought to be due to the unique conformation the SARM-AR complex adopts in different tissues, leading to the recruitment of tissue-specific co-regulatory proteins.
The primary anabolic effect of SARMs on bone is believed to be mediated through the stimulation of osteoblasts, the cells responsible for bone formation.[4] This leads to increased bone mass and strength. Some SARMs may also have an inhibitory effect on bone resorption, further contributing to a net positive bone balance.
Caption: Signaling pathway of SARMs in bone cells.
Comparative Analysis of Investigational SARMs for Bone Health
Several SARMs have been evaluated in preclinical models of osteoporosis, with some advancing to clinical trials. The following sections detail the experimental evidence for their effects on bone density.
Ostarine (Enobosarm, MK-2866, GTx-024)
Ostarine is one of the most extensively studied SARMs.[9] Preclinical studies in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, have demonstrated that ostarine treatment can prevent bone loss and improve bone mineral density (BMD).[7][10] In a study on orchiectomized rats, a model for male osteoporosis, ostarine prophylaxis showed positive effects in preventing osteoporotic changes in both cortical and trabecular bone.[10]
Andarine (S-4)
Andarine has shown promise in preclinical studies for its effects on bone and body composition. A 120-day study in ovariectomized rats found that S-4 treatment maintained whole body and trabecular BMD, increased cortical bone content and bone strength, and concurrently decreased body fat.[11][12] These findings suggest that Andarine could reduce fracture risk through both direct effects on bone and by increasing muscle strength, which could lessen the incidence of falls.[6][12]
Ligandrol (LGD-4033)
LGD-4033 has demonstrated potent anabolic effects on muscle and bone in preclinical models.[13] While specific data on LY88074 is not publicly available, related compounds from Ligand Pharmaceuticals, such as LGD-2226, have shown the ability to increase bone mass and strength in rats.[4][12] These effects are thought to be mediated by the androgen receptor in osteoblasts, leading to increased bone formation.[4]
RAD140 (Testolone)
RAD140 is a potent, orally bioavailable SARM. A preclinical study investigating RAD140 in combination with a functional overload model in rats aimed to assess its additive effects on muscle hypertrophy and bone mineral density.[8] While the study showed potential for muscle hypertrophy, RAD140 did not significantly impact cortical or trabecular bone structural morphometric properties after 14 days of treatment in young, healthy rats.[8] Further studies in osteoporotic models are needed to fully elucidate its effects on bone.
Other Investigational SARMs
Several other SARMs have shown potential in early-stage research for treating osteoporosis.[14]
-
YK11 has been shown to accelerate osteoblast cell proliferation.[14]
-
BA321 is a unique compound that binds to both the androgen and estrogen receptors and has been shown to reverse bone loss in orchiectomized mice without androgenic effects.[14]
Quantitative Comparison of SARM Efficacy in Preclinical Models
The following table summarizes the key findings from preclinical studies on the effects of various SARMs on bone parameters.
| SARM | Animal Model | Duration | Key Bone-Related Outcomes | Reference |
| Ostarine | Orchiectomized Rats | 18 weeks | Prevented osteoporotic changes in cortical and trabecular bone. | [10] |
| Andarine (S-4) | Ovariectomized Rats | 120 days | Maintained whole body and trabecular BMD; increased cortical bone content and bone strength. | [11][12] |
| LGD-2226 | Orchiectomized Rats | 4 months | Increased bone mineral density, bone mass, and bone strength; prevented bone turnover. | [15] |
| RAD140 | Healthy Male Rats | 14 days | No significant impact on cortical or trabecular bone structural morphometric properties. | [8] |
Experimental Protocol: Ovariectomized (OVX) Rat Model for Osteoporosis Research
The OVX rat model is a widely accepted and utilized preclinical model to study postmenopausal osteoporosis and to evaluate the efficacy of potential new treatments.
Objective: To induce a state of estrogen deficiency that leads to bone loss, mimicking postmenopausal osteoporosis in humans.
Methodology:
-
Animal Selection and Acclimation:
-
Use skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Allow for an acclimation period of at least one week before any procedures.
-
-
Surgical Procedure (Ovariectomy):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a prone position and shave and disinfect the surgical area on the dorsal side.
-
Make a small incision through the skin and underlying muscle to access the peritoneal cavity.
-
Locate and gently exteriorize the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes and excise the ovaries.
-
Close the muscle and skin layers with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
A sham surgery group, where the ovaries are exteriorized but not removed, should be included as a control.
-
-
Post-Operative Care and Induction of Osteoporosis:
-
Monitor the animals for signs of pain or infection.
-
Allow a period of 4-12 weeks for significant bone loss to occur before initiating treatment with the test compound (e.g., SARM).
-
-
Treatment Administration:
-
Divide the OVX rats into treatment groups (e.g., vehicle control, positive control like estrogen or a known anabolic agent, and different dose levels of the investigational SARM).
-
Administer the compounds daily or as per the study design, typically via oral gavage or subcutaneous injection.
-
-
Assessment of Bone Parameters:
-
At the end of the treatment period, euthanize the animals.
-
Harvest relevant bones (e.g., femur, tibia, lumbar vertebrae).
-
Analyze bone mineral density and microarchitecture using techniques such as dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT).
-
Perform biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.
-
Collect blood samples for analysis of bone turnover markers (e.g., P1NP for formation, CTX-1 for resorption).
-
Caption: Experimental workflow for the ovariectomized (OVX) rat model.
Future Outlook and Conclusion
SARMs hold considerable promise as a novel therapeutic strategy for osteoporosis.[6] Their ability to selectively target bone and muscle offers the potential for anabolic effects with an improved safety profile over traditional androgens. The preclinical data for several SARMs are encouraging, demonstrating their capacity to increase bone mineral density and strength in animal models of osteoporosis.
However, it is important to note that no SARMs are currently approved for clinical use in treating osteoporosis.[16] Further long-term clinical trials are necessary to establish their efficacy and safety in humans. Future research should also focus on elucidating the precise molecular mechanisms underlying their tissue selectivity and exploring their potential in combination therapies with anti-resorptive agents.[16] The continued development of SARMs could provide a valuable new tool for clinicians in the management of osteoporosis and the prevention of fragility fractures.
References
-
Boeker, K. et al. (2023). Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. PubMed. Available at: [Link]
-
Chen, J. et al. (2005). Selective androgen receptor modulators in preclinical and clinical development. PMC. Available at: [Link]
-
Kearbey, J. D. et al. (2007). Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats. PMC. Available at: [Link]
-
Compston, J. E. (2022). Anabolic therapy for osteoporosis: update on efficacy and safety. PMC. Available at: [Link]
-
Bhasin, S. et al. (2023). Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease. The Journals of Gerontology: Series A. Available at: [Link]
-
Delgado-Calle, J. & Bellido, T. (2022). Role and mechanism of action of Sclerostin in bone. PMC. Available at: [Link]
-
A, A. et al. (2018). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers. Available at: [Link]
-
Latina Health Project. (n.d.). SARMs Selective Androgen Receptor Modulators for Treatment of Osteoporosis. Latina Health Project. Available at: [Link]
-
Narayanan, R. et al. (2008). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. PMC. Available at: [Link]
-
BioWorld Science. (2001). Orally active SARM exerts anabolic effects on bone and muscle in androgen-deficient rats. BioWorld. Available at: [Link]
-
Bilezikian, J. P. (2022). Anabolic therapy for osteoporosis: update on efficacy and safety. PubMed. Available at: [Link]
-
Hoffmann, D. B. et al. (2023). Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. PMC. Available at: [Link]
-
Puskas, J. et al. (2025). Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density. PMC. Available at: [Link]
-
Canalis, E. (2005). Mechanisms of glucocorticoid action in bone. PubMed. Available at: [Link]
-
National Breast Cancer Foundation. (2019). Osteoporosis Drug Shows New Promise for Breast Cancer. National Breast Cancer Foundation. Available at: [Link]
-
Zhang, Y. et al. (2021). Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis. Frontiers in Pharmacology. Available at: [Link]
-
Saag, K. G. et al. (2009). Active Comparator Trial of Teriparatide vs Alendronate for Treating Glucocorticoid-Induced Osteoporosis: Results From the Hispanic and non-Hispanic Cohorts. PubMed. Available at: [Link]
-
Solomon, Z. J. et al. (2019). Selective androgen receptor modulators: the future of androgen therapy?. PMC. Available at: [Link]
-
DynaMed. (2025). Anabolic Agents for Osteoporosis. DynaMed. Available at: [Link]
-
Puskas, J. et al. (2025). Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density. ResearchGate. Available at: [Link]
-
Canalis, E. & Delany, A. M. (2002). Mechanisms of glucocorticoid action in bone. PubMed. Available at: [Link]
-
International Osteoporosis Foundation. (n.d.). Anabolics. International Osteoporosis Foundation. Available at: [Link]
-
Delany, A. M. et al. (1995). Mechanisms of glucocorticoid action in bone cells. PubMed. Available at: [Link]
Sources
- 1. Anabolic therapy for osteoporosis: update on efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anabolic therapy for osteoporosis: update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dynamed.com [dynamed.com]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbcf.org.au [nbcf.org.au]
- 10. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. latinaproject.com [latinaproject.com]
A-Comparative-Guide-to-the-Nuclear-Receptor-Specificity-Profiling-of-LY88074
Introduction: The Imperative for Selectivity in Nuclear Receptor Drug Discovery
Nuclear receptors (NRs) represent a large superfamily of ligand-activated transcription factors that are pivotal regulators of physiology, controlling development, metabolism, and homeostasis.[1][2][3] Their critical roles have made them highly attractive targets for therapeutic intervention in a wide array of diseases, including cancer, inflammation, and metabolic disorders.[4][5][6] The human genome contains 48 known nuclear receptors, which are broadly classified based on their ligand-binding properties and dimerization partners.[7][8] These receptors can be modulated by small molecules, acting as agonists that activate the receptor or antagonists that block its function.
However, the structural similarities within the NR superfamily, particularly in the ligand-binding domain (LBD), present a significant challenge in drug development: achieving selectivity.[6] A lack of specificity, where a compound interacts with unintended NRs, can lead to a host of off-target effects and potential toxicities.[9] Therefore, rigorous and comprehensive specificity profiling is not merely a regulatory checkbox but a cornerstone of modern drug discovery, essential for identifying lead candidates with the highest potential for efficacy and safety.[10]
This guide provides an in-depth comparison of methodologies for assessing the specificity of investigational compounds, using the hypothetical selective modulator LY88074 as a case study. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation that enables a clear comparison against alternative compounds.
Designing a Robust Specificity Profiling Cascade
A hierarchical, multi-tiered approach is the most effective strategy for characterizing the specificity of a new chemical entity like this compound. This cascade moves from broad, high-throughput biochemical assays to more complex, biologically relevant cell-based functional assays. This ensures that resources are focused on the most promising candidates and provides a comprehensive picture of the compound's activity.
Tier 1: Primary Target Engagement & Potency (Biochemical Assays)
The initial step is to confirm high-affinity binding to the intended target and determine potency in a simplified, cell-free system. This provides a baseline measure of direct interaction.
-
Causality: Biochemical assays isolate the compound and the target receptor from the complexities of a cellular environment.[11] This allows for a direct measurement of binding affinity (Kd) or potency (IC50/EC50) without confounding factors like cell permeability, metabolism, or the presence of endogenous ligands.
-
Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are an industry standard.[12][13][14] They are highly sensitive, amenable to high-throughput screening, and overcome interference from compound autofluorescence.[15] In a competitive binding format, a fluorescently labeled tracer ligand and a terbium-labeled antibody targeted to the receptor are used. Binding of the tracer results in a high FRET signal. When an unlabeled compound like this compound competes for the binding site, it displaces the tracer, causing a decrease in the FRET signal.[16]
Tier 2: Broad Panel Selectivity Screening (Biochemical Assays)
Once primary target engagement is confirmed, the next critical step is to assess for off-target binding across the wider nuclear receptor superfamily.
-
Causality: Screening this compound against a broad panel of NRs at a single, high concentration (e.g., 10 µM) is a rapid and cost-effective way to identify potential "hits" or unintended interactions.[10][17] This early-stage counter-screening is crucial for flagging potential liabilities and guiding medicinal chemistry efforts to improve selectivity.[10]
-
Recommended Approach: Several commercial providers offer comprehensive NR screening panels (e.g., Eurofins Discovery's NHRscan, INDIGO Biosciences' panels).[5][18] These services typically utilize radioligand binding assays or other high-throughput methods to assess binding to dozens of different nuclear receptors.[19][20]
Tier 3: Functional Activity Profiling (Cell-Based Assays)
A compound that binds to an off-target receptor may not necessarily modulate its function. Therefore, any hits identified in Tier 2 must be followed up with functional assays to determine if the binding event translates into a biological response (i.e., agonism, antagonism, or inverse agonism).[4][21]
-
Causality: Cell-based reporter gene assays provide a functional readout of receptor activation or inhibition within a living cell.[22][23] This format is more physiologically relevant than biochemical assays as it accounts for cell entry and interaction with the cellular machinery required for transcription.[4]
-
Recommended Assay: Dual-luciferase® reporter (DLR™) assays are a powerful tool for this purpose.[24][25][26][27] In this system, cells are engineered to express two reporter genes. The primary reporter (e.g., firefly luciferase) is under the control of a promoter containing response elements for the nuclear receptor of interest. The second reporter (e.g., Renilla luciferase) is driven by a constitutive promoter and serves as an internal control for normalization, correcting for variations in cell number and transfection efficiency.[28] An increase in the firefly luciferase signal indicates agonism, while a decrease in the signal in the presence of a known agonist indicates antagonism.
A tiered workflow for nuclear receptor specificity profiling.
Comparative Data Analysis: this compound vs. Alternative Modulators
To contextualize the specificity profile of this compound, it is essential to compare its performance against both a known highly selective modulator (Compound S) and a non-selective, or "promiscuous," compound (Compound NS). The following table summarizes hypothetical data generated from the profiling cascade described above. Potency is represented by EC50 (concentration for 50% maximal activation) for agonists and IC50 (concentration for 50% inhibition) for antagonists.
| Nuclear Receptor | This compound (EC50/IC50, nM) | Compound S (EC50/IC50, nM) | Compound NS (EC50/IC50, nM) |
| Target NR (Agonist) | 5.2 (EC50) | 8.1 (EC50) | 50 (EC50) |
| NR Off-Target 1 | >10,000 | >10,000 | 850 (EC50) |
| NR Off-Target 2 | >10,000 | >10,000 | 1,200 (IC50) |
| NR Off-Target 3 | 8,500 (IC50) | >10,000 | 350 (EC50) |
| NR Off-Target 4 | >10,000 | 9,800 (IC50) | 2,500 (IC50) |
| Selectivity Index* | >1,600-fold | >1,200-fold | 7-fold |
*Selectivity Index is calculated as: (Lowest Off-Target IC50 or EC50) / (Primary Target EC50)
Interpretation:
-
This compound demonstrates excellent potency for its primary target (EC50 = 5.2 nM) and a very high degree of selectivity. Its only off-target activity is observed at a concentration more than 1,600 times higher than its on-target potency, suggesting a low risk of off-target effects at therapeutic concentrations.
-
Compound S also shows high selectivity, validating its use as a positive control for a specific modulator.
-
Compound NS exhibits activity across multiple nuclear receptors at concentrations only moderately higher than its primary target activity. This "promiscuous" profile indicates a high potential for undesirable off-target effects.
Experimental Protocols
Protocol 1: LanthaScreen™ TR-FRET Competitive Binding Assay
This protocol is adapted for determining the IC50 value of this compound against its primary nuclear receptor target.
Methodology:
-
Reagent Preparation: Prepare a complete assay buffer containing 5 mM DTT fresh daily.[16] Prepare serial dilutions of this compound in 100% DMSO, followed by a dilution into the assay buffer.
-
Assay Plate Setup: Add 10 µL of the 2X compound dilutions to a 384-well assay plate. Include controls for "no ligand" (DMSO vehicle) and "maximum ligand" (a known saturating ligand).[16]
-
Receptor/Tracer Mix: Prepare a 2X mixture of the GST-tagged NR-LBD, the terbium-labeled anti-GST antibody, and the fluorescently labeled tracer ligand (Fluormone™) in the complete assay buffer.
-
Incubation: Add 10 µL of the 2X receptor/tracer mix to each well of the assay plate. Mix gently and incubate for 1-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths after a 100 µs delay.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Dual-Luciferase® Reporter Gene Assay
This protocol is for confirming the functional activity (agonist or antagonist) of this compound on a specific nuclear receptor.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with three plasmids:
-
An expression vector for the full-length nuclear receptor.
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with NR response elements.
-
A control plasmid containing a constitutively expressed Renilla luciferase gene (e.g., pRL-SV40).[28]
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. For antagonist mode, also add a known agonist at its EC80 concentration to all wells (except the no-agonist control).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.
-
Luminescence Reading:
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLUs) against the log of the this compound concentration to determine EC50 (agonist mode) or IC50 (antagonist mode) values.[29]
Simplified nuclear receptor signaling pathway.
Conclusion
The comprehensive specificity profiling of this compound, benchmarked against both highly selective and non-selective compounds, underscores its promising therapeutic profile. The tiered approach, beginning with high-throughput biochemical binding assays and progressing to functional, cell-based reporter assays, provides a robust framework for de-risking drug candidates. This self-validating system, which explains the causality behind each experimental step, ensures that decisions are based on a holistic understanding of a compound's interaction with the entire nuclear receptor superfamily. By adhering to these principles of scientific integrity, researchers can more effectively identify and advance drug candidates with a higher probability of clinical success.
References
-
Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Nuclear hormone receptors. British Journal of Pharmacology, 176(S1), S229–S246. [Link]
-
Szafran, Q., et al. (2013). Improved dual-luciferase reporter assays for nuclear receptors. ASSAY and Drug Development Technologies, 11(1), 32-39. [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Profiling: Compound Fate Revealed. [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. [Link]
-
Limbird, L. E. (2004). In vitro receptor binding assays: General methods and considerations. Journal of Pharmacological and Toxicological Methods, 50(3), 231-239. [Link]
- Norris, J. D., et al. (2002). Methods and compounds for modulating nuclear receptor coactivator binding.
-
Ware, C. F., et al. (2012). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 800, 285-303. [Link]
-
Trang, P., et al. (2012). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening, 17(8), 1046-1055. [Link]
-
An, Y., & Tolliday, N. (2010). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 11(7), 2622-2637. [Link]
-
Wikipedia. (n.d.). Nuclear receptor. [Link]
-
Ekins, S., et al. (2024). Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. International Journal of Molecular Sciences, 25(13), 7248. [Link]
-
Li, Y., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies, 9(4), 394-403. [Link]
-
Guide to Pharmacology. (n.d.). NUCLEAR RECEPTORS. [Link]
-
Safe, S., et al. (2020). Orphan nuclear receptor transcription factors as drug targets. Expert Opinion on Therapeutic Targets, 24(3), 221-231. [Link]
-
Grimm, F. A., et al. (2023). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Current Protocols, 3(12), e962. [Link]
-
Rajan, S., et al. (2007). Demonstration of LanthaScreen TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Biomolecular Screening, 12(7), 989-995. [Link]
-
Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. [Link]
-
Smutny, T., et al. (2013). The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. Molecules, 18(11), 13626-13639. [Link]
-
Alexander, S. P. H., et al. (2023). The Concise Guide to PHARMACOLOGY 2023/24: Nuclear hormone receptors. British Journal of Pharmacology, 180(S2), S289-S344. [Link]
-
Heldring, N., et al. (2007). Negative regulation by nuclear receptors: a plethora of mechanisms. Cellular and Molecular Life Sciences, 64(13), 1660-1677. [Link]
-
Li, Y., et al. (2008). Understanding Nuclear Receptors Using Computational Methods. Current Medicinal Chemistry, 15(10), 998-1011. [Link]
-
MDPI. (n.d.). Cystic Fibrosis: Molecular Pathogenesis, Diagnosis, and Treatment. [Link]
-
Szafran, Q., et al. (2013). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]
-
Alexander, S. P. H., et al. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: Nuclear hormone receptors. British Journal of Pharmacology, 178(S1), S289-S344. [Link]
-
Liu, Y., et al. (2024). Nuclear receptors as therapeutic targets in metabolic and cardiovascular disorders. Nature Reviews Cardiology. [Link]
Sources
- 1. THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor - Wikipedia [en.wikipedia.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Nuclear receptors as therapeutic targets in metabolic and cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Nuclear Receptor Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. revvity.com [revvity.com]
- 21. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dual-Luciferase® Reporter Assay System [promega.jp]
- 27. researchgate.net [researchgate.net]
- 28. eubopen.org [eubopen.org]
- 29. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking SERM Activity: A Comparative Analysis of LY88074 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of endocrine pharmacology, Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds with profound therapeutic implications, from oncology to osteoporosis. Their defining characteristic—tissue-specific estrogenic or anti-estrogenic activity—necessitates rigorous comparative evaluation to delineate their pharmacological profiles. This guide provides a comprehensive framework for benchmarking the SERM activity of investigational compounds, using LY88074 as a focal point for comparison against established benchmarks: tamoxifen, raloxifene, bazedoxifene, and lasofoxifene.
The Rationale for Benchmarking: Understanding the SERM Spectrum
SERMs exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The resulting conformational change in the receptor dictates the recruitment of co-activators or co-repressors, leading to tissue-specific gene regulation. An ideal SERM would exhibit antagonist activity in breast and uterine tissues while acting as an agonist in bone to prevent osteoporosis.[1] This guide will delve into the essential in vitro and in vivo assays required to characterize and compare the SERM activity of a novel compound like this compound.
Comparative Pharmacological Profiles
A thorough understanding of a novel SERM's activity begins with a direct comparison of its binding affinity and cellular potency against well-characterized compounds. While specific data for this compound is not widely published, data for a structurally related compound, LY2066948, will be used for illustrative purposes in this guide. LY2066948 is a selective and orally active SERM with high affinity for both ERα and ERβ.[2]
Estrogen Receptor Binding Affinity
The initial step in characterizing a SERM is to determine its binding affinity for ERα and ERβ. This is typically achieved through competitive binding assays, where the test compound's ability to displace a radiolabeled estrogen, such as [³H]-estradiol, from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.
| Compound | ERα Ki (nM) | ERβ Ki (nM) |
| LY2066948 | 0.51 [2] | 1.36 [2] |
| Tamoxifen | ~2.8 | ~3.4 |
| Raloxifene | ~0.6 | ~0.1 |
| Bazedoxifene | ~0.3 | ~0.8 |
| Lasofoxifene | ~0.16 | ~0.45 |
Note: Ki values can vary between studies depending on assay conditions. The values presented are representative.
In Vitro Cellular Potency: MCF-7 Cell Proliferation Assay
The MCF-7 human breast cancer cell line is an estrogen-responsive cell line that is widely used to assess the estrogenic or anti-estrogenic activity of compounds. In the presence of estrogens, these cells proliferate. A SERM's potency is determined by its ability to inhibit this estrogen-induced proliferation, typically measured as an IC50 value.
| Compound | MCF-7 Proliferation IC50 (nM) |
| LY2066948 | Data not publicly available |
| 4-Hydroxytamoxifen (active metabolite) | ~10-100 |
| Raloxifene | ~1-10[3] |
| Bazedoxifene | ~0.19 (inhibition of E2-induced proliferation)[4] |
| Lasofoxifene | ~1-10 |
Note: IC50 values are highly dependent on experimental conditions. The values presented are for illustrative purposes.
Key Experimental Protocols
Reproducible and well-validated assays are the cornerstone of comparative pharmacology. Below are detailed protocols for the two key in vitro assays discussed.
Estrogen Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ protein
-
[³H]-17β-estradiol
-
Test compound (e.g., this compound) and benchmark SERMs
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and benchmark SERMs.
-
In assay tubes, combine the ER protein, a fixed concentration of [³H]-17β-estradiol (typically at or below its Kd), and varying concentrations of the unlabeled test compound or benchmark SERM.
-
Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled estradiol).
-
Incubate the tubes at 4°C for 16-24 hours to reach equilibrium.
-
Add cold DCC suspension to each tube to adsorb unbound radioligand.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the charcoal.
-
Transfer the supernatant containing the receptor-bound radioligand to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (Antagonist Mode)
This protocol describes how to assess the anti-estrogenic activity of a SERM in an ER-positive breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Phenol red-free medium with 10% charcoal-stripped FBS (cs-FBS)
-
17β-estradiol (E2)
-
Test compound (e.g., this compound) and benchmark SERMs
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Culture MCF-7 cells in standard medium.
-
For the assay, switch the cells to phenol red-free medium with cs-FBS for 3-5 days to deplete endogenous estrogens.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a fixed, sub-maximal stimulatory concentration of E2 (e.g., 0.1 nM) in the presence of serial dilutions of the test compound or benchmark SERMs.
-
Include control wells with:
-
Vehicle control (no E2 or test compound)
-
E2 alone (positive control for proliferation)
-
Test compound alone (to assess for any agonist activity)
-
-
Incubate the plates for 5-7 days.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition of E2-induced proliferation for each concentration of the test compound and determine the IC50 value.
Understanding the Signaling Landscape: The Estrogen Receptor Pathway
SERMs modulate the intricate signaling network downstream of ER activation. A clear understanding of this pathway is crucial for interpreting experimental data. The binding of an agonist like estradiol typically leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) in the DNA, initiating gene transcription. Antagonists, on the other hand, induce a conformational change that prevents this cascade.
In Vivo Models for Preclinical Evaluation
While in vitro assays provide valuable initial data, in vivo models are essential for assessing the tissue-specific effects of a SERM in a complex biological system.
-
Ovariectomized (OVX) Rat Model of Osteoporosis: This is the gold standard for evaluating a SERM's estrogenic activity in bone. Ovariectomy induces rapid bone loss, mimicking postmenopausal osteoporosis. Treatment with an effective SERM will prevent this bone loss, which can be quantified by measuring bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DEXA). Uterine weight is also measured in this model to assess for undesirable estrogenic effects on the uterus.
-
Breast Cancer Xenograft Models: To evaluate the anti-tumor activity of a SERM, human breast cancer cells (e.g., MCF-7) can be implanted into immunocompromised mice. Tumor growth is monitored over time in response to treatment with the test compound. A reduction in tumor volume compared to a vehicle-treated control group indicates anti-cancer efficacy.
Conclusion and Future Directions
The comprehensive evaluation of a novel SERM like this compound requires a multi-faceted approach, encompassing in vitro binding and cell-based assays, as well as in vivo models of relevant pathologies. By systematically comparing the pharmacological profile of an investigational compound to established benchmarks, researchers can gain crucial insights into its therapeutic potential and potential liabilities. The data for LY2066948 suggests a promising profile with high affinity for both ER subtypes and potent uterine antagonist activity. Further studies are warranted to fully elucidate its activity in breast cancer models and to confirm its bone-sparing effects. This guide provides a robust framework for such investigations, ultimately contributing to the development of safer and more effective SERMs for a range of clinical applications.
References
-
Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. [Link]
-
Selective estrogen receptor modulator - Wikipedia. [Link]
-
Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy. PubMed. [Link]
-
From empirical to mechanism-based discovery of clinically useful Selective Estrogen Receptor Modulators (SERMs). NIH. [Link]
-
Selective estrogen receptor modulators – Knowledge and References. Taylor & Francis. [Link]
-
Selective Estrogen Receptor Modulators – Gynecology | Lecturio. YouTube. [Link]
-
Selective estrogen receptor modulators – Knowledge and References. Taylor & Francis Online. [Link]
-
Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress. [Link]
-
Selective estrogen receptor modulators: tissue specificity and clinical utility. PMC. [Link]
-
The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PMC. [Link]
-
Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. [Link]
-
Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PMC. [Link]
-
Diagram showing the receptor-activated signaling pathways of estrogen... ResearchGate. [Link]
-
(PDF) Animal Models for in Vivo Experimentation in Osteoporosis Research. ResearchGate. [Link]
-
In vivo models in breast cancer research: progress, challenges and future directions. PMC. [Link]
-
The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options. springermedizin.de. [Link]
-
Estrogen signaling mechanisms. PMC. [Link]
-
Cellular and Animal Models for the Identification of Osteoporosis Determinants Increasing Vertebral Compression Fractures Risk. Longdom Publishing. [Link]
-
Current research on anti-breast cancer synthetic compounds. RSC Publishing. [Link]
-
Current views on in vivo models for breast cancer research and related drug development. Taylor & Francis Online. [Link]
-
Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift. PMC. [Link]
-
Overview: animal models of osteopenia and osteoporosis. PubMed. [Link]
-
IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]
-
Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs) | Request PDF. ResearchGate. [Link]
-
Metal–Organic Frameworks for Precision Phototherapy of Breast Cancer. MDPI. [Link]
-
The Validation of an Experimental Model in Wistar Female Rats to Study Osteopenia and Osteoporosis. PMC. [Link]
-
Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. [Link]
-
Development and Characterization of Novel SERMs. Grantome. [Link]
-
Estrogen Signaling Pathway. Creative Diagnostics. [Link]
-
Current views on in vivo models for breast cancer research and related drug development. PubMed. [Link]
-
Simplified diagram of estrogen signaling pathways, including... ResearchGate. [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. [Link]
-
Osteoporosis in vivo model. Atlantic Bone Screen. [Link]
-
The E-screen assay: a comparison of different MCF7 cell stocks. PMC. [Link]
-
Applicability of Drug Response Metrics for Cancer Studies using Biomaterials. bioRxiv. [Link]
-
IC50 values of MCF7/ADM cell line against various chemotheraputic drug... ResearchGate. [Link]
-
Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. PubMed. [Link]
-
Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. YouTube. [Link]
-
Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. PubMed. [Link]
Sources
Technical Deep Dive: Reproducing LY88074 Bioactivity (SERM Profile)
This guide provides a technical framework for reproducing the bioactivity profile of LY88074 (specifically the nitrogen-containing benzothiophene analog, often detailed as Compound 26).
Based on the chemical structure (benzothiophene core with a non-basic side chain) and patent literature (EP0747380A1), this compound belongs to the class of Selective Estrogen Receptor Modulators (SERMs) . It is structurally and functionally related to Raloxifene (LY139481).
This guide focuses on validating its dual-mechanism profile: Estrogen Receptor (ER) antagonism in breast tissue (anti-proliferative) and ER agonism in bone/cardiovascular systems.
Executive Summary & Compound Profile
Objective: To validate the tissue-selective bioactivity of this compound compared to the clinical benchmark, Raloxifene.
Compound Identity: this compound (Analog 1/Compound 26).[1][2]
Mechanism of Action: Competitive binding to ER
Comparative Reference Table
Target values based on benzothiophene SERM class characteristics.
| Feature | This compound (Test Compound) | Raloxifene (Benchmark) | 17 |
| Primary Target | ER | ER | ER |
| Binding Affinity ( | 0.1 – 10 nM | ~0.05 nM | ~0.1 nM |
| MCF-7 Response | Antagonist (Inhibits growth) | Antagonist (Inhibits growth) | Agonist (Promotes growth) |
| Uterine Response | Neutral / Weak Agonist | Neutral / Weak Agonist | Strong Agonist |
| Solubility | DMSO (soluble), Aqueous (poor) | DMSO (soluble) | Ethanol/DMSO |
Mechanistic Logic (Graphviz Visualization)
The following diagram illustrates the "SERM Switch" mechanism. Reproducing this compound data requires demonstrating that it follows the "Antagonist" path in breast cancer cells, distinct from pure Estrogen.
Caption: this compound binds ER, displacing Helix 12 to recruit co-repressors, blocking transcription in breast cells.
Experimental Protocols
To scientifically validate this compound, you must perform two orthogonal assays: Biochemical Binding (Target Engagement) and Cellular Proliferation (Functional Phenotype).
Protocol A: Competitive Radioligand Binding Assay
Purpose: Determine the affinity (
Reagents:
-
Source: Recombinant Human ER
(e.g., Invitrogen). -
Tracer:
-17 -Estradiol (Specific Activity ~80 Ci/mmol). -
Buffer: 10 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT, 1 mg/mL BSA.
Step-by-Step Workflow:
-
Preparation: Dilute this compound in DMSO (10-point series: 10
M to 0.1 pM). Final DMSO concentration must be . -
Incubation: Mix 1 nM
-Estradiol + 10 ng ER + this compound (varying conc) in 100 L buffer. -
Equilibrium: Incubate for 18 hours at 4°C (to reach equilibrium and prevent receptor degradation).
-
Separation: Add dextran-coated charcoal to absorb unbound ligand. Centrifuge at 1000 x g for 10 min.
-
Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal dose-response).-
Validation Check:
. If this compound > 100 nM, the compound is likely degraded or inactive.
-
Protocol B: MCF-7 Cell Proliferation Assay (BrdU)
Purpose: Confirm the antagonist bioactivity of this compound in an estrogen-dependent breast cancer model.
Reagents:
-
Cell Line: MCF-7 (ER+ Breast Adenocarcinoma).
-
Media: Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CSS). Critical: Standard FBS contains estrogen which masks the effect.
-
Stimulant: 0.1 nM 17
-Estradiol (E2).
Step-by-Step Workflow:
-
Starvation: Seed MCF-7 cells (3,000 cells/well) in CSS media for 48 hours to deplete intracellular estrogen.
-
Treatment:
-
Arm A (Agonist Mode): Treat with this compound alone.
-
Arm B (Antagonist Mode): Treat with 0.1 nM E2 + this compound (Dose response).
-
-
Incubation: Culture for 72-96 hours.
-
Detection: Pulse with BrdU (Bromodeoxyuridine) for the final 4 hours.
-
Readout: Fix cells and perform anti-BrdU ELISA (450 nm absorbance).
Interpretation:
-
Success: In Arm B, this compound should dose-dependently reduce the E2-induced proliferation signal back to baseline.
-
Failure: If this compound alone (Arm A) causes proliferation, it is a "Pure Agonist" (like Estrogen) and not a SERM.
Assay Workflow Visualization
This diagram details the critical path for the MCF-7 Cellular Assay, highlighting the "Estrogen Depletion" step which is the most common point of failure in SERM reproducibility studies.
Caption: Workflow for MCF-7 proliferation. Note: Phenol-red free media is mandatory to avoid false positives.
Troubleshooting & Scientific Integrity
-
The "Estrogenic" Background Noise:
-
Issue: Control cells proliferate even without Estradiol.
-
Cause: Phenol Red in media acts as a weak estrogen mimic.
-
Fix: Use Phenol Red-Free DMEM exclusively. Ensure FBS is Charcoal-Stripped (removes lipophilic hormones).
-
-
Solubility Artifacts:
-
Benzothiophenes like this compound are highly lipophilic.
-
Protocol Limit: Do not exceed 0.5% DMSO in cell culture. Precipitated compound causes physical stress to cells, mimicking "inhibition" (false positive).
-
-
Light Sensitivity:
-
Many polycyclic aromatic compounds are photo-oxidative. Perform dilutions in amber tubes or low-light conditions.
-
References
-
Dodge, J. A., et al. (1996). Benzothiophene compounds, intermediates, compositions, and methods.[1] European Patent EP0747380A1.[1][2]
-
Black, L. J., et al. (1994). Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats. Journal of Clinical Investigation, 93(1), 63-69.
-
McDonnell, D. P., et al. (2002). Definition of the molecular and cellular mechanisms underlying the tissue-selective agonist/antagonist activities of selective estrogen receptor modulators. Recent Progress in Hormone Research, 57, 295-316.
-
MedChemExpress. (2024). This compound analog 1 Datasheet.[2]
Sources
Safety Operating Guide
Proper Disposal Procedures for LY88074 (Benzothiophene Derivative)
Executive Summary & Core Directive
Treat LY88074 as a High Potency Active Pharmaceutical Ingredient (HPAPI) with potential endocrine-disrupting properties. [1]
This compound (CAS: 177744-96-6) is a benzothiophene derivative often utilized in research regarding Estrogen Receptor (ER) modulation and Methionine aminopeptidase 2 (MetAP2) inhibition.[1] Due to its biological activity and lipophilicity, it poses specific environmental risks—particularly to aquatic ecosystems—if released into standard wastewater streams.
The Golden Rule: Under no circumstances shall this compound be disposed of via sink drains or municipal trash. High-temperature incineration is the only validated method for the destruction of the pharmacophore.
Chemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the causality behind these protocols. We do not follow these steps arbitrarily; we follow them to neutralize specific chemical risks.
| Property | Data | Operational Implication |
| CAS Number | 177744-96-6 | Use for waste manifesting and inventory tracking.[1] |
| Chemical Class | Benzothiophene | High thermal stability; requires high-BTU incineration.[1] |
| Physical State | Yellow Solid | Dust hazard. Use weighing boats and antistatic guns. |
| Solubility | DMSO, Ethyl Acetate | Hydrophobic. Water alone will not clean spills effectively. |
| Primary Hazard | Reproductive Toxin / Irritant | potentially acts as an endocrine disruptor. |
| Waste Code | Non-RCRA Regulated (unless P-listed) | Treat as "Toxic Organic Waste" for safety margins.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Scientific Insight: Benzothiophenes are persistent organic structures. Standard chemical oxidation (bleach) is often insufficient to fully degrade the aromatic core, potentially leaving bioactive metabolites. Thermal destruction (>1000°C) is required to break the carbon-sulfur bonds effectively.
Step-by-Step Disposal Protocol
A. Solid Waste (Stock Powder & Contaminated Consumables)
Applicability: Expired pure substance, weighing boats, contaminated gloves, and pipette tips.
-
Segregation: Do not mix with general lab trash. Isolate in a dedicated solid waste container compatible with organic toxins.
-
Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: Seal the primary container and place it inside a secondary amber waste bag or box to prevent photolytic degradation products (which can be more toxic) from forming before incineration.
-
Labeling: Affix a hazardous waste tag.
-
Handoff: Schedule pickup for incineration .
B. Liquid Waste (Stock Solutions & Reaction Mothers)
Applicability: DMSO stocks, cell culture media containing this compound.
-
Solvent Compatibility: Ensure the waste solvent (e.g., DMSO) is compatible with your facility's organic waste stream.
-
Caution: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) as benzothiophenes can form sulfoxides/sulfones, releasing heat.
-
-
Collection: Pour into a dedicated "High Hazard Organic" carboy.
-
Note: If the concentration is <0.1% (trace), it may often be combined with general non-halogenated organic solvents, subject to local EHS approval .
-
-
Rinsing: Triple-rinse empty stock vials with Ethyl Acetate or Acetone. Collect the rinsate as liquid waste.
-
Final Disposal: The carboy must be sent to a fuel-blending facility or chemical incinerator.
Operational Workflow: Disposal Decision Matrix
The following diagram outlines the logical flow for determining the correct waste stream, ensuring no biological activity enters the environment.
Figure 1: Decision matrix for segregating and processing this compound waste streams.
Emergency Response: Spill Management
Because this compound is hydrophobic, a water-dampened paper towel will merely spread the compound.[1] You must use a surfactant or organic solvent to solubilize it for removal.
Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE Up: Double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Solubilize:
-
Dry Spill: Cover with a paper towel dampened with Ethyl Acetate or Ethanol .
-
Wet Spill: Cover with absorbent pads immediately.
-
-
Clean: Wipe from the outside in to prevent spreading.[4]
-
Decontaminate: Wash the surface with a 10% soap/water solution to remove oily residues.
-
Dispose: All cleanup materials go into the Solid Waste stream (see Section 3A).
Figure 2: Spill response logic emphasizing solubilization of the hydrophobic compound.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9953060, this compound Trimethyl ether. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2023). Management of Hazardous Waste at Academic Laboratories (40 CFR Part 262 Subpart K). Retrieved from [Link][1]
Sources
Advanced Safety Protocol: Handling LY88074 (Benzothiophene Class)
Executive Summary & Compound Profile
LY88074 is identified as a potent benzothiophene derivative , structurally related to Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene. Compounds in this class are typically utilized in research regarding osteoporosis, cardiovascular pathology, and estrogen-dependent cancers.
Crucial Safety Warning: As a potent bioactive agent with probable reproductive toxicity and SERM activity, this compound must be handled as a Control Band 4 (CB4) compound. This classification assumes high potency and significant adverse effects (reproductive/developmental toxicity) at low doses until specific toxicological data proves otherwise. The "Precautionary Principle" dictates that we control exposure at the source to prevent inhalation of aerosols and dermal absorption.
Physicochemical Hazard Profile
| Property | Characteristic | Safety Implication |
| Chemical Class | Benzothiophene | Potential Reproductive Toxin; Possible Carcinogen.[1] |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization during weighing/transfer. |
| Solubility | DMSO, Organic Solvents | Solvents like DMSO enhance skin permeability, carrying the toxin into the bloodstream. |
| Occupational Exposure Limit (OEL) | Not Established | Default Target: < 1 µg/m³ (8-hr TWA) based on SERM potency. |
The Hierarchy of Protection
Effective safety is a system, not just a pair of gloves. The following diagram illustrates the mandatory workflow for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Hierarchy of Controls for this compound. Note that PPE is the final barrier; containment (Engineering) is primary.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Deviation requires a written risk assessment approved by your institution's Chemical Hygiene Officer (CHO).
Scenario A: Handling Solid Powder (Weighing/Transfer)
High Risk: Aerosol inhalation is the primary threat.
| PPE Component | Specification | Rationale |
| Primary Gloves | Nitrile (4-6 mil) | Protects against incidental solid contact. |
| Secondary Gloves | Nitrile (Extended Cuff) | Worn over the lab coat cuff to seal the wrist gap. |
| Body Protection | Tyvek® Lab Coat (Disposable) | Cotton coats retain powder; Tyvek repels dust and is disposable. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift around lenses. |
| Respiratory | N95 or P100 (Optional only if working in a certified hood) | If weighing outside a hood (strongly discouraged), a PAPR is required. |
Scenario B: Handling Solutions (DMSO/Ethanol)
High Risk: Dermal absorption via solvent carrier.
| PPE Component | Specification | Rationale |
| Primary Gloves | Laminate (Silver Shield®) or High-Breakthrough Nitrile | Standard nitrile degrades quickly in DMSO. Laminate offers >4hr protection. |
| Secondary Gloves | Nitrile (Disposable) | Worn over laminate gloves to provide dexterity and grip. |
| Body Protection | Chemical Resistant Apron | Worn over the lab coat to prevent liquid soak-through to the chest/lap. |
| Eye Protection | Face Shield + Goggles | Mandatory if pouring volumes > 50mL. |
Operational Protocol: Step-by-Step
Phase 1: Gowning (Donning)
Location: Anteroom or designated "Clean" area.
-
Inspect Clothing: Ensure legs are fully covered (no shorts/skirts) and shoes are closed-toe/impermeable.
-
Wash Hands: Thorough soap and water wash.
-
Inner Gloves: Don the first pair of nitrile gloves. Inspect for micro-tears.
-
Lab Coat: Don a disposable Tyvek coat. Critical: Tuck the inner glove under the sleeve cuff.
-
Outer Gloves: Don the second pair (Extended Cuff). Pull these over the Tyvek sleeve. Tape the junction if working with large powder volumes.
-
Eye Gear: Don goggles last to prevent fogging.
Phase 2: Experimental Handling (The "Clean-Dirty" Rule)
Location: Chemical Fume Hood.
-
Sash Height: Verify sash is at the certified working height (usually 18 inches).
-
Absorbent Pad: Place a plastic-backed absorbent pad in the hood. All work happens on this pad.
-
Static Control: Use an anti-static gun on the spatula and weigh boat before touching the this compound powder. Benzothiophenes can be static-prone, causing "jumping" powder.
-
Solubilization: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosol displacement.
-
Decon Immediately: Once the compound is in solution, wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.
Phase 3: Doffing & Disposal
Location: At the exit of the work zone.
Figure 2: Doffing Sequence. Incorrect removal is the most common cause of researcher exposure.
Waste Disposal & Emergency Response
Waste Classification
This compound must be treated as Hazardous Pharmaceutical Waste .
-
Solid Waste: Weigh boats, contaminated gloves, and Tyvek coats go into a hard-walled container labeled "Toxic Solid Waste."
-
Liquid Waste: Collect in a dedicated carboy. Do NOT mix with oxidizers (e.g., Nitric Acid) as benzothiophenes can react violently or evolve toxic sulfur oxides.
-
Destruction: High-temperature incineration is the only approved destruction method. Do not sewer.
Emergency Spill Response
-
Alert: Announce the spill. Evacuate the immediate area if dust is airborne.
-
PPE Up: Don full PPE (Double gloves, Tyvek, Goggles). If outside a hood, N95/P100 is mandatory.
-
Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust).
-
Clean: Wipe from the outside in to avoid spreading.
-
Decontaminate: Wash the surface with 10% bleach solution followed by water. (Bleach helps degrade the organic structure, though incineration is preferred for bulk).
References
-
Occupational Safety and Health Administration (OSHA). (2011). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Dodge, J. A., et al. (1997). Benzothiophene Compounds and Compositions. Patent EP0747380A1.[2][3] (Defines the structural class and usage of this compound).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
